molecular formula C24H41NO5 B15581784 U-44069 serinol amide

U-44069 serinol amide

Cat. No.: B15581784
M. Wt: 423.6 g/mol
InChI Key: HBSGSDOPDCFMES-GRSJRWJWSA-N
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Description

U-44069 serinol amide is a useful research compound. Its molecular formula is C24H41NO5 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H41NO5

Molecular Weight

423.6 g/mol

IUPAC Name

(Z)-N-(2,3-dihydroxypropyl)-7-[(5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enamide

InChI

InChI=1S/C24H41NO5/c1-2-3-6-9-19(27)12-13-21-18-14-23(30-17-18)22(21)10-7-4-5-8-11-24(29)25-15-20(28)16-26/h4,7,12-13,18-23,26-28H,2-3,5-6,8-11,14-17H2,1H3,(H,25,29)/b7-4-,13-12+/t18?,19-,20?,21-,22+,23?/m0/s1

InChI Key

HBSGSDOPDCFMES-GRSJRWJWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of U-46619 and its Serinol Amide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2, widely utilized as a thromboxane (B8750289) A2 (TP) receptor agonist in research.[1][2] It reliably mimics the physiological and pathological effects of thromboxane A2, including platelet aggregation and vasoconstriction.[1][3] U-46619 serinol amide is a derivative of U-46619, also characterized as a stable analog of Thromboxane A2 (TXA2) and a potent agonist capable of inducing platelet shape change and aggregation.[4][5][6] Due to the limited specific research on the serinol amide derivative, this guide focuses on the extensively studied mechanism of the parent compound, U-46619, which provides the foundational understanding of its derivatives. The activation of the TP receptor by U-46619 initiates a complex cascade of intracellular signaling events primarily through Gq and G12/13 proteins, leading to profound cellular responses.[2]

The Primary Target: Thromboxane A2 (TP) Receptor

The biological effects of U-46619 are mediated through the Thromboxane A2 receptor, also known as the prostanoid TP receptor.[7] This receptor is a canonical G protein-coupled receptor (GPCR) that is central to hemostasis, thrombosis, and vascular tone regulation.[7] Upon agonist binding, the TP receptor undergoes a conformational change, enabling it to couple with and activate heterotrimeric G proteins, predominantly those of the Gq and G12/13 families.[2]

Core Signaling Pathways of U-46619

Activation of the TP receptor by U-46619 does not follow a single linear path but rather engages multiple downstream signaling cascades, the most prominent of which are the Gq/Phospholipase C and G12/13/RhoA pathways.

Gq/Phospholipase C (PLC) / Calcium Mobilization Pathway

Upon U-46619 binding, the TP receptor activates the Gαq subunit, which in turn stimulates Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[2][8] This sharp increase in cytosolic Ca2+ is a pivotal event that initiates numerous cellular responses, including smooth muscle contraction and platelet activation.[2][9]

  • DAG and Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC). Activated PKC phosphorylates a wide array of substrate proteins, contributing to processes like platelet secretion and smooth muscle contraction.[8]

G12/13 / RhoA Activation Pathway

In addition to the Gq pathway, the TP receptor couples to G12/13 proteins. This coupling leads to the activation of the small GTPase RhoA through a Rho-guanine nucleotide exchange factor (RhoGEF).[2][4] Activated RhoA stimulates its primary effector, Rho-associated kinase (ROCK).[2] The RhoA/ROCK pathway is crucial for Ca2+ sensitization of the contractile apparatus in smooth muscle cells and plays a significant role in platelet shape change.[2]

Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of these primary G protein signals, U-46619 has been demonstrated to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK and ERK1/2.[7][10] This activation can influence cellular processes such as inflammation and proliferation.[2]

U46619_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates G1213 G12/13 TP_Receptor->G1213 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates RhoGEF RhoGEF RhoA RhoA RhoGEF->RhoA Activates Gq->PLC Activates G1213->RhoGEF Activates Ca_ER Ca2+ Release (from ER) IP3->Ca_ER Triggers Ca_ER->PKC Activates Response Cellular Responses (Platelet Aggregation, Vasoconstriction) Ca_ER->Response PKC->Response ROCK ROCK RhoA->ROCK Activates ROCK->Response

Caption: U-46619 signaling pathways via the TP receptor.

Quantitative Data Summary

The potency of U-46619 varies depending on the biological system and the specific response being measured. The following table summarizes key quantitative parameters reported in the literature.

ParameterValue (EC50)System / Assay
TP Receptor Agonism35 nMGeneral
Platelet Shape Change13 nM - 35 nMHuman Platelets
Myosin Light Chain Phosphorylation57 nMHuman Platelets
Fibrinogen Receptor Binding530 nMHuman Platelets
Serotonin Release536 nMHuman Platelets
Platelet Aggregation0.58 µM - 1.31 µMRabbit / Human Platelets
Vasoconstriction~16 nMHuman Resistance Arteries
Intracellular Ca2+ Increase0.1 - 1 µM (Range)Rat Cardiomyocytes
References for table data:[7][10][11][12][13]

Detailed Experimental Protocols

The following are synthesized methodologies for key experiments used to characterize the mechanism of action of U-46619.

Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of U-46619 to induce platelet aggregation in vitro, a primary function mediated by TP receptors.[11]

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[11][14]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated blood at 150-200 x g for 15-20 minutes at room temperature. Carefully aspirate the upper platelet-rich plasma (PRP) layer.[11][14]

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which serves as the 100% aggregation reference.[14]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[11]

  • Assay Procedure:

    • Pipette an aliquot (e.g., 450 µL) of adjusted PRP into a glass aggregometer cuvette containing a magnetic stir bar.[11]

    • Incubate the cuvette at 37°C for at least 5 minutes in the heating block of a lumi-aggregometer.[11]

    • Set the baseline (0% aggregation) with PRP and the maximum (100% aggregation) with PPP.[14]

    • Add a small volume (e.g., 50 µL) of U-46619 solution to achieve the desired final concentration.[11][14]

    • Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.[11]

  • Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration and plot a concentration-response curve to calculate the EC50 value.[11]

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the U-46619-induced increase in cytosolic free calcium ([Ca2+]i), a direct consequence of the Gq/PLC signaling pathway.[2][11]

  • Cell Culture: Plate cells expressing TP receptors (e.g., HEK293 cells transfected with the TP receptor, or vascular smooth muscle cells) onto black-walled, clear-bottom 96-well plates and grow to confluence.[11][14]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 5 µM Fluo-4 AM) and a dispersing agent like Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).[11][14]

    • Remove the culture medium, wash cells once with HBSS, and add the dye-loading buffer.[11][14]

    • Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.[11]

  • Wash: Gently wash the cells two to three times with HBSS to remove any extracellular dye. Add a final volume of HBSS to each well for the assay.[11][14]

  • Assay Procedure:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system.[11]

    • Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Inject U-46619 at various concentrations into the wells.

    • Immediately begin recording the change in fluorescence intensity over time (e.g., for 1-2 minutes). An increase in fluorescence corresponds to a rise in [Ca2+]i.[11]

  • Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration. Plot the concentration-response curve to determine the EC50.[11]

Platelet_Aggregation_Workflow start Start blood_collection 1. Collect Venous Blood (3.2% Sodium Citrate) start->blood_collection centrifuge1 2. Centrifuge (200 x g, 15 min) blood_collection->centrifuge1 separate_prp 3. Separate Platelet-Rich Plasma (PRP) centrifuge1->separate_prp adjust_count 4. Adjust Platelet Count separate_prp->adjust_count incubate 5. Incubate PRP at 37°C adjust_count->incubate add_agonist 6. Add U-46619 Solution incubate->add_agonist record 7. Record Light Transmission (5-10 min) add_agonist->record analyze 8. Analyze Data (Calculate % Aggregation, EC50) record->analyze end_node End analyze->end_node

References

U-46619 In Vitro Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activity of U-46619, a potent and stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2. U-46619 is a selective agonist for the thromboxane (B8750289) A2 (TP) receptor, making it an invaluable tool for studying the diverse physiological and pathophysiological processes mediated by this pathway.[1] This document details its receptor binding characteristics, functional effects on various cell types, and the key signaling cascades it initiates. All quantitative data are presented in structured tables, and detailed protocols for key experimental assays are provided, alongside visual diagrams of signaling pathways and experimental workflows.

Core Biological Activity and Mechanism of Action

U-46619 mimics the actions of the endogenous thromboxane A2 by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR).[1][2] This activation triggers a cascade of intracellular events primarily through two main signaling pathways:

  • Gq/Phospholipase C (PLC) Pathway: The TP receptor is predominantly coupled to Gq proteins.[3] Upon activation, Gq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][4] The resulting increase in intracellular calcium is a critical event that drives many of the cellular responses to U-46619, such as platelet aggregation and smooth muscle contraction.[4]

  • G12/13/RhoA Pathway: In addition to the Gq pathway, the TP receptor can also couple to G12/13 proteins, which leads to the activation of the small GTPase RhoA.[3][5] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton and smooth muscle contraction.[3]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: U-46619 has also been demonstrated to activate members of the MAPK family, including p38 MAPK and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is implicated in cellular processes such as inflammation and cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of U-46619's in vitro activity, including its binding affinity for the TP receptor and its potency in various functional assays.

Table 1: Receptor Binding Affinity
ParameterValueCell/Tissue TypeReference
K_d_15.5 ± 2.6 nMCultured Vascular Smooth Muscle Cells (Wistar-Kyoto Rats)
K_d_ (High Affinity)2.3 ± 0.6 nMCultured Vascular Smooth Muscle Cells (Spontaneously Hypertensive Rats)
K_d_ (Low Affinity)1.4 ± 0.5 µMCultured Vascular Smooth Muscle Cells (Spontaneously Hypertensive Rats)
pK_d_7.8Human TP Receptor
pK_i_8.26Human TP Receptor
Table 2: Functional Potency (EC50)
Biological ResponseEC50 ValueCell/Tissue TypeReference
Platelet Responses
Platelet Shape Change13 nMHuman Platelets[5]
Platelet Shape Change35 nMHuman Platelets[2]
Myosin Light Chain Phosphorylation (MLCP)57 nMHuman Platelets[2]
Fibrinogen Receptor Binding530 nMHuman Platelets[2]
Serotonin Release536 nMHuman Platelets[2]
Platelet Aggregation580 nMRabbit Platelets
Platelet Aggregation1.31 µMHuman Platelets[2]
Vascular & Smooth Muscle Responses
Vasoconstriction~16 nMHuman Resistance Arteries
Calcium Efflux398 ± 26 nMCultured Human Vascular Smooth Muscle Cells
General TP Receptor Agonism
TP Receptor Agonism35 nMNot Specified

Signaling Pathways and Experimental Workflows

U-46619 Signaling Pathways

The following diagram illustrates the primary signaling cascades activated by U-46619 upon binding to the TP receptor.

U46619_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 MAPK p38/ERK1/2 TP_Receptor->MAPK Activates PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ Release (from ER) IP3->Ca_ER PKC PKC DAG->PKC Activates Cellular_Response Cellular Responses (Platelet Aggregation, Vasoconstriction) Ca_ER->Cellular_Response PKC->Cellular_Response ROCK ROCK RhoA->ROCK Activates ROCK->Cellular_Response MAPK->Cellular_Response

Caption: U-46619 signaling pathways in target cells.

Experimental Workflow: Platelet Aggregation Assay

The following diagram outlines a typical workflow for a light transmission aggregometry assay to measure U-46619-induced platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis p1 Whole Blood Collection (3.2% Sodium Citrate) p2 Centrifugation (200 x g, 15 min) to separate Platelet-Rich Plasma (PRP) p1->p2 p3 Further Centrifugation (2000 x g, 10 min) to obtain Platelet-Poor Plasma (PPP) p2->p3 p4 Adjust Platelet Count in PRP (e.g., to 2.5 x 10^8/mL with PPP) p2->p4 a1 Calibrate Aggregometer (PRP = 0%, PPP = 100% aggregation) p4->a1 a2 Incubate adjusted PRP in cuvette (37°C, 5 min with stir bar) a1->a2 a3 Add U-46619 (various concentrations) a2->a3 a4 Record Light Transmission (5-10 minutes) a3->a4 d1 Determine Max % Aggregation for each U-46619 concentration a4->d1 d2 Plot Concentration-Response Curve d1->d2 d3 Calculate EC50 Value d2->d3

Caption: Workflow for a U-46619 induced platelet aggregation assay.

Detailed Experimental Protocols

Radioligand Binding Assay for K_d_ and B_max_ Determination

This assay quantifies the affinity (K_d_) of U-46619 for the TP receptor and the density of these receptors (B_max_) in a given tissue or cell preparation.

1. Membrane Preparation:

  • Isolate platelets from whole blood via differential centrifugation or prepare microsomes from smooth muscle tissue through homogenization and ultracentrifugation.

  • Resuspend the final membrane pellet in a suitable ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Determine the protein concentration of the membrane preparation using a standard method like the Bradford or BCA assay.

2. Binding Assay:

  • In a 96-well plate or microcentrifuge tubes, add a fixed amount of membrane protein (e.g., 50-100 µg) to each well/tube.

  • Add increasing concentrations of radiolabeled U-46619 (e.g., [³H]-U-46619).

  • To determine non-specific binding, add a high concentration of unlabeled U-46619 (e.g., 10 µM) to a parallel set of tubes.

  • Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Quantification:

  • Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantify the radioactivity trapped on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) with software like GraphPad Prism to determine the K_d_ and B_max_ values.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the TP receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

1. Membrane Preparation:

  • Prepare cell membranes expressing the TP receptor as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • In a 96-well plate, combine the following in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4):

    • Cell membranes (5-20 µg protein/well).

    • GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.

    • Increasing concentrations of U-46619.

    • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Pre-incubate the plate at 30°C for approximately 15-20 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

  • Incubate at 30°C for 30-60 minutes with gentle agitation.

3. Termination and Detection:

  • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the filter-bound radioactivity by scintillation counting.

4. Data Analysis:

  • Subtract non-specific binding from all measurements.

  • Plot the specific [³⁵S]GTPγS binding as a function of U-46619 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and E_max_ values.

Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels.

1. Tissue Preparation:

  • Isolate resistance arteries (e.g., rat mesenteric or human subcutaneous arteries) and place them in cold, oxygenated Krebs-Henseleit solution.

  • Dissect the artery into rings (approximately 2 mm in length).

2. Vessel Mounting:

  • Carefully mount the arterial rings on two fine wires in a wire myograph chamber filled with Krebs solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the vessels to equilibrate for at least 60 minutes under a standardized resting tension.

3. Experimental Procedure:

  • Assess the viability of the vessels by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

  • Wash the vessels and allow them to return to the baseline tension.

  • Add U-46619 to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

  • Allow the contractile response to stabilize at each concentration before adding the next.

4. Data Recording and Analysis:

  • Continuously record the isometric tension generated by the arterial rings.

  • Normalize the contraction data to the maximum response induced by KCl.

  • Plot the concentration-response curve to determine the EC50 and maximum effect (E_max_).

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium ([Ca²⁺]i) following TP receptor activation by U-46619.

1. Cell Preparation and Dye Loading:

  • Plate adherent cells (e.g., vascular smooth muscle cells or HEK293 cells expressing the TP receptor) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Remove the culture medium, wash the cells once, and add the dye-loading buffer.

  • Incubate the plate at 37°C for 45-60 minutes.

  • Gently wash the cells two to three times with the salt solution to remove extracellular dye.

2. Assay Procedure:

  • Place the plate into a fluorescence plate reader equipped with an automated injection system.

  • Measure the baseline fluorescence for a short period.

  • Inject U-46619 at various concentrations into the wells.

  • Immediately begin recording the change in fluorescence intensity over time.

3. Data Analysis:

  • Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619.

  • Generate a concentration-response curve and calculate the EC50 value.

References

The Thromboxane A2 Receptor: A Comprehensive Technical Guide to the Target of U-44069 Serinol Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thromboxane (B8750289) A2 (TXA2) receptor, the principal molecular target of the synthetic agonist U-44069 serinol amide. Designed for researchers, scientists, and professionals in drug development, this document details the receptor's signaling pathways, presents quantitative pharmacological data, and outlines key experimental methodologies.

Introduction

This compound is a stable synthetic analog of the highly labile endogenous prostanoid, thromboxane A2. It functions as a selective agonist for the thromboxane A2 receptor, also known as the TP receptor. The TP receptor is a member of the G protein-coupled receptor (GPCR) superfamily and plays a critical role in a multitude of physiological and pathophysiological processes, most notably in hemostasis and cardiovascular function. Activation of the TP receptor by agonists like this compound initiates a cascade of intracellular events leading to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. This guide elucidates the molecular interactions and functional consequences of this compound's engagement with its target receptor.

Quantitative Pharmacological Data

The following table summarizes the quantitative data for the closely related compound U-44069, a potent TP receptor agonist. This data provides a basis for understanding the pharmacological profile of this compound.

ParameterValue (nM)Assay TypeCell/Tissue TypeReference
Ka27GTPase ActivationHuman Platelet Membranes[1]
EC502Platelet Shape Changequin2-loaded Human Platelets
EC5041Intracellular Ca2+ Increasequin2-loaded Human Platelets
EC5069Intracellular Ca2+ Increase (in absence of external Ca2+)quin2-loaded Human Platelets

Signaling Pathways

Upon agonist binding, the TP receptor undergoes a conformational change, enabling it to couple to and activate heterotrimeric G proteins. The primary signaling cascades initiated by the TP receptor involve the Gq/11 and G12/13 families of G proteins.[2][3]

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC).[2][3] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[4] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, ultimately leading to cellular responses such as platelet aggregation and smooth muscle contraction.[5]

G12/13 Pathway: The TP receptor also couples to G12/13 proteins, which activate the small GTPase Rho through a Rho-guanine nucleotide exchange factor (RhoGEF).[2][4] Activated Rho stimulates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal reorganization, cell adhesion, and smooth muscle contraction.[6][7]

TP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol U44069 This compound TP_receptor TP Receptor U44069->TP_receptor Gq Gαq/11 TP_receptor->Gq G13 Gα12/13 TP_receptor->G13 PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Cellular_Response_Gq Platelet Aggregation, Vasoconstriction PKC->Cellular_Response_Gq ROCK ROCK RhoA->ROCK activates Cellular_Response_G13 Cytoskeletal Reorganization, Smooth Muscle Contraction ROCK->Cellular_Response_G13

TP Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments to characterize the interaction of this compound with the TP receptor are provided below.

Radioligand Binding Assay (Competition Assay)

This protocol determines the binding affinity (Ki) of this compound for the TP receptor.

Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to compete with a radiolabeled antagonist for binding to the TP receptor.

Materials:

  • Human platelet membranes (source of TP receptors)

  • Radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548)

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare human platelet membranes according to established protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Binding buffer

    • A fixed concentration of radiolabeled antagonist (typically at its Kd value).

    • A range of concentrations of this compound (e.g., 10-12 M to 10-5 M).

    • For total binding, add vehicle instead of the unlabeled compound.

    • For non-specific binding, add a high concentration of a known unlabeled TP receptor antagonist (e.g., 10 µM SQ 29,548).

  • Initiate Reaction: Add the platelet membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Prepare Platelet Membranes setup Set up 96-well Plate: - Buffer - [3H]-Antagonist - this compound (varying conc.) prep->setup initiate Add Membranes to Initiate Binding setup->initiate incubate Incubate to Reach Equilibrium initiate->incubate filter Rapid Filtration (separate bound/free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze

Radioligand Binding Assay Workflow
Platelet Aggregation Assay

This functional assay measures the ability of this compound to induce platelet aggregation.

Objective: To determine the EC50 value of this compound for inducing platelet aggregation.

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • This compound

  • Saline

  • Aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Aggregometer Setup:

    • Calibrate the aggregometer with PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

    • Place a cuvette with PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.

  • Aggregation Measurement:

    • Add a specific concentration of this compound to the PRP.

    • Record the change in light transmission over time as the platelets aggregate.

  • Dose-Response Curve:

    • Repeat the measurement with a range of this compound concentrations.

    • Plot the maximum percentage of aggregation against the logarithm of the this compound concentration.

  • Data Analysis: Determine the EC50 value (the concentration of this compound that produces 50% of the maximal aggregation response) from the dose-response curve using non-linear regression.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to TP receptor activation by this compound.

Objective: To determine the EC50 value of this compound for inducing intracellular calcium mobilization.

Materials:

  • Platelets or a cell line expressing the TP receptor (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • This compound

  • Physiological buffer (e.g., Tyrode's buffer)

  • Fluorescence plate reader or spectrophotometer

Procedure:

  • Cell Preparation:

    • Isolate platelets or culture the TP receptor-expressing cells.

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.

    • Wash the cells to remove excess extracellular dye.

  • Assay Setup:

    • Resuspend the dye-loaded cells in the physiological buffer and place them in the wells of a microplate.

  • Fluorescence Measurement:

    • Place the microplate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a range of concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve using non-linear regression.

Conclusion

This compound is a valuable pharmacological tool for investigating the function of the thromboxane A2 receptor. Its agonistic activity at the TP receptor triggers well-defined signaling pathways, primarily through Gq/11 and G12/13, leading to significant physiological responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate the activity of this important receptor. Further investigation into the specific pharmacological profile of the serinol amide derivative will provide a more nuanced understanding of its therapeutic potential.

References

U-46619 Downstream Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and functions as a potent and selective agonist of the Thromboxane (B8750289) A2 (TP) receptor.[1] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events pivotal to a multitude of physiological and pathophysiological processes, including hemostasis, thrombosis, and smooth muscle contraction.[2][3] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by U-46619, complete with quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades.

Core Signaling Pathways

The binding of U-46619 to the TP receptor triggers conformational changes that facilitate the activation of heterotrimeric G-proteins. The TP receptor primarily couples to two families of G-proteins: Gαq/11 and Gα12/13, leading to the initiation of distinct downstream signaling cascades.[4]

Gαq/11-Mediated Pathway: Calcium Mobilization

Activation of the Gαq/11 subunit by the U-46619-bound TP receptor leads to the stimulation of phospholipase C (PLC).[5][6] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, prompting the release of stored intracellular calcium (Ca2+).[6] The subsequent elevation in cytosolic Ca2+ is a critical event that, in concert with DAG-mediated activation of Protein Kinase C (PKC), drives cellular responses such as platelet aggregation and smooth muscle contraction.[7][8]

Gq_pathway U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor Gq Gαq/11 TP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Response PKC->Response

Caption: U-46619 Gαq/11 Signaling Pathway. (Within 100 characters)
Gα12/13-Mediated Pathway: RhoA Activation

In parallel to the Gαq/11 pathway, the TP receptor can also couple to Gα12/13 proteins.[4] This interaction stimulates the activity of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn catalyze the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation.[9] Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton.[3] ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain and subsequent Ca2+ sensitization of the contractile machinery in smooth muscle cells.[10]

G1213_pathway U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor G1213 Gα12/13 TP_receptor->G1213 activates RhoGEF RhoGEF G1213->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP for GDP ROCK Rho-associated kinase (ROCK) RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits Response Cytoskeletal Rearrangement & Smooth Muscle Contraction ROCK->Response MLCP->Response

Caption: U-46619 Gα12/13-RhoA Signaling Pathway. (Within 100 characters)
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

U-46619 has also been demonstrated to activate members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.[8][9][11] The activation of these pathways can be initiated by upstream signals from both the Gαq/11 and Gα12/13 cascades and can contribute to a diverse range of cellular processes, including cell proliferation, inflammation, and apoptosis.[3]

Quantitative Data

The potency of U-46619 is dependent on the biological system and the specific response being measured. The following tables summarize key quantitative parameters for U-46619.

Table 1: EC50 Values of U-46619 in Human Platelets

ResponseEC50 (µM)Reference
Shape Change0.035[10]
Myosin Light Chain Phosphorylation (MLCP)0.057[10]
Serotonin Release0.536[10]
Fibrinogen Receptor Binding0.53[10]
Aggregation1.31[10]
General Agonist Activity0.035[8][11]

Table 2: EC50 Values of U-46619 in Vascular Smooth Muscle Contraction

Tissue TypeSpeciesEC50 (nM)Reference
Penile Resistance ArteriesHuman6.2 ± 2.2[10]
Corpus CavernosumHuman8.3 ± 2.8[10]
AortaRat~50[10]
Small Mesenteric ArteriesRat~10[10]
Subcutaneous Resistance ArteriesHuman16[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of U-46619 signaling are provided below.

Platelet Aggregation Assay

This in vitro assay measures the ability of U-46619 to induce platelet aggregation, a key function mediated by TP receptors, typically monitored by light transmission aggregometry.

platelet_aggregation_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis blood_collection 1. Collect venous blood into citrate (B86180) tubes prp_prep 2. Prepare Platelet-Rich Plasma (PRP) by centrifugation (200 x g) blood_collection->prp_prep platelet_adjustment 3. Adjust platelet count to 2.5 x 10⁸/mL prp_prep->platelet_adjustment incubation 4. Incubate PRP at 37°C in aggregometer cuvette platelet_adjustment->incubation agonist_addition 5. Add U-46619 (various concentrations) incubation->agonist_addition recording 6. Record light transmission for 5-10 minutes agonist_addition->recording max_aggregation 7. Determine max % aggregation recording->max_aggregation ec50_calc 8. Calculate EC50 from concentration-response curve max_aggregation->ec50_calc

Caption: Workflow for a Platelet Aggregation Assay. (Within 100 characters)

Protocol:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 10 minutes to obtain PRP.

  • Platelet Adjustment: Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using platelet-poor plasma (obtained by centrifuging the remaining blood at 2000 x g for 10 minutes).

  • Assay Procedure:

    • Pipette 450 µL of adjusted PRP into a glass aggregometer cuvette with a magnetic stir bar.

    • Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.

    • Add 50 µL of U-46619 solution at the desired final concentration (e.g., creating a concentration-response curve from 10 nM to 10 µM).

    • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration and calculate the EC50 from the resulting concentration-response curve.

Vasoconstriction Assay using Wire Myography

This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels, providing insights into its role in vascular tone regulation.

Protocol:

  • Tissue Preparation:

    • Euthanize the animal model (e.g., rat) according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta or mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.

    • Gently remove adhering connective tissue and cut the artery into 2-4 mm rings.

  • Mounting: Suspend each arterial ring between two stainless steel wires in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. One wire is connected to a force transducer and the other to a micrometer.

  • Equilibration and Viability Test:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension.

    • Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash to return to baseline.

  • Concentration-Response Curve: Add U-46619 to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 1 µM). Allow the contractile response to stabilize at each concentration before adding the next.

  • Data Recording and Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and maximum effect (Emax).[10]

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium ([Ca2+]i) in response to TP receptor activation by U-46619.

Protocol:

  • Cell Culture: Plate cells expressing TP receptors (e.g., vascular smooth muscle cells or HEK293 cells transfected with the TP receptor) onto black-walled, clear-bottom 96-well plates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[11]

    • Remove the culture medium, wash the cells once, and add the dye-loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes.

  • Wash: Gently wash the cells two to three times with the salt solution to remove extracellular dye.

  • Assay Procedure:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period (Excitation: ~490 nm, Emission: ~525 nm).[11]

    • Inject U-46619 at various concentrations into the wells.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619 to generate a concentration-response curve and calculate the EC50.

Western Blot for ERK1/2 Phosphorylation

This assay detects the phosphorylation and activation of ERK1/2 MAP kinase following stimulation with U-46619.

Protocol:

  • Cell Culture and Stimulation:

    • Culture cells to 60-70% confluency.

    • Serum-starve the cells for 4-12 hours to minimize basal ERK1/2 phosphorylation.

    • Treat cells with U-46619 for the desired time points.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with Laemmli sample buffer or other suitable lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-p-ERK1/2 Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phosphorylated and total ERK1/2 using densitometry. Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal.[5][8]

Conclusion

U-46619 serves as an invaluable pharmacological tool for elucidating the complex downstream signaling of the thromboxane A2 receptor. Its ability to potently and selectively activate the TP receptor has enabled detailed characterization of the Gαq/11 and Gα12/13 pathways, which are central to numerous physiological functions and disease states. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to investigate the multifaceted roles of this critical signaling axis and to identify novel therapeutic targets.

References

Pharmacological Profile of U-46619: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂ and a potent, selective agonist of the thromboxane (B8750289) A₂ (TXA₂) receptor, also known as the TP receptor.[1][2][3][4] It reliably mimics the physiological and pathophysiological actions of TXA₂, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[4] This technical guide provides a comprehensive overview of the pharmacological profile of U-46619, including its mechanism of action, receptor binding characteristics, functional effects, and associated signaling pathways. While this document focuses on the well-characterized parent compound, U-46619, it is important to note the existence of derivatives such as U-46619 serinol amide, for which detailed pharmacological data is less prevalent in publicly available literature.[5]

Introduction

Thromboxane A₂ is a highly unstable but biologically potent eicosanoid that plays a critical role in hemostasis and cardiovascular physiology. Its rapid degradation necessitates the use of stable analogs in research to elucidate its mechanisms of action. U-46619 has emerged as a cornerstone pharmacological tool for investigating the physiological and pathological roles of the TXA₂ receptor.[4] Understanding the detailed pharmacological profile of U-46619 is crucial for researchers in fields ranging from thrombosis and hemostasis to cardiovascular disease and inflammation.

Mechanism of Action

U-46619 exerts its effects by selectively binding to and activating the thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR).[1][2] Upon activation, the TP receptor primarily couples to Gαq, initiating a downstream signaling cascade that leads to the activation of phospholipase C (PLC).[6] This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] The elevation of intracellular Ca²⁺ and activation of PKC are central to the physiological responses induced by U-46619.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the receptor binding and functional potency of U-46619 across various experimental systems.

Table 1: Receptor Binding Affinity of U-46619

SpeciesTissue/Cell TypeLigandKd (nM)Reference
HumanPlatelets[³H]U-4661941 ± 9[7]
Rat (WKY)Vascular Smooth Muscle Cells[³H]U-4661915.5 ± 2.6[8]
Rat (SHR)Vascular Smooth Muscle Cells[³H]U-46619High Affinity: 2.3 ± 0.6Low Affinity: 1400 ± 500[8]

Kd: Dissociation constant; WKY: Wistar-Kyoto rats; SHR: Spontaneously Hypertensive Rats.

Table 2: Functional Potency (EC₅₀) of U-46619

SpeciesAssayEC₅₀ (nM)Reference
HumanPlatelet Shape Change4.8[2]
HumanPlatelet Aggregation82[2]
HumanMyosin Light Chain Phosphorylation57[1][7]
HumanSerotonin Release536[1][7]
HumanFibrinogen Receptor Binding530[1][7]
RatPlatelet Shape Change6.0[2]
RatPlatelet Aggregation145[2]
RabbitPlatelet Shape Change7.3[2]
RabbitPlatelet Aggregation65[2]

EC₅₀: Half-maximal effective concentration.

Signaling Pathways

The activation of the TP receptor by U-46619 triggers a complex network of intracellular signaling pathways, culminating in various cellular responses.

Canonical Gαq-PLC-Ca²⁺ Pathway

This is the primary signaling pathway activated by U-46619.

Gq_PLC_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gαq TP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR/ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Response PKC->Response

Caption: Canonical U-46619 signaling via the Gαq-PLC-Ca²⁺ pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has also been shown to activate the MAPK pathway, which is involved in cell proliferation and inflammation.[8][9]

MAPK_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor G_Protein G-Protein TP_Receptor->G_Protein MAPKK MAPKK G_Protein->MAPKK activates MAPK MAPK (ERK1/2) MAPKK->MAPK phosphorylates Transcription Gene Transcription (e.g., IL-1β, iNOS) MAPK->Transcription Inflammation Inflammation Transcription->Inflammation

Caption: U-46619-induced activation of the MAPK signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to characterize the pharmacology of U-46619.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor.

Binding_Assay_Workflow Start Start: Prepare Membranes (e.g., from platelets or cultured cells) Incubate Incubate Membranes with [³H]U-46619 (radioligand) and varying concentrations of unlabeled U-46619 (competitor) Start->Incubate Separate Separate bound from free ligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand (scintillation counting) Separate->Quantify Analyze Analyze data using non-linear regression to determine Kd and Bmax Quantify->Analyze End End Analyze->End

Caption: General workflow for a radioligand binding assay.

Protocol Summary:

  • Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing the TP receptor.

  • Incubation: Incubate the membranes with a fixed concentration of radiolabeled U-46619 (e.g., [³H]U-46619) and a range of concentrations of unlabeled U-46619.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled competitor. Analyze the data using appropriate software to calculate the Kd and Bmax values.

Platelet Aggregation Assay

This functional assay measures the ability of an agonist to induce platelet aggregation.

Platelet_Aggregation_Workflow Start Start: Prepare Platelet-Rich Plasma (PRP) or Washed Platelets Place Place platelet suspension in an aggregometer cuvette Start->Place Add Add varying concentrations of U-46619 Place->Add Monitor Monitor changes in light transmittance over time as platelets aggregate Add->Monitor Analyze Analyze the concentration-response curve to determine the EC₅₀ Monitor->Analyze End End Analyze->End

Caption: Workflow for a platelet aggregation assay.

Protocol Summary:

  • Platelet Preparation: Obtain platelet-rich plasma (PRP) or prepare washed platelets from whole blood.

  • Aggregation Measurement: Place the platelet suspension in a cuvette in a light aggregometer.

  • Agonist Addition: Add varying concentrations of U-46619 to the platelet suspension.

  • Monitoring: Record the change in light transmission as the platelets aggregate.

  • Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ value.

In Vivo and Ex Vivo Effects

In animal models, U-46619 has been shown to induce a dose-related increase in blood pressure and cause renal cortical vasoconstriction.[1] It is also used to induce acute pulmonary hypertension in experimental settings.[2] Ex vivo studies on isolated smooth muscle preparations have demonstrated that U-46619 is a potent contractile agent in tissues such as guinea-pig lung strips and rat and rabbit aortas.[10]

Conclusion

U-46619 is an indispensable pharmacological tool for the study of thromboxane A₂ biology. Its stability and selectivity for the TP receptor have allowed for detailed characterization of the receptor's role in a multitude of physiological and pathophysiological processes. This guide provides a comprehensive summary of its pharmacological profile, intended to aid researchers in the design and interpretation of experiments utilizing this potent TXA₂ mimetic. Further research into derivatives like U-46619 serinol amide may reveal novel pharmacological properties and therapeutic potential.

References

U-46619: A Technical Guide to a Potent Thromboxane A2 Mimetic for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of U-46619, a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2, widely utilized as a potent and selective thromboxane (B8750289) A2 (TXA2) receptor agonist.[1][2] U-46619 mimics the physiological and pathophysiological effects of TXA2, making it an invaluable tool for researchers, scientists, and drug development professionals investigating platelet function, vascular tone, and related disease states.[2][3] This document details the compound's mechanism of action, presents quantitative data on its biological activity, outlines key experimental protocols, and provides visual diagrams of its signaling pathways and experimental workflows.

Core Compound Characteristics

U-46619, chemically known as (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid, is a stable mimetic of the highly unstable endogenous molecule, thromboxane A2.[2][4] Its stability and selectivity for the thromboxane A2 (TP) receptor make it a reliable reagent for in vitro and in vivo studies.[4]

PropertyValueReference
Molecular FormulaC₂₁H₃₄O₄
Molecular Weight350.5 g/mol [2]
CAS Number56985-40-1
Purity≥98%
AppearancePowder or pre-dissolved solution[1][5]

Mechanism of Action and Signaling Pathways

U-46619 exerts its biological effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[6] Upon activation, the TP receptor couples to G proteins, primarily Gq and G13, to initiate downstream signaling cascades that lead to various cellular responses, most notably platelet aggregation and smooth muscle contraction.[7]

The activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[7][8] The elevation of intracellular Ca²⁺ is a critical event in both platelet activation and smooth muscle contraction.

Simultaneously, G13 activation leads to the stimulation of the RhoA signaling pathway.[9] This pathway involves Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs) that activate the small GTPase RhoA. Activated RhoA then stimulates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction.

Furthermore, U-46619 has been shown to activate the p38, ERK-1, and ERK-2 signaling pathways.[9]

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC PLC Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR/ER) IP3->Ca_Release PKC PKC DAG->PKC Cellular_Response Platelet Aggregation/ Smooth Muscle Contraction Ca_Release->Cellular_Response PKC->Cellular_Response ROCK ROCK RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Cellular_Response

U-46619 Signaling Cascade

Quantitative Data: Potency of U-46619

The half-maximal effective concentration (EC₅₀) of U-46619 varies depending on the biological system and the specific response being measured. The following tables summarize the reported EC₅₀ values for U-46619 in various assays.

Table 1: EC₅₀ Values in Human Platelets

ResponseEC₅₀ (µM)Reference(s)
Platelet Shape Change0.013 - 0.035[1][5][9]
Myosin Light Chain Phosphorylation (MLCP)0.057[1][5]
Fibrinogen Receptor Binding0.53[1][5]
Serotonin Release0.536 - 0.54[1][5]
Platelet Aggregation0.58 - 1.31[1][5][9]

Table 2: EC₅₀ Values in Vascular Smooth Muscle Contraction

TissueSpeciesEC₅₀ (nM)Reference(s)
Penile Resistance ArteriesHuman6.2 ± 2.2[6]
Subcutaneous Resistance ArteriesHuman16[10]
Corpus CavernosumHuman8.3 ± 2.8[6]
AortaRat~50[6]
Small Mesenteric ArteriesRat~10[6]
Coronary ArteriesPorcine12 - 36[11]

Experimental Protocols

U-46619 is a standard reagent in several key in vitro and ex vivo assays to study platelet function and vascular biology. Detailed methodologies for two common applications are provided below.

Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce the aggregation of platelets in vitro, which is typically monitored by light transmission aggregometry.[7]

Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP Preparation (Centrifuge @ 200 x g, 15 min) Blood_Collection->PRP_Preparation Platelet_Adjustment 3. Platelet Count Adjustment (to 2.5 x 10⁸/mL) PRP_Preparation->Platelet_Adjustment Incubation 4. Incubation (37°C for 5 min) Platelet_Adjustment->Incubation Add_U46619 5. Add U-46619 (Varying Concentrations) Incubation->Add_U46619 Record_Aggregation 6. Record Light Transmission (5-10 min) Add_U46619->Record_Aggregation Data_Analysis 7. Data Analysis (Calculate Max Aggregation & EC₅₀) Record_Aggregation->Data_Analysis

Workflow for a Platelet Aggregation Assay

Protocol:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.[7]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[7]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).[7]

  • Assay Procedure:

    • Pipette an adjusted volume of PRP (e.g., 450 µL) into a glass aggregometer cuvette containing a magnetic stir bar.[7]

    • Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.[7]

    • Add a small volume (e.g., 50 µL) of U-46619 solution to achieve the desired final concentration. To generate a concentration-response curve, use a range of concentrations (e.g., 10 nM to 10 µM).[7]

    • Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.[7]

  • Data Analysis: Determine the maximum percentage of aggregation for each U-46619 concentration and calculate the EC₅₀ value from the resulting concentration-response curve.[7]

Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels, providing insights into its role in regulating vascular tone.[6][7]

Protocol:

  • Tissue Preparation:

    • Euthanize the animal model (e.g., rat) according to approved institutional guidelines.

    • Isolate arteries (e.g., thoracic aorta or mesenteric arteries) and place them in a cold, oxygenated Krebs-Henseleit solution.[6]

    • Clean the arteries of adhering connective and adipose tissue and cut them into rings of approximately 2 mm in length.[7]

  • Vessel Mounting:

    • Mount the arterial rings in an isolated tissue organ bath or a wire myograph system.[6]

    • Maintain the bath at 37°C and continuously supply it with carbogen (B8564812) gas (95% O₂ / 5% CO₂).[6]

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a standardized resting tension. Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during this period.[6]

  • Viability Test: Contract the vessels with a high-potassium solution (e.g., 60-80 mM KCl) to ensure the viability of the tissue. After a stable contraction is achieved, wash the tissue to allow it to return to the baseline tension.[6][7]

  • Concentration-Response Curve:

    • Once a stable baseline is re-established, add U-46619 to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).[7]

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

    • Record the contractile force continuously.[6]

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration of U-46619 against the contractile response to generate a concentration-response curve and calculate the EC₅₀ value using non-linear regression analysis.[6]

Logical Relationship of U-46619 as a Thromboxane A2 Mimetic

U-46619's utility in research stems from its ability to faithfully replicate the actions of the endogenous, but unstable, thromboxane A2. This relationship is foundational to its application in studying physiological processes and screening for therapeutic agents.

Logical_Relationship TXA2 Thromboxane A2 (TXA2) (Endogenous, Unstable) Activates Activates TXA2->Activates U46619 U-46619 (Synthetic, Stable Analog) Mimics Mimics Actions Of U46619->Mimics U46619->Activates Mimics->TXA2 TP_Receptor Thromboxane A2 Receptor (TP) Leads_To Leads To TP_Receptor->Leads_To Activates->TP_Receptor Biological_Effects Biological Effects (Platelet Aggregation, Vasoconstriction) Leads_To->Biological_Effects

U-46619 as a TXA2 Mimetic

Conclusion

U-46619 is a potent and selective thromboxane A2 receptor agonist that serves as a critical tool in cardiovascular and pharmacological research. Its stability and well-characterized mechanism of action allow for the reliable investigation of TXA2-mediated signaling pathways in various physiological and pathological contexts. The data and protocols presented in this guide are intended to support the effective use of U-46619 in laboratory settings and to facilitate the development of novel therapeutics targeting the thromboxane A2 pathway.

References

U-46619: A Technical Guide to a Cornerstone Thromboxane A2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of U-46619, a pivotal tool in the study of thromboxane (B8750289) A2 (TXA2) signaling. Since its initial synthesis, U-46619 has become an indispensable pharmacological agent for elucidating the physiological and pathophysiological roles of the thromboxane A2 receptor (TP receptor). This document details its discovery, a general overview of its synthesis, its mechanism of action, and detailed protocols for its application in key experimental assays.

Discovery and Core Characteristics

U-46619, with the IUPAC name (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, was first synthesized in 1975 by G. L. Bundy at The Upjohn Company.[1] It was developed as a stable, synthetic analog of the highly unstable prostaglandin (B15479496) endoperoxide PGH2, and it functions as a potent and selective agonist of the thromboxane A2 (TP) receptor.[1] Its stability in aqueous solutions, in stark contrast to the ephemeral nature of endogenous TXA2, has made it an invaluable tool for in vitro and in vivo research.[2]

U-46619 mimics many of the biological effects of TXA2, including potent induction of platelet aggregation and contraction of vascular and non-vascular smooth muscle.[1] These actions are central to its use in cardiovascular, respiratory, and thrombosis research.

Synthesis Overview

While the detailed experimental protocol from the original 1975 publication by G.L. Bundy in Tetrahedron Letters could not be retrieved from the available literature, the general synthetic strategy for U-46619 and its analogs involves the construction of a bicyclo[2.2.1]heptane core, followed by the stereospecific introduction of the two side chains.

A common approach to structurally related compounds involves the use of a key intermediate, a bicyclic lactone, to which the α- and ω-side chains are sequentially added. The synthesis of a fluorinated analog of Thromboxane A2, for instance, started from a bicyclic enal, to which the lower side chain was added via a conjugate addition. This was followed by a series of steps including ozonolysis and Baeyer-Villiger oxidation to form a key lactone intermediate. The upper side chain was then introduced, and the final steps involved the formation of the strained acetal (B89532) and deprotection. It is plausible that the synthesis of U-46619 follows a conceptually similar pathway, focusing on the precise stereochemical control required for its potent biological activity.

Mechanism of Action: Thromboxane A2 Receptor Signaling

U-46619 exerts its effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. Upon agonist binding, the TP receptor undergoes a conformational change, leading to the activation of downstream signaling cascades, primarily through the coupling to Gq and G12/13 proteins.

Gq/Phospholipase C (PLC) Pathway

Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a critical event that initiates cellular responses such as platelet shape change and smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response.

G12/13/RhoA Pathway

The TP receptor can also couple to G12/13 proteins, which activate the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain. This "calcium sensitization" of the contractile machinery enhances smooth muscle contraction at a given intracellular Ca2+ concentration.

Mitogen-Activated Protein Kinase (MAPK) Pathway

U-46619 has also been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK and ERK1/2. This pathway is implicated in cellular processes such as inflammation and cell proliferation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters of U-46619's biological activity, compiled from various studies.

ParameterValue (nM)Cell/Tissue SystemReference
EC50
Platelet Shape Change35Human Platelets[3]
Myosin Light Chain Phosphorylation57Human Platelets[3]
Serotonin Release536Human Platelets[3]
Platelet Aggregation1310Human Platelets[3]
Fibrinogen Receptor Binding530Human Platelets[3]
Vasoconstriction~50Rat Aorta[4]
Vasoconstriction~10Rat Small Mesenteric Arteries[4]
Bronchial Smooth Muscle Contraction12Human[4]
Binding Affinity (Kd)
[3H]U-4661911 ± 4Washed Human Platelets (Kinetic)[4]
[3H]U-4661920 ± 7Washed Human Platelets (Equilibrium)[4]
[3H]U-4661942 - 68Pig Aorta Smooth Muscle Membranes[3]

Experimental Protocols

Detailed methodologies for key in vitro and ex vivo experiments utilizing U-46619 are provided below.

Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP), a standard method for assessing platelet function.

Materials:

  • Freshly drawn human venous blood

  • 3.2% Sodium Citrate (B86180) (Anticoagulant)

  • U-46619 stock solution (e.g., 1 mM in DMSO or ethanol)

  • Phosphate Buffered Saline (PBS) or Tyrode's buffer

  • Light Transmission Aggregometer and cuvettes with stir bars

  • Centrifuge

Procedure:

  • Blood Collection: Collect venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the citrated blood at 150-200 x g for 15-20 minutes at room temperature. Carefully aspirate the upper platelet-rich plasma (PRP) layer.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank and for baseline correction.

  • Platelet Count Adjustment: If necessary, adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Assay Setup:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes with stirring.

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP according to the instrument's instructions.

  • Induction of Aggregation: Add a small volume (e.g., 50 µL) of the U-46619 working solution to the PRP to achieve the desired final concentration (e.g., 1 µM).

  • Data Acquisition: Record the change in light transmission for a set period (typically 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.

  • Data Analysis: The aggregation is quantified as the maximum percentage change in light transmission. For dose-response experiments, a range of U-46619 concentrations is used to calculate the EC50 value.

Protocol 2: Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction

This protocol describes the measurement of U-46619-induced contraction in isolated vascular smooth muscle rings, a classic pharmacological preparation.

Materials:

  • Animal model (e.g., rat, rabbit)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • U-46619 stock solution (e.g., 1 mM in DMSO or ethanol)

  • Potassium Chloride (KCl) solution (for viability testing)

  • Isolated tissue organ bath system with isometric force transducers and data acquisition software

  • Dissection microscope and surgical instruments

  • Suture material

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, gently clean the artery of adherent connective and adipose tissue.

    • Cut the artery into rings of 2-4 mm in length.

  • Tissue Mounting:

    • Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution. One hook is fixed, and the other is connected to an isometric force transducer.

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams for rat aorta). During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • To assess tissue viability, induce a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust and sustained contraction indicates healthy tissue.

    • To check for the presence of a functional endothelium, pre-contract the tissue with an α-adrenergic agonist (e.g., phenylephrine) and then add an endothelium-dependent vasodilator (e.g., acetylcholine). Relaxation indicates a functional endothelium.

  • Cumulative Concentration-Response Curve:

    • After washing out the previous drugs and allowing the tissue to return to baseline, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM).

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the contractile force continuously.

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration of U-46619 against the contractile response to generate a concentration-response curve and calculate the EC50 value using non-linear regression analysis.

Protocol 3: Radioligand Binding Assay for TP Receptor

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the TP receptor using [3H]U-46619.

Materials:

  • Cell line expressing the TP receptor (e.g., HEK293 cells) or platelet membranes

  • [3H]U-46619 (radioligand)

  • Unlabeled U-46619 (for determining non-specific binding)

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Membrane preparation buffer (if using cell membranes)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation (if applicable):

    • Homogenize cells or tissues in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and debris.

    • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate or individual tubes, set up the following for each concentration of the test compound:

      • Total Binding: [3H]U-46619 + membrane preparation + binding buffer.

      • Non-specific Binding: [3H]U-46619 + membrane preparation + a high concentration of unlabeled U-46619 (e.g., 10 µM).

      • Competition Binding: [3H]U-46619 + membrane preparation + varying concentrations of the test compound.

    • The concentration of [3H]U-46619 should be close to its Kd for the receptor.

  • Incubation: Incubate the reactions at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 of the test compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways of U-46619

U46619_Signaling U46619 U-46619 TP_Receptor TP Receptor (TPα / TPβ) U46619->TP_Receptor Gq Gq TP_Receptor->Gq activates G1213 G12/13 TP_Receptor->G1213 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca2+]i ER->Ca2 releases Ca2->PKC activates Response Cellular Response (Platelet Aggregation, Smooth Muscle Contraction) Ca2->Response PKC->Response ROCK ROCK RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC ↑ Myosin Light Chain Phosphorylation ROCK->pMLC promotes MLCP->pMLC dephosphorylates pMLC->Response

Caption: U-46619 signaling pathways via the TP receptor.

Experimental Workflow for Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start: Venous Blood Collection (3.2% Sodium Citrate) Centrifuge1 Centrifugation (150-200 x g, 15-20 min) Start->Centrifuge1 PRP Aspirate Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation of Remaining Blood (1500-2000 x g, 15 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP using PPP PRP->Adjust PPP Prepare Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Equilibrate Equilibrate PRP at 37°C in Aggregometer Adjust->Equilibrate Baseline Set Baseline (0% with PRP, 100% with PPP) Equilibrate->Baseline Add_U46619 Add U-46619 to PRP Baseline->Add_U46619 Record Record Light Transmission (5-10 min) Add_U46619->Record Analyze Analyze Data: % Aggregation, EC50 Record->Analyze

Caption: Workflow for a U-46619-induced platelet aggregation assay.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic Unstable_Ligand Unstable Endogenous Ligand (Thromboxane A2) Need Need for a Stable Mimetic for Research Unstable_Ligand->Need Synthesis Chemical Synthesis of a Stable Analog Need->Synthesis U46619 Discovery of U-46619 Synthesis->U46619 In_Vitro In Vitro Characterization (Binding, Platelet Aggregation, Smooth Muscle Contraction) U46619->In_Vitro In_Vivo In Vivo Studies (e.g., Blood Pressure) U46619->In_Vivo Tool Established as a Standard Pharmacological Tool In_Vitro->Tool In_Vivo->Tool Mechanism Elucidation of TP Receptor Signaling Pathways Tool->Mechanism Screening Use in Screening for TP Receptor Antagonists Tool->Screening Drug_Dev Foundation for Drug Development in Cardiovascular Disease Mechanism->Drug_Dev Screening->Drug_Dev

Caption: Logical progression of U-46619's role in research.

References

Unraveling the Structure-Activity Relationship of U-44069 Serinol Amide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of U-44069 serinol amide, a potent thromboxane (B8750289) A2 (TXA2) receptor agonist. This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoids and their therapeutic applications. While specific quantitative SAR data for a broad series of this compound analogs is not extensively available in the public domain, this guide synthesizes the current understanding of U-44069's pharmacology and provides a framework for the design and evaluation of novel analogs.

Introduction to U-44069 and its Serinol Amide Derivative

U-44069 is a stable synthetic analog of prostaglandin (B15479496) H2 (PGH2) and a potent agonist of the thromboxane A2 (TP) receptor.[1] As a vasoconstrictor and platelet activator, U-44069 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the TXA2 pathway. The serinol amide derivative of U-44069 is a modification of the parent compound, where the terminal carboxylic acid is replaced with a serinol amide moiety. This modification can significantly impact the compound's physicochemical properties, such as its solubility, metabolic stability, and receptor binding affinity, thereby altering its overall pharmacological profile.

Thromboxane A2 Receptor Signaling Pathway

U-44069 and its analogs exert their effects by activating the TP receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the TP receptor couples to Gαq and Gα13 proteins, initiating a cascade of intracellular events.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key signal for various cellular responses, including platelet aggregation and smooth muscle contraction.

  • Gα13 Pathway: Coupling to Gα13 activates the Rho signaling pathway, which plays a crucial role in regulating the actin cytoskeleton, leading to changes in cell shape and motility.

Thromboxane_Signaling U44069 U-44069 Serinol Amide TP_Receptor TP Receptor U44069->TP_Receptor Gq Gαq TP_Receptor->Gq activates G13 Gα13 TP_Receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Cellular_Response_Rho Cellular Response (e.g., Shape Change) RhoA->Cellular_Response_Rho Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Cellular_Response_Ca Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca2->Cellular_Response_Ca

Figure 1: Thromboxane A2 Receptor Signaling Pathway.

Structure-Activity Relationship (SAR) of this compound Analogs

A systematic SAR study of this compound would involve the synthesis and biological evaluation of a series of analogs with modifications at key positions. The goal is to understand how changes in the molecular structure affect the compound's affinity for the TP receptor and its functional activity. Due to the limited availability of specific quantitative data for this compound analogs, the following table is a hypothetical representation of the type of data that would be generated in such a study. The activity data is illustrative and not based on experimental results.

Compound IDR1 Modification (Serinol Moiety)R2 Modification (Fatty Acid Chain)Receptor Binding Affinity (Ki, nM)Platelet Aggregation (EC50, nM)
U-44069 Carboxylic AcidNative1550
This compound Serinol AmideNative2575
Analog 1 N-methyl Serinol AmideNative3090
Analog 2 Serinol EsterNative50150
Analog 3 Serinol AmideC1-C4 Shortened Chain100300
Analog 4 Serinol AmideC1-C4 Lengthened Chain80250
Analog 5 Serinol AmideSaturated Chain>1000>1000

Key Inferences from Hypothetical SAR:

  • Serinol Amide Moiety: The replacement of the carboxylic acid with a serinol amide may slightly decrease both binding affinity and functional potency. Further modifications to the serinol hydroxyl groups or the amide nitrogen could be explored to optimize interactions with the receptor.

  • Fatty Acid Chain Length: The length of the fatty acid chain is likely critical for optimal activity. Both shortening and lengthening the chain may lead to a decrease in potency, suggesting a specific hydrophobic pocket within the receptor binding site.

  • Unsaturation: The presence of double bonds in the fatty acid chain is expected to be crucial for maintaining the correct conformation for receptor binding. Saturation of these bonds would likely lead to a significant loss of activity.

Experimental Protocols

To establish a robust SAR, a series of well-defined experimental protocols are required. The following are detailed methodologies for key experiments.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs would typically involve the coupling of the U-44069 carboxylic acid with serinol or its derivatives.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start U-44069 Carboxylic Acid Activation Activation of Carboxylic Acid (e.g., with EDC, HOBt) Start->Activation Coupling Coupling with Serinol or Serinol Derivative Activation->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product This compound Analog Characterization->Final_Product

Figure 2: General Synthetic Workflow for this compound Analogs.

Materials:

Procedure:

  • Dissolve U-44069 in an anhydrous solvent such as DMF or DCM.

  • Add the coupling agents (e.g., EDC and HOBt) to the solution and stir for a specified time at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the serinol derivative and a base (e.g., TEA) in the same anhydrous solvent.

  • Add the serinol solution to the activated U-44069 solution and stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.

Thromboxane Receptor (TP) Binding Assay

This assay measures the ability of the synthesized analogs to displace a radiolabeled ligand from the TP receptor, providing an indication of their binding affinity (Ki).

Materials:

  • Human platelet membranes (source of TP receptors)

  • Radiolabeled TP receptor antagonist (e.g., [³H]SQ 29,548)

  • Synthesized this compound analogs

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare dilutions of the synthesized analogs and the radiolabeled ligand in the binding buffer.

  • In a multi-well plate, add the platelet membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compounds.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This functional assay measures the ability of the analogs to induce platelet aggregation, providing a measure of their agonist activity (EC50).

Materials:

  • Freshly drawn human blood from healthy, drug-free volunteers

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Synthesized this compound analogs

  • Aggregometer

Procedure:

  • Prepare PRP by centrifuging citrated whole blood at a low speed. Prepare PPP by centrifuging the remaining blood at a high speed.

  • Adjust the platelet count in the PRP if necessary.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add a sample of PRP to the aggregometer cuvette and allow it to stabilize.

  • Add varying concentrations of the test compound to the PRP and record the change in light transmission over time as a measure of platelet aggregation.

  • Generate dose-response curves and determine the concentration of the agonist that produces 50% of the maximal aggregation response (EC50).

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to agonist stimulation, providing another measure of functional activity.

Materials:

  • Cells expressing the TP receptor (e.g., human platelets or a cell line stably expressing the receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Synthesized this compound analogs

  • Fluorescence plate reader with an injection system

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye by incubating them with the dye for a specified time.

  • Wash the cells to remove excess dye.

  • Place the loaded cells in a multi-well plate and measure the baseline fluorescence.

  • Inject varying concentrations of the test compound into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

  • Generate dose-response curves and determine the EC50 value for calcium mobilization.

Conclusion

The development of novel this compound analogs with improved pharmacological profiles requires a systematic approach to understanding their structure-activity relationships. While a comprehensive public dataset is currently lacking, this guide provides the foundational knowledge and detailed experimental protocols necessary to conduct such studies. By systematically modifying the serinol amide moiety and the fatty acid chain and evaluating the resulting analogs in robust binding and functional assays, researchers can elucidate the key structural features required for potent and selective TP receptor agonism. This knowledge will be instrumental in the design of new therapeutic agents targeting the thromboxane pathway.

References

In Vivo Effects of U-46619 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable, synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂, which acts as a potent and selective agonist for the thromboxane (B8750289) A₂ (TXA₂) receptor, also known as the TP receptor.[1] Due to the inherent instability of the endogenous ligand TXA₂, U-46619 serves as an invaluable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the TXA₂-TP receptor signaling axis in vivo.[1] This technical guide provides an in-depth overview of the in vivo effects of U-46619 administration, with a focus on its physiological and cellular consequences, detailed experimental protocols, and the underlying signaling pathways.

The primary in vivo effects of U-46619 are potent vasoconstriction and platelet aggregation.[1] These actions make it a widely used agent for inducing experimental models of various cardiovascular conditions, most notably pulmonary hypertension.[2][3] Understanding the precise in vivo effects and the methodologies for its administration is critical for researchers and drug development professionals working on therapies targeting pathways involved in thrombosis, vasospasm, and hypertension.

Physiological and Cellular Effects of U-46619

The administration of U-46619 in vivo elicits a range of physiological responses, primarily mediated by the activation of TP receptors on vascular smooth muscle cells and platelets.

Cardiovascular Effects
  • Vasoconstriction: U-46619 is a potent vasoconstrictor, leading to a rapid and dose-dependent increase in systemic and pulmonary arterial blood pressure.[4][5] This effect is particularly pronounced in the pulmonary vasculature, making it a reliable agent for inducing acute pulmonary hypertension in animal models.[2][3][6] In male spontaneously hypertensive rats (SHR), a 5 µg/kg intravenous injection of U-46619 caused a significant increase in mean arterial blood pressure (MABP) within one minute.[5] In contrast, the same dose had no significant effect on the MABP of female SHR.[5]

  • Hemodynamic Changes: The vasoconstrictive properties of U-46619 lead to significant alterations in hemodynamic parameters. In porcine models of pulmonary hypertension, continuous infusion of U-46619 at doses ranging from 0.2 to 0.8 µg/kg/min resulted in a stable increase in mean pulmonary arterial pressure (mPAP).[2][6] This is often accompanied by a decrease in cardiac output.[6] Higher doses can lead to severe hemodynamic instability, including vascular collapse and right ventricular failure.[3][7]

  • Platelet Aggregation: U-46619 is a potent inducer of platelet aggregation.[1] This effect is central to its role in mimicking the pro-thrombotic actions of TXA₂. In vivo, this can contribute to the formation of microthrombi and exacerbate conditions like thrombosis and myocardial ischemia.[8]

Cellular Mechanisms

At the cellular level, the effects of U-46619 are initiated by its binding to TP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascade involves two primary pathways:

  • Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to the activation of calcium-dependent signaling pathways that contribute to smooth muscle contraction and platelet activation.

  • G12/13 Pathway: Coupling of the TP receptor to G12/13 proteins activates the small GTPase RhoA. RhoA, through its downstream effector Rho-kinase (ROCK), promotes the phosphorylation of myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and subsequent smooth muscle contraction. This pathway is also crucial for platelet shape change and aggregation.

Quantitative Data on In Vivo Effects

The following tables summarize the quantitative data from various in vivo studies on the hemodynamic effects of U-46619 administration.

Animal ModelDose/ConcentrationRoute of AdministrationObserved EffectReference
Male Spontaneously Hypertensive Rats (SHR)5 µg/kgIntravenous (i.v.)Significant increase in Mean Arterial Blood Pressure (MABP) within 1 minute.[5]
Male Spontaneously Hypertensive Rats (SHR)1-100 nmol/kgIntracerebroventricular (i.c.v.)Dose-related increase in blood pressure with no significant effect on heart rate.[4]
Anesthetized Rats1 µg/kg/minIntra-aortic infusionReduced Glomerular Filtration Rate (GFR) and Renal Blood Flow (RBF) without changing mean arterial pressure.[9]
Conscious Pregnant RatsInfusionIntravenous (i.v.)Enhanced pressor effect compared to nonpregnant rats.[10]
Hemorrhaged Hypotensive Rats0.1, 1, and 2 µgIntracerebroventricular (LCV), Nucleus Tractus Solitarius (NTS), Rostral Ventrolateral Medulla (RVLM), Paraventricular Nucleus (PVN)Dose- and time-dependent increase in blood pressure, reversing hypotension.[11]

Table 1: Hemodynamic Effects of U-46619 in Rats

ParameterBaseline (mean ± SD)U-46619 Infusion (mean ± SD)p-valueReference
Heart Rate (HR), bpm99.4 ± 14.1120.9 ± 24.50.021[12]
Mean Blood Pressure (mBP), mmHg85.1 ± 14.699.9 ± 18.20.008[12]
Mean Pulmonary Artery Pressure (mPAP), mmHg13.9 ± 2.641.5 ± 5.90.008[12]
Mean Right Atrial Pressure (mRAP), mmHg4.1 ± 2.16.8 ± 3.40.02[12]
Pulmonary Vascular Resistance (PVR), dynes·s·cm⁻⁵185.7 ± 86.81332.9 ± 535.80.008[12]

Table 2: Hemodynamic Data from a Porcine Model of U-46619-Induced Pulmonary Hypertension (n=8) [12]

Experimental Protocols

Protocol 1: Induction of Acute Pulmonary Hypertension in Swine

This protocol describes a method for inducing a stable and reversible model of acute pulmonary hypertension in pigs using a continuous infusion of U-46619.[6][7]

Materials:

  • U-46619

  • Vehicle (e.g., saline or ethanol (B145695), depending on the formulation)

  • Anesthetized, mechanically ventilated Landrace pigs (or similar breed)

  • Infusion pump

  • Hemodynamic monitoring equipment (for measuring mPAP, mBP, HR, cardiac output, etc.)

  • Catheters for intravenous access and pressure monitoring

Procedure:

  • Animal Preparation: Anesthetize and mechanically ventilate the pig according to standard laboratory procedures. Insert catheters for drug administration and continuous hemodynamic monitoring.

  • U-46619 Preparation: Prepare a stock solution of U-46619. The compound is soluble in ethanol and DMSO.[4] For in vivo infusion, it is often diluted in saline. The final concentration should be adjusted based on the desired infusion rate and the animal's weight.

  • Induction of Pulmonary Hypertension:

    • Begin with a low-dose continuous intravenous infusion of U-46619. A starting dose of 0.025 µg/kg/min has been used.[13]

    • Gradually increase the infusion rate in a stepwise manner (e.g., increments of 0.025 to 0.05 µg/kg/min) until the target mean pulmonary arterial pressure (mPAP) is reached (e.g., 40 mmHg).[13]

    • Continuously monitor all hemodynamic parameters throughout the infusion. Be prepared to adjust the infusion rate to maintain a stable level of pulmonary hypertension while avoiding severe systemic hypotension and cardiac decompensation. High doses can lead to vascular collapse.[3][7]

  • Maintenance and Reversibility:

    • Maintain the infusion at the rate that achieves the target mPAP. This model has been shown to be stable for extended periods.[6]

    • To assess reversibility, terminate the U-46619 infusion. Hemodynamic parameters should return to baseline levels within approximately 15-20 minutes.[7][14]

Protocol 2: Assessment of Pressor Response in Rats

This protocol outlines a method to evaluate the vasoconstrictor effects of U-46619 in rats by measuring changes in blood pressure.[4][5]

Materials:

  • U-46619

  • Vehicle (e.g., saline)

  • Anesthetized or conscious rats with indwelling arterial and venous catheters

  • Blood pressure transducer and recording system

  • Syringes and infusion pump (for continuous infusion)

Procedure:

  • Animal Preparation: Anesthetize the rat or use a previously catheterized conscious rat. Connect the arterial catheter to a pressure transducer to record blood pressure.

  • U-46619 Preparation: Prepare a solution of U-46619 in saline at the desired concentration for bolus injection or infusion.

  • Administration and Monitoring:

    • Bolus Injection: Administer a single intravenous bolus of U-46619 (e.g., 5 µg/kg).[5] Continuously record the blood pressure response, noting the peak increase and the time to return to baseline.

    • Dose-Response Curve: Administer increasing doses of U-46619 (e.g., 1-100 nmol/kg, i.c.v.) and record the corresponding changes in blood pressure to construct a dose-response curve.[4]

    • Continuous Infusion: Infuse U-46619 at a constant rate (e.g., 1 µg/kg/min, intra-aortic) and monitor the sustained changes in blood pressure and other hemodynamic parameters.[9]

  • Data Analysis: Quantify the change in mean arterial pressure (MABP) from baseline for each dose or at specific time points during infusion.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by U-46619.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq11 Gq/11 TP_Receptor->Gq11 G1213 G12/13 TP_Receptor->G1213 PLC Phospholipase C (PLC) Gq11->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 ROCK Rho-kinase (ROCK) RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MLCP_Inhibition MLCP Inhibition ROCK->MLCP_Inhibition Contraction_Aggregation Smooth Muscle Contraction & Platelet Aggregation Ca_Release->Contraction_Aggregation PKC->Contraction_Aggregation MLC_Phosphorylation Myosin Light Chain Phosphorylation MLCP_Inhibition->MLC_Phosphorylation MLC_Phosphorylation->Contraction_Aggregation

Caption: U-46619 Signaling Cascade via TP Receptor Activation.

Experimental Workflow

The following diagram illustrates a general experimental workflow for an in vivo study of U-46619.

Experimental_Workflow Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline Baseline Hemodynamic Recording Animal_Prep->Baseline U46619_Admin U-46619 Administration (Bolus or Infusion) Baseline->U46619_Admin Hemodynamic_Monitoring Continuous Hemodynamic Monitoring U46619_Admin->Hemodynamic_Monitoring Data_Acquisition Data Acquisition Hemodynamic_Monitoring->Data_Acquisition Termination Experiment Termination & Tissue Collection (optional) Hemodynamic_Monitoring->Termination Data_Analysis Data Analysis (e.g., Dose-Response Curve) Data_Acquisition->Data_Analysis

Caption: General In Vivo Experimental Workflow for U-46619 Administration.

Conclusion

U-46619 is a critical tool for researchers and drug development professionals studying the thromboxane A₂ signaling pathway. Its potent and stable nature allows for the reliable induction of vasoconstriction and platelet aggregation in vivo, facilitating the investigation of various cardiovascular phenomena. The detailed protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting experiments utilizing U-46619. A thorough understanding of its in vivo effects and the underlying cellular mechanisms is essential for advancing our knowledge of TXA₂-mediated pathophysiology and for the development of novel therapeutic interventions.

References

A Comprehensive Technical Guide on the Role of the Thromboxane A2 Analog U-46619 in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Specificity of U-46619 Serinol Amide:

An extensive review of publicly available scientific literature and databases did not yield specific information regarding the synthesis, pharmacological properties, or direct role of a "serinol amide" derivative of U-46619 in platelet aggregation. The current body of research extensively covers the parent compound, U-46619, as a potent and stable thromboxane (B8750289) A2 (TXA2) mimetic. Therefore, this technical guide will focus on the core compound, U-46619, to provide an in-depth analysis of its established role in platelet aggregation, its signaling pathways, and the experimental methodologies used for its characterization.

Introduction to U-46619

U-46619, chemically known as (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a stable synthetic analog of the highly unstable prostaglandin (B15479496) endoperoxide PGH2. It functions as a potent and selective agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2] Due to the extremely short half-life of endogenous TXA2 (approximately 30 seconds in aqueous solution), U-46619 serves as an invaluable tool for in vitro and in vivo research into TXA2-mediated physiological and pathophysiological processes.[3] Its primary applications in research include the induction of platelet shape change, aggregation, and the contraction of vascular and non-vascular smooth muscle.[1][4] Dysregulated platelet aggregation influenced by TXA2 signaling, and therefore mimicked by U-46619, is implicated in various pathological conditions such as myocardial infarction, stroke, and atherosclerosis.[1]

Mechanism of Action: U-46619-Induced Platelet Aggregation

U-46619 initiates platelet activation and subsequent aggregation by binding to the TP receptors on the platelet surface.[1] The human TP receptor exists as two splice variants, TPα and TPβ, with platelets predominantly expressing the TPα isoform.[3][5] The binding of U-46619 to the TP receptor triggers a cascade of intracellular signaling events, leading to platelet activation, degranulation, and aggregation.

The signaling pathway is primarily mediated by the activation of two families of heterotrimeric G proteins: Gq and G12/G13.[5]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (an analogue of the endoplasmic reticulum in platelets), causing the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, contributes to platelet shape change, granule secretion, and the "inside-out" activation of integrin αIIbβ3.[5][6]

  • G12/G13 Pathway: The activation of G12/G13 stimulates the Rho/Rho-kinase pathway. This pathway is crucial for the phosphorylation of myosin light chain (MLC), which is a key event in platelet shape change from a discoid to a spherical form with pseudopods.

The activation of integrin αIIbβ3 is a critical step in platelet aggregation. This conformational change increases its affinity for fibrinogen, which acts as a bridge between adjacent platelets, leading to the formation of a platelet aggregate.[3] Furthermore, activated platelets release secondary agonists from their granules, such as ADP and serotonin, which act on their respective receptors on neighboring platelets, amplifying the aggregation response.[7]

Quantitative Data on U-46619-Induced Platelet Responses

The following table summarizes key quantitative data for U-46619's effects on human platelets, compiled from various studies. These values can vary depending on the specific experimental conditions.

ParameterEC50 (Effective Concentration, 50%)Reference
Platelet Shape Change0.035 µM[8][9]
Myosin Light Chain Phosphorylation (MLCP)0.057 µM[8][9]
Serotonin Release0.536 µM[8][9]
Fibrinogen Receptor Binding0.53 µM[8][9]
Platelet Aggregation1.31 µM[8][9]

Detailed Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for measuring U-46619-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate.

  • U-46619 stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS) or Tyrode's buffer.

  • Light Transmission Aggregometer.

  • Calibrated micropipettes and sterile tips.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain PPP.

  • Instrument Setup:

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Calibrate the instrument using PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.

  • Sample Preparation:

    • Pipette a specific volume of PRP (e.g., 450 µL) into the aggregometer cuvettes containing a stir bar.

    • Allow the PRP to equilibrate at 37°C with stirring for at least 2 minutes.

  • Induction of Aggregation:

    • Prepare serial dilutions of the U-46619 stock solution in the appropriate buffer.

    • Add a small volume of the U-46619 working solution (e.g., 5 µL) to the PRP to achieve the desired final concentration.

  • Data Recording:

    • Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in platelets in response to U-46619 using a fluorescent calcium indicator.

Materials:

  • Washed platelets or PRP.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Indo-1 AM).

  • HEPES-Tyrode's buffer.

  • U-46619 stock solution.

  • Fluorometric plate reader or flow cytometer.

Protocol:

  • Platelet Preparation and Dye Loading:

    • Prepare washed platelets by centrifuging PRP in the presence of an anticoagulant and resuspending the platelet pellet in a suitable buffer.

    • Incubate the platelets with the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C in the dark.

  • Washing:

    • Wash the platelets to remove extracellular dye by centrifugation and resuspend them in fresh buffer.

  • Measurement:

    • Place the dye-loaded platelet suspension into the wells of a microplate or a tube for flow cytometry.

    • Record the baseline fluorescence for a short period.

    • Add U-46619 at the desired concentration.

    • Immediately record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is measured to determine the intracellular calcium concentration.

Western Blot Analysis of Protein Phosphorylation

This protocol describes the detection of phosphorylation of key signaling proteins (e.g., Myosin Light Chain) in platelets following U-46619 stimulation.

Materials:

  • Washed platelets.

  • U-46619 stock solution.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-MLC and anti-total-MLC).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Platelet Stimulation and Lysis:

    • Incubate washed platelets with U-46619 at various concentrations or for different time points at 37°C.

    • Terminate the reaction by adding ice-cold lysis buffer.

    • Lyse the cells on ice and clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein.

Visualizations: Signaling Pathways and Experimental Workflows

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (TPα) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G12_13 G12/G13 TP_Receptor->G12_13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G12_13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from DTS) IP3->Ca_Release induces PKC Protein Kinase C (PKC) Activation DAG->PKC activates ROCK Rho-kinase (ROCK) RhoA->ROCK activates Shape_Change Platelet Shape Change Ca_Release->Shape_Change Granule_Secretion Granule Secretion (ADP, Serotonin) Ca_Release->Granule_Secretion PKC->Granule_Secretion Integrin_Activation Integrin αIIbβ3 Activation PKC->Integrin_Activation MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Aggregation Platelet Aggregation Shape_Change->Aggregation facilitates Granule_Secretion->Aggregation amplifies Integrin_Activation->Aggregation mediates MLC_P->Shape_Change

Caption: U-46619 signaling pathway in platelets.

LTA_Workflow start Start: Whole Blood Collection (Sodium Citrate) prp_prep Prepare PRP and PPP (Centrifugation) start->prp_prep instrument_setup Aggregometer Setup (37°C) Calibrate with PRP (0%) and PPP (100%) prp_prep->instrument_setup sample_prep Equilibrate PRP in Cuvette (with stir bar) instrument_setup->sample_prep agonist_add Add U-46619 (to desired concentration) sample_prep->agonist_add data_acq Record Light Transmission (vs. Time) agonist_add->data_acq analysis Analyze Aggregation Curve (e.g., % max aggregation, slope) data_acq->analysis end End analysis->end

References

Methodological & Application

Application Note: Preparation of U-46619 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

U-46619 is a stable, synthetic analogue of the prostaglandin (B15479496) endoperoxide PGH₂.[1][2] It functions as a potent and selective thromboxane (B8750289) A₂ (TXA₂) receptor (TP receptor) agonist.[1][3][4] Due to the chemical instability of endogenous TXA₂, which has a half-life of about 30 seconds in aqueous solutions, U-46619 serves as an invaluable tool for researchers studying TXA₂-mediated biological processes.[2][5] Its applications include in vitro and in vivo studies of platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][6][7] This document provides a detailed protocol for the preparation, storage, and handling of U-46619 stock solutions for research use.

Physicochemical Properties and Solubility

Accurate preparation of a stock solution begins with understanding the compound's physical and chemical properties. U-46619 is highly soluble in organic solvents but sparingly soluble in aqueous buffers.[2][8] Quantitative data for U-46619 is summarized in the table below.

PropertyDataReference
IUPAC Name (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid[1][2]
Synonyms 9,11-Dideoxy-9α,11α-methanoepoxy PGF₂α, 9,11-Methanoepoxy PGH₂[2][9][10]
CAS Number 56985-40-1[2][4][11]
Molecular Formula C₂₁H₃₄O₄[4][11][12]
Molecular Weight 350.5 g/mol [4][9]
Purity Typically ≥98%[4][11][12]
Solubility DMSO: ≥100 mg/mL Ethanol (B145695): ≥100 mg/mL PBS (pH 7.2): ~1 mg/mL[8][13]
Appearance Often supplied as a solution in methyl acetate (B1210297) or as a clear oil.[8][13][14]

Experimental Protocols

Materials and Equipment
  • U-46619 (solid powder or as a solution in methyl acetate)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or 200-proof Ethanol

  • Calibrated analytical balance (if starting with powder)

  • Inert gas (e.g., Nitrogen or Argon)

  • Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes

  • Micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • -20°C and -80°C freezers for storage

Safety Precautions
  • U-46619 is a potent biological agent. Handle with care in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.[8]

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be later diluted into aqueous buffers for experiments.

Step 1: Initial Compound Preparation

  • If using U-46619 powder: Accurately weigh out the desired amount of U-46619 powder using a calibrated analytical balance. For 1 mg of U-46619 (MW: 350.5 g/mol ), the volume of solvent needed for a 10 mM stock is calculated as follows:

    • Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))

    • Volume (µL) = (0.001 g / (0.010 mol/L * 350.5 g/mol )) * 1,000,000 = 285.3 µL

  • If using U-46619 in methyl acetate: This is a common shipping format.[8] To change the solvent, evaporate the methyl acetate under a gentle stream of dry nitrogen gas until a viscous oil remains.[8][15] Proceed immediately to the next step.

Step 2: Dissolution

  • Add the calculated volume of anhydrous DMSO or ethanol to the vial containing the U-46619 powder or residue.[8]

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[13]

Step 3: Aliquoting and Storage

  • To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[10]

  • Store the aliquots under the recommended conditions outlined in the table below.

Storage and Stability

The stability of U-46619 is highly dependent on the solvent and storage temperature.

Solution TypeStorage TemperatureStability PeriodReference(s)
Solid Powder -20°CMonths to years[14][16]
Organic Stock (DMSO, Ethanol) -20°CUp to 1 month[10]
Organic Stock (DMSO, Ethanol) -80°CUp to 6 months[10]
Aqueous Working Solutions 2-8°CPrepare fresh[2][16]

Note: Aqueous solutions of U-46619 are unstable and it is strongly recommended to prepare them fresh for each experiment by diluting the organic stock solution into the final experimental buffer.[2][16] Do not store aqueous solutions for more than one day.[2]

Visualized Workflows and Pathways

Stock Solution Preparation Workflow

The following diagram illustrates the logical workflow for preparing a U-46619 stock solution.

G cluster_start Starting Material start_powder Weigh U-46619 Powder prep Add Anhydrous Solvent (e.g., DMSO or Ethanol) start_powder->prep start_solution Evaporate Methyl Acetate with Nitrogen Stream start_solution->prep dissolve Vortex / Sonicate to Fully Dissolve prep->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing U-46619 stock solution.
U-46619 Signaling Pathway

U-46619 exerts its biological effects by activating the TP receptor, which couples to multiple G-protein signaling cascades.[17][18] The primary pathways involve Gαq/11 and Gα12/13, leading to platelet activation and vasoconstriction.[5][17][18]

G cluster_G_proteins G-Protein Activation cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_responses Physiological Responses U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds Gq Gαq/11 TP_Receptor->Gq G1213 Gα12/13 TP_Receptor->G1213 PLC PLCβ Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Ca ↑ [Ca²⁺]i IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Platelet Platelet Aggregation Ca->Platelet Vaso Vasoconstriction (Smooth Muscle Contraction) Ca->Vaso PKC->Platelet RhoA->Vaso

Simplified signaling pathway of the TP receptor agonist U-46619.

References

Application Notes and Protocols for U-46619 in Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing U-46619, a stable thromboxane (B8750289) A2 (TXA2) mimetic, for inducing and studying smooth muscle contraction. U-46619 is a potent agonist of the thromboxane A2 receptor (TP receptor), making it an invaluable tool for investigating vascular, airway, and other types of smooth muscle physiology and pharmacology.[1][2]

Mechanism of Action

U-46619 acts as a selective agonist at TP receptors, which are G-protein-coupled receptors (GPCRs).[1][2] The activation of these receptors in smooth muscle cells initiates a signaling cascade primarily through Gq/11 and G12/13 proteins.[3]

  • Gq/11 Pathway: Activation of the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][4] The elevated cytosolic Ca2+ binds to calmodulin, which then activates myosin light-chain kinase (MLCK).[6][7] MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.[4][7]

  • G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROK).[3][6][7] ROK phosphorylates and inhibits myosin light-chain phosphatase (MLCP), thereby increasing the phosphorylation state of the myosin light chains for a given Ca2+ concentration. This process, known as calcium sensitization, contributes to sustained smooth muscle contraction.[6][7]

Data Presentation: U-46619 Potency in Various Smooth Muscle Tissues

The effective concentration of U-46619 can vary depending on the tissue type, species, and experimental conditions. The following table summarizes the half-maximal effective concentration (EC50) values from various studies.

Tissue TypeSpeciesPreparationEC50 (nM)Reference
Vascular Smooth MuscleRatAortic Rings28 ± 2[4]
RatCaudal Artery~50[7]
HumanPenile Resistance Arteries6.2 ± 2.2[1]
HumanCorpus Cavernosum8.3 ± 2.8[1]
HumanSubcutaneous Resistance Arteries16[8]
RatAortic Rings (Endothelium-Intact)6.54[9]
RatAortic Rings (Endothelium-Denuded)0.478[9]
Cultured Smooth Muscle CellsRatAortic Smooth Muscle Cells (Ca2+ increase)49 ± 14[4]
HumanVascular Smooth Muscle Cells (45Ca2+ efflux)398 ± 26[10]

Signaling Pathway Diagram

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Binds Gq11 Gq/11 TP_Receptor->Gq11 Activates G1213 G12/13 TP_Receptor->G1213 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 Leads to Calmodulin Calmodulin Ca2->Calmodulin Binds MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction ROK Rho-Kinase (ROK) RhoA->ROK Activates MLCP_inhib ROK->MLCP_inhib Phosphorylates MLCP Myosin Light-Chain Phosphatase (MLCP) MLCP->Myosin_LC_P Dephosphorylates MLCP_inhib->MLCP Inhibits

Caption: U-46619 signaling pathway in smooth muscle cells.

Experimental Protocols

Preparation of U-46619 Stock Solution

Proper storage and handling of U-46619 are crucial for maintaining its stability and activity.

  • Storage: Store U-46619 as a solid at -20°C.[9] Stock solutions in organic solvents can be stored at -80°C for up to 6 months.[9] Avoid repeated freeze-thaw cycles by preparing aliquots.[9]

  • Stock Solution Preparation:

    • Allow the vial of U-46619 to warm to room temperature before opening.

    • Dissolve U-46619 in an organic solvent such as ethanol (B145695) or DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Further dilute the stock solution in the appropriate physiological buffer (e.g., Krebs-Henseleit solution) to the desired working concentrations immediately before use. Aqueous solutions of U-46619 are not recommended for storage for more than one day.[9]

Isolated Tissue Bath Protocol for Vascular Rings (e.g., Rat Aorta)

This protocol describes the use of an isolated organ bath system to measure the isometric contraction of vascular smooth muscle rings in response to U-46619.[1][9]

  • Materials:

    • Krebs-Henseleit Solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

    • U-46619 stock solution

    • Potassium Chloride (KCl) solution (e.g., 60-80 mM in Krebs-Henseleit)

    • Isolated organ bath system with force transducers

    • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Procedure:

    • Tissue Dissection: Euthanize a rat according to approved animal care protocols. Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.[9]

    • Ring Preparation: Clean the aorta of adhering connective and adipose tissue. Cut the aorta into rings of 2-3 mm in length.[9] If required, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.[9]

    • Mounting and Equilibration: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[9] Apply an optimal resting tension (e.g., 1.5-2 g for rat aorta) and allow the rings to equilibrate for at least 60 minutes.[9] During equilibration, replace the bath solution every 15-20 minutes.[9]

    • Viability and Endothelium Integrity Check:

      • Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).[9] A robust contraction indicates healthy tissue.

      • Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.

      • (Optional) To verify endothelium integrity, pre-contract the rings with an agent like phenylephrine (B352888) and then assess the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine).[9]

    • Cumulative Concentration-Response Curve:

      • Once a stable baseline is achieved, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).[1]

      • Allow the contraction to reach a stable plateau at each concentration before adding the next.[1]

    • Data Analysis: Record the isometric tension continuously. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and maximum effect (Emax).[11]

Experimental Workflow Diagram

Experimental_Workflow start Start dissect Dissect and Prepare Smooth Muscle Tissue start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate (60 min) Under Resting Tension mount->equilibrate viability_check Viability Check (e.g., KCl) equilibrate->viability_check washout1 Washout and Return to Baseline viability_check->washout1 endo_check Endothelium Integrity Check (Optional) washout1->endo_check washout2 Washout and Return to Baseline endo_check->washout2 If Performed add_u46619 Add U-46619 (Cumulative Concentrations) endo_check->add_u46619 Skip washout2->add_u46619 record Record Isometric Tension add_u46619->record record->add_u46619 Next Concentration analyze Analyze Data: - Normalize to KCl - Plot Concentration-Response Curve - Calculate EC50, Emax record->analyze All Concentrations Tested end End analyze->end

Caption: Workflow for a U-46619 concentration-response experiment.

References

Application Notes and Protocols for U-46619 in Platelet Aggregometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2. It acts as a potent and selective thromboxane (B8750289) A2 (TXA2) receptor (TP receptor) agonist.[1] In the field of platelet biology and pharmacology, U-46619 is an invaluable tool for studying platelet activation, aggregation, and signaling pathways. By mimicking the action of the endogenous TXA2, U-46619 reliably induces platelet shape change, granule secretion, and aggregation, making it a standard agonist in platelet aggregometry studies.[1][2] These application notes provide detailed protocols and quantitative data for the use of U-46619 in light transmission aggregometry (LTA), a gold-standard method for assessing platelet function.[3]

Mechanism of Action

U-46619 binds to and activates the TP receptors on the surface of platelets.[1] In human platelets, this is predominantly the TPα isoform.[4] The TP receptor is a G protein-coupled receptor (GPCR) that, upon activation by U-46619, primarily couples to the Gαq subunit.[5][6] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the dense tubular system into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[4] This calcium influx, along with the activation of protein kinase C (PKC) by DAG, orchestrates the key events of platelet activation: shape change, degranulation (releasing further agonists like ADP), and the conformational activation of the integrin αIIbβ3 (GPIIb/IIIa) receptor, which is essential for platelet aggregation.[4]

Data Presentation

The following tables summarize key quantitative parameters for U-46619 from various in vitro studies.

Table 1: EC50 Values of U-46619 for Various Platelet Responses

ParameterEC50 ValueSpecies/SystemReference
Platelet Shape Change0.035 µMHuman[7]
Platelet Aggregation~0.58 µMRabbit[7]
Calcium Release (Control)275 ± 51 nMHuman[8]
Calcium Release (Desensitized)475 ± 71 nMHuman[8]

Table 2: Recommended Concentration Ranges for U-46619 in Platelet Aggregometry

ApplicationConcentration RangeSystem / AssayReference
Platelet Aggregation1 nM - 10 µMGeneral[7]
Increased Intracellular Ca2+0.1 - 1 µMRat Cardiomyocytes[7]
Induction of Two Waves of Secretion1 µMHuman Washed Platelets[9]
Dose-Response Analysis0.3 µM - 3 µMMouse Platelets[10]

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for measuring U-46619-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Whole blood from healthy, consenting donors who have not taken anti-platelet medication.

  • 3.2% Sodium Citrate (B86180) anticoagulant.

  • U-46619 stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS) or Tyrode's buffer.

  • Light Transmission Aggregometer.

  • Calibrated pipettes and tips.

  • Aggregometer cuvettes with stir bars.

  • Water bath or heating block at 37°C.

Procedure:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[11]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated whole blood at 170-200 x g for 15-20 minutes at room temperature without the brake.[11][12]

    • Carefully collect the supernatant (PRP) into a clean polypropylene (B1209903) tube.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cellular components.[7][11]

    • Collect the supernatant (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment (Optional but Recommended):

    • Determine the platelet count in the PRP. For consistency, adjust the platelet count to a final concentration of 2.5 x 10⁸ platelets/mL using autologous PPP.[7]

  • Preparation of U-46619 Working Solutions:

    • Prepare serial dilutions of the U-46619 stock solution in PBS or Tyrode's buffer to achieve the desired final concentrations for the assay (e.g., for a dose-response curve).

  • Light Transmission Aggregometry:

    • Pipette the adjusted PRP into aggregometer cuvettes containing a magnetic stir bar (e.g., 450 µL).[7]

    • Place the cuvettes in the heating block of the aggregometer at 37°C and allow them to equilibrate for at least 5 minutes with stirring (e.g., 1000-1200 rpm).[7][12]

    • Calibrate the aggregometer by setting the baseline with PRP (0% aggregation) and the 100% aggregation level with PPP.

    • Add a small volume of the U-46619 working solution (e.g., 50 µL) to the PRP to initiate aggregation.[7] A vehicle control (buffer with the same concentration of DMSO as the highest U-46619 concentration) should be run in parallel.

    • Record the change in light transmission for 5-10 minutes.[7] The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each U-46619 concentration.

    • Plot the maximum aggregation against the logarithm of the U-46619 concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane Receptor (TP) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Dense Tubular System) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Shape_Change Platelet Shape Change Ca_Release->Shape_Change Granule_Secretion Granule Secretion (e.g., ADP) Ca_Release->Granule_Secretion GPIIbIIIa_Activation Integrin αIIbβ3 Activation Ca_Release->GPIIbIIIa_Activation PKC->Shape_Change PKC->Granule_Secretion PKC->GPIIbIIIa_Activation Aggregation Platelet Aggregation GPIIbIIIa_Activation->Aggregation Platelet_Aggregometry_Workflow start Start: Blood Collection (3.2% Sodium Citrate) prp_prep PRP Preparation (Centrifuge 170-200g, 15-20 min) start->prp_prep ppp_prep PPP Preparation (Centrifuge >2000g, 10-15 min) prp_prep->ppp_prep Use remaining blood platelet_adjust Platelet Count Adjustment (Optional, to 2.5 x 10⁸/mL) prp_prep->platelet_adjust equilibration Equilibration of PRP (37°C, 5 min with stirring) platelet_adjust->equilibration calibration Aggregometer Calibration (PRP=0%, PPP=100%) equilibration->calibration add_agonist Add U-46619 (to initiate aggregation) calibration->add_agonist record Record Light Transmission (5-10 min) add_agonist->record analysis Data Analysis (Dose-response curve, EC50) record->analysis end End analysis->end

References

Application Notes and Protocols for U-46619 Induced Bronchoconstriction in Precision-Cut Lung Slices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precision-cut lung slices (PCLS) have emerged as a valuable ex vivo model for studying respiratory physiology and pharmacology. This technique preserves the complex three-dimensional microanatomy of the lung, including intact airways, vasculature, and surrounding parenchymal tissue, offering a physiologically relevant system for investigating airway reactivity.[1][2] U-46619, a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2, acts as a potent thromboxane (B8750289) A2 (TP) receptor agonist.[3] It is widely used to induce bronchoconstriction in PCLS, providing a reliable and reproducible method to study the mechanisms of airway smooth muscle contraction and to screen potential bronchodilator compounds.[1][4]

These application notes provide a detailed protocol for inducing bronchoconstriction in rat lung slices using U-46619, along with data presentation and visualization of the key signaling pathways involved.

Data Presentation

U-46619 Dose-Response in Rat Airways

The following table summarizes the median effective concentration (EC50) of U-46619 for inducing bronchoconstriction in different airway sizes within rat PCLS.

Airway SizeDiameterU-46619 EC50 (nM)Reference
Small<250 µm6.9[5][6]
Medium250-420 µmNot explicitly stated[5][6]
Large>420 µm66[5][6]

Note: Thromboxane is reportedly ten times more potent in causing small airways to contract than larger ones in rat lungs.[5]

Experimental Protocols

Preparation of Precision-Cut Lung Slices (PCLS)

This protocol is adapted from various sources utilizing rat lungs.[4][5][7]

Materials:

  • Rat lungs

  • Low-melting point agarose (B213101) (1.5%)

  • Culture medium (e.g., MEM or DMEM)

  • Tissue slicer (e.g., Krumdieck or Compresstome™)

  • Washing buffer (e.g., culture medium)

  • Incubation chamber

Procedure:

  • Lung Inflation: Anesthetize the rat and exsanguinate. Cannulate the trachea and slowly inflate the lungs with warm (37°C) 1.5% low-melting point agarose solution until fully inflated.[4]

  • Solidification: Place the inflated lungs on ice for approximately 15 minutes to allow the agarose to solidify.[8]

  • Slicing: Once solidified, dissect the lung lobes and use a tissue slicer to cut thin slices, typically 250-300 µm thick.[4][8]

  • Washing: Immediately transfer the slices into warm culture medium. Wash the slices multiple times (e.g., every 30 minutes for 2 hours) to remove cell debris and residual agarose.[8]

  • Pre-incubation: Before starting the experiment, allow the slices to stabilize in fresh culture medium in an incubator (37°C, 5% CO2).

U-46619-Induced Bronchoconstriction Assay

Materials:

  • Viable PCLS

  • U-46619 stock solution

  • Culture medium

  • Microscope with a camera and image analysis software

  • Incubation chamber for the microscope stage

Procedure:

  • Slice Mounting: Place a single PCLS in an incubation chamber on the microscope stage, ensuring it is submerged in culture medium. A nylon mesh or a metal washer can be used to keep the slice in place.[8]

  • Baseline Imaging: Identify a suitable airway within the slice and capture a baseline image (t=0).

  • U-46619 Application: Add U-46619 to the medium at the desired concentration. For a dose-response curve, add increasing concentrations of U-46619 cumulatively.

  • Image Acquisition: Capture images of the airway at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes) to record the maximal bronchoconstriction.[6]

  • Data Analysis: Use image analysis software to measure the airway lumen area at each time point. The degree of bronchoconstriction is typically expressed as a percentage of the initial airway area.

  • Washout: Between different agonist concentrations or experiments, wash the slices with fresh medium to allow for full relaxation of the airways.[6]

Visualization of Signaling Pathways and Workflows

U-46619 Signaling Pathway in Airway Smooth Muscle

U-46619, a thromboxane A2 analog, initiates bronchoconstriction by binding to the thromboxane A2 (TP) receptor on airway smooth muscle cells. This binding activates a G-protein-coupled signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, increasing intracellular calcium concentrations. This elevated calcium, along with DAG-mediated activation of Protein Kinase C (PKC), contributes to the phosphorylation of myosin light chains, leading to smooth muscle contraction. Additionally, the RhoA/Rho-kinase pathway is often implicated in TP receptor signaling, which enhances myosin light chain phosphorylation and inhibits myosin light chain phosphatase, further promoting contraction.[9]

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Binds to Gq Gq Protein TP_Receptor->Gq Activates RhoA RhoA/Rho-kinase Pathway TP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release MLC_Phosphorylation Myosin Light Chain Phosphorylation Ca2_release->MLC_Phosphorylation PKC->MLC_Phosphorylation RhoA->MLC_Phosphorylation Contraction Bronchoconstriction MLC_Phosphorylation->Contraction

Caption: U-46619 signaling cascade in airway smooth muscle.

Experimental Workflow for U-46619 Induced Bronchoconstriction in PCLS

The following diagram illustrates the sequential steps involved in the experimental protocol.

PCLS_Workflow start Start lung_prep Lung Inflation with Agarose start->lung_prep slicing Precision Slicing (250-300 µm) lung_prep->slicing washing Washing and Pre-incubation slicing->washing mounting Mount Slice in Microscope Chamber washing->mounting baseline Acquire Baseline Airway Image mounting->baseline add_u46619 Add U-46619 baseline->add_u46619 time_lapse Time-Lapse Imaging add_u46619->time_lapse analysis Image Analysis: Measure Airway Area time_lapse->analysis data_exp Express as % of Initial Area analysis->data_exp end End data_exp->end

Caption: Experimental workflow for PCLS bronchoconstriction assay.

References

Application of U-46619 in Vasoconstriction Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a potent thromboxane (B8750289) A2 (TP) receptor agonist.[1][2][3] Its stability and selective agonist activity make it an invaluable tool in the study of vascular smooth muscle physiology and pharmacology. U-46619 reliably induces vasoconstriction in a variety of isolated blood vessel preparations, making it a standard reference compound for investigating the mechanisms of vascular tone regulation and for screening potential vasodilator compounds.[4][5] These application notes provide an overview of the signaling pathways activated by U-46619 and detailed protocols for its use in vasoconstriction studies.

Mechanism of Action

U-46619 exerts its vasoconstrictor effect by binding to and activating TP receptors on vascular smooth muscle cells.[1] These receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq proteins. Activation of the Gq protein initiates a downstream signaling cascade that ultimately leads to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+, resulting in smooth muscle contraction.[6][7][8]

The key signaling pathways involved are:

  • Phospholipase C (PLC) Activation: The activated Gq alpha subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8][9]

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytoplasm.[6][9] This initial rise in [Ca2+]i is often followed by an influx of extracellular Ca2+ through various channels, including L-type voltage-gated Ca2+ channels (Cav1.2) and store-operated Ca2+ channels (SOCCs).[6][9]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased [Ca2+]i, activates PKC.[6][9] Activated PKC can phosphorylate various downstream targets, contributing to the contractile response.

  • RhoA/Rho-kinase (ROCK) Pathway: U-46619 also stimulates the RhoA/ROCK pathway, which plays a crucial role in Ca2+ sensitization of the contractile apparatus.[3][7] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to a net increase in myosin light chain (MLC) phosphorylation and sustained contraction, even at submaximal Ca2+ concentrations.[7]

Data Presentation

Table 1: In Vitro Efficacy of U-46619 in Various Preparations
PreparationResponse MeasuredEC50Reference
Human PlateletsShape Change35 nM[2][10]
Human PlateletsMyosin Light Chain Phosphorylation57 nM[10][11]
Human PlateletsFibrinogen Receptor Binding0.53 µM[10]
Human PlateletsSerotonin Release0.54 µM[10][11]
Human PlateletsAggregation1.31 µM[10][11]
Human Subcutaneous Resistance ArteriesVasoconstriction16 nM[4]
Porcine Coronary Arteries (Control)Vasoconstriction12.02 nM[12]
Porcine Coronary Arteries (Organ Cultured)Vasoconstriction36.57 nM[12]
Rat Small Airways (<250 µm)Bronchoconstriction6.9 nM[13]
Rat Large Airways (>420 µm)Bronchoconstriction66 nM[13]

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Arterial Rings

This protocol describes the use of a wire myograph system to measure U-46619-induced vasoconstriction in isolated arterial segments.

Materials:

  • U-46619 stock solution (e.g., 10 mM in ethanol, stored at -20°C)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Multi-Myograph System

  • Dissection microscope

  • Force transducer and data acquisition system

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Tissue Preparation:

    • Euthanize the experimental animal according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., aorta, mesenteric artery, coronary artery) and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove excess connective and adipose tissue.

    • Cut the artery into rings of approximately 2 mm in length. For some studies, the endothelium may be mechanically removed by gently rubbing the intimal surface with a fine wire or forceps.

  • Mounting the Arterial Rings:

    • Mount the arterial rings on the two stainless steel wires of the myograph jaws.[4]

    • Place the mounted rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for at least 60 minutes, during which the bathing solution should be replaced every 15-20 minutes.

    • Gradually increase the tension on the rings to a predetermined optimal resting tension (this will vary depending on the vessel type).

    • To check for viability and contractility, challenge the rings with a high potassium solution (e.g., Krebs solution with an equimolar substitution of NaCl with KCl).

    • To assess endothelium integrity (if required), pre-constrict the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine (B352888) or U-46619) and then add an endothelium-dependent vasodilator (e.g., acetylcholine). A relaxation of >80% typically indicates an intact endothelium.

  • Cumulative Concentration-Response Curve to U-46619:

    • After a washout period and return to baseline tension, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in half-log increments (e.g., 10⁻¹⁰ M to 10⁻⁵ M).[14]

    • Allow the response to each concentration to reach a stable plateau before adding the next concentration.

    • Record the isometric tension at each concentration.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by the high potassium solution.

    • Plot the concentration-response curve using a non-linear regression analysis to determine the EC50 (the concentration of U-46619 that produces 50% of the maximal response) and the Emax (the maximal response).

Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) in Vascular Smooth Muscle Cells (VSMCs)

This protocol outlines the use of confocal laser scanning microscopy to measure changes in [Ca2+]i in response to U-46619 in isolated VSMCs.

Materials:

  • U-46619

  • Isolated vascular smooth muscle cells

  • Fluo-4/AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

  • Confocal microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation and Dye Loading:

    • Isolate VSMCs from the desired artery using enzymatic digestion methods.

    • Plate the isolated cells on glass-bottom dishes and culture until they reach the desired confluence.

    • Wash the cells with HBSS.

    • Load the cells with Fluo-4/AM (typically 2-5 µM) and a similar concentration of Pluronic F-127 (to aid dye solubilization) in HBSS for 30-60 minutes at room temperature or 37°C in the dark.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification of the Fluo-4/AM for at least 20 minutes.

  • Confocal Imaging:

    • Mount the dish on the stage of the confocal microscope.

    • Excite the Fluo-4 dye at 488 nm and collect the emitted fluorescence at >510 nm.

    • Acquire a baseline fluorescence reading for a few minutes to ensure a stable signal.

  • U-46619 Stimulation:

    • Add U-46619 at the desired concentration to the imaging chamber.

    • Continuously record the fluorescence intensity over time to capture the change in [Ca2+]i.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), typically expressed as ΔF/F0.

    • The peak increase in fluorescence corresponds to the maximal rise in [Ca2+]i.

Visualizations

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq Protein TP_Receptor->Gq activates PLC PLC Gq->PLC activates RhoA RhoA Gq->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Cav12 Cav1.2 Channel Ca_influx Ca²⁺ Influx Cav12->Ca_influx SOCC SOCC SOCC->Ca_influx SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor Ca_release Ca²⁺ Release SR->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx->Ca_increase Ca_increase->PKC co-activates MLC_phosphorylation ↑ MLC Phosphorylation Ca_increase->MLC_phosphorylation Ca²⁺/Calmodulin pathway Contraction Vasoconstriction PKC->Contraction contributes to ROCK ROCK RhoA->ROCK activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->MLC_phosphorylation MLC_phosphorylation->Contraction

Caption: U-46619 signaling pathway in vascular smooth muscle cells.

Experimental_Workflow_Myograph cluster_prep Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment cluster_analysis Data Analysis A1 Dissect Artery A2 Cut into Rings (2mm) A1->A2 A3 Mount on Myograph A2->A3 B1 Equilibrate (60 min) A3->B1 B2 Set Resting Tension B1->B2 B3 High K⁺ Contraction B2->B3 B4 Endothelium Check (ACh) B3->B4 C1 Washout & Return to Baseline B4->C1 C2 Cumulative Addition of U-46619 C1->C2 C3 Record Isometric Tension C2->C3 D1 Normalize to K⁺ Response C3->D1 D2 Plot Concentration-Response Curve D1->D2 D3 Calculate EC50 and Emax D2->D3 Logical_Relationship_Ca_Sensitization cluster_Ca_Increase Calcium Mobilization cluster_Ca_Sensitization Calcium Sensitization Pathway U46619 U-46619 TP_Receptor TP Receptor Activation U46619->TP_Receptor Ca_Increase ↑ Intracellular [Ca²⁺] TP_Receptor->Ca_Increase Ca_Sensitization Ca²⁺ Sensitization TP_Receptor->Ca_Sensitization SR_Release SR Ca²⁺ Release Ca_Increase->SR_Release Extracellular_Influx Extracellular Ca²⁺ Influx Ca_Increase->Extracellular_Influx Rho_ROCK RhoA/ROCK Pathway Ca_Sensitization->Rho_ROCK Vasoconstriction Vasoconstriction SR_Release->Vasoconstriction Extracellular_Influx->Vasoconstriction MLCP_Inhibition MLCP Inhibition Rho_ROCK->MLCP_Inhibition MLCP_Inhibition->Vasoconstriction

References

Application Notes and Protocols for Western Blot Analysis of U-46619-Stimulated Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and acts as a potent thromboxane (B8750289) A2 (TP) receptor agonist.[1] The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events crucial in various physiological and pathological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] Understanding the signaling pathways activated by U-46619 is critical for research in cardiovascular diseases, thrombosis, and other related fields. Western blotting is a powerful technique to elucidate these pathways by detecting changes in the expression and phosphorylation status of key signaling proteins.

These application notes provide detailed protocols for the analysis of U-46619-stimulated signaling pathways using Western blotting, a summary of quantitative data, and visual representations of the signaling cascades and experimental workflow.

Signaling Pathways Activated by U-46619

U-46619 stimulation of the TP receptor activates several key downstream signaling pathways:

  • Gq/Phospholipase C (PLC) Pathway: Activation of Gq protein leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3]

  • G12/13/RhoA Pathway: The TP receptor can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which plays a critical role in the phosphorylation of myosin light chain phosphatase (MYPT1), leading to smooth muscle contraction.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: U-46619 has been shown to activate members of the MAPK family, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. These pathways are involved in a wide range of cellular processes, including inflammation, proliferation, and differentiation.

Data Presentation: Quantitative Analysis of U-46619-Stimulated Protein Phosphorylation

The following table summarizes quantitative data from Western blot analyses of key signaling proteins activated by U-46619. The data represents the fold change in phosphorylation relative to untreated controls.

Target ProteinPhosphorylation SiteCell Type/SystemU-46619 ConcentrationTime PointFold Change in Phosphorylation (relative to control)Reference
ERK1/2 Thr202/Tyr204Human Induced Pluripotent Stem CellsNot SpecifiedNot SpecifiedUpregulated
p38 MAPK Thr180/Tyr182Human Platelets0.3 µM1-5 minIncreased
MYPT1 Thr855Rat Caudal Arterial Smooth Muscle1 µM10 min~2.5-fold increase[4]

Mandatory Visualizations

Signaling Pathways

U46619_Signaling_Pathways U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 MEK12 MEK1/2 TP_Receptor->MEK12 MKK36 MKK3/6 TP_Receptor->MKK36 PLC PLC Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC PKC->MEK12 ROCK ROCK RhoA->ROCK MYPT1 p-MYPT1 ROCK->MYPT1 Contraction Smooth Muscle Contraction MYPT1->Contraction ERK12 p-ERK1/2 MEK12->ERK12 Cellular_Responses Inflammation, Proliferation ERK12->Cellular_Responses p38 p-p38 MAPK MKK36->p38 p38->Cellular_Responses Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., VSMCs, Platelets) start->cell_culture treatment U-46619 Treatment (Dose-response & Time-course) cell_culture->treatment lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Sample Preparation (Laemmli buffer, no boiling for GPCRs) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-p-p38, anti-p-MYPT1) Overnight at 4°C blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: U-46619 and U-46619 Serinol Amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of the thromboxane (B8750289) A2 receptor agonist U-46619 and its derivative, U-46619 serinol amide.

U-46619

U-46619 is a stable synthetic analog of the highly unstable endoperoxide prostaglandin (B15479496) PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1][2] It is widely used in research to study the physiological and pathological roles of thromboxane A2, such as platelet aggregation and vasoconstriction.

Frequently Asked Questions (FAQs)

Q1: How should I store U-46619 upon receipt?

A1: U-46619 is typically supplied as a solid or in an organic solvent. For long-term storage, it is recommended to store U-46619 at -20°C .[3] The solid form should be stored under desiccating conditions and can be stable for up to 12 months.[3]

Q2: What is the recommended solvent for preparing a stock solution of U-46619?

A2: U-46619 is soluble in organic solvents such as methyl acetate, ethanol (B145695), and DMSO. For biological experiments, it is common to prepare a stock solution in DMSO or ethanol.

Q3: How stable are stock solutions of U-46619 in organic solvents?

A3: Stock solutions of U-46619 in a suitable organic solvent are stable for several months when stored at -20°C.[] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I store U-46619 in an aqueous solution?

A4: No, it is strongly advised not to store U-46619 in aqueous solutions. U-46619 is unstable in aqueous buffers.[] Working solutions in aqueous buffers should be prepared fresh for each experiment and any unused solution should be discarded.

Q5: What are the primary signaling pathways activated by U-46619?

A5: U-46619 activates the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor (GPCR). This activation primarily involves Gq and G12/13 proteins, leading to the stimulation of downstream signaling cascades including the activation of phospholipase C (PLC), an increase in intracellular calcium, and activation of RhoA, p38, and ERK-1/2.[3][5]

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Inconsistent or no biological activity Degradation of U-46619 in aqueous working solution.Always prepare fresh aqueous working solutions of U-46619 immediately before each experiment. Do not store U-46619 in aqueous buffers.
Improper storage of stock solution.Ensure stock solutions are stored at -20°C in an appropriate organic solvent and are not subjected to frequent freeze-thaw cycles. Use aliquots for single experiments.
Precipitation of U-46619 in aqueous buffer Low solubility of U-46619 in the chosen buffer.To prepare an aqueous solution, first evaporate the organic solvent from your stock solution under a gentle stream of nitrogen and then reconstitute the compound in the desired buffer. Sonication may aid in dissolution.
Unexpected off-target effects U-46619 activating other prostanoid receptors at high concentrations.While U-46619 is a selective TP receptor agonist, at very high concentrations, the possibility of activating other related receptors cannot be entirely ruled out. Use the lowest effective concentration possible and consider using a specific TP receptor antagonist as a negative control to confirm that the observed effects are TP receptor-mediated.
Quantitative Data Summary
Parameter Value Reference
EC50 for Platelet Aggregation 0.097 µM[6]
EC50 for Platelet Shape Change ~6 nM[6]
EC50 for TP Receptor Agonism 35 nM[3]
Experimental Protocols
  • Stock Solution (10 mM):

    • If U-46619 is supplied as a solid, weigh out the required amount in a sterile environment.

    • Dissolve the solid in an appropriate volume of anhydrous DMSO or ethanol to achieve a 10 mM concentration.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -20°C.

  • Working Solutions (Aqueous):

    • On the day of the experiment, thaw a single-use aliquot of the 10 mM stock solution.

    • To minimize the concentration of the organic solvent in your experiment, you can evaporate the solvent from a small volume of the stock solution under a gentle stream of nitrogen.

    • Reconstitute the dried U-46619 in your desired aqueous buffer (e.g., PBS, pH 7.4) to the final working concentration.

    • Alternatively, perform serial dilutions of the stock solution in the aqueous buffer to reach the desired final concentrations. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Use the freshly prepared aqueous working solution immediately.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement:

    • Use a light transmission aggregometer.

    • Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a defined volume of PRP to a cuvette with a stir bar and allow it to equilibrate at 37°C for a few minutes.

    • Add the U-46619 working solution to the PRP to initiate aggregation.

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of U-46619.

    • Plot the percentage of aggregation against the logarithm of the U-46619 concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Gq Gq TP_Receptor->Gq G12_13 G12/13 TP_Receptor->G12_13 p38_ERK p38 / ERK1/2 TP_Receptor->p38_ERK PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G12_13->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation ROCK ROCK RhoA->ROCK Vasoconstriction Vasoconstriction ROCK->Vasoconstriction p38_ERK->Platelet_Aggregation

Caption: U-46619 Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot and Store at -20°C prep_stock->aliquot thaw Thaw Single-Use Aliquot aliquot->thaw prep_working Prepare Fresh Aqueous Working Solution thaw->prep_working perform_assay Perform Experiment (e.g., Platelet Aggregation) prep_working->perform_assay record_data Record Data perform_assay->record_data analyze_data Analyze Results (e.g., EC50 calculation) record_data->analyze_data

Caption: General Experimental Workflow for U-46619.

U-46619 Serinol Amide

U-46619 serinol amide is a derivative of U-46619 and is also a potent thromboxane A2 (TP) receptor agonist.[3] As a less common derivative, specific stability and handling data are limited. The following recommendations are based on the properties of the parent compound U-46619 and general chemical principles for similar molecules.

Frequently Asked Questions (FAQs)

Q1: How should I store U-46619 serinol amide?

A1: Based on its structural similarity to U-46619 and the fact that it is supplied in methyl acetate, it is recommended to store U-46619 serinol amide at -20°C in a tightly sealed container to prevent solvent evaporation and protect from moisture.

Q2: What are the recommended solvents for U-46619 serinol amide?

A2: U-46619 serinol amide is reported to be soluble in ethanol (>10 mg/ml) and sparingly soluble in DMSO (1-10 mg/ml).[3]

Q3: How stable is U-46619 serinol amide in solution?

Troubleshooting Guide

The troubleshooting guide for U-46619 is likely applicable to U-46619 serinol amide. Pay close attention to the preparation of fresh aqueous solutions and proper storage of organic stock solutions.

Quantitative Data Summary
Parameter Value Reference
Purity >95%[3]
Formulation A solution in methyl acetate[3]
Solubility in DMSO Sparingly soluble: 1-10 mg/ml[3]
Solubility in Ethanol Soluble: >10 mg/ml[3]
Experimental Protocols

The experimental protocols for U-46619 can be adapted for U-46619 serinol amide, with careful consideration of its solubility characteristics.

  • Stock Solution:

    • Given its better solubility in ethanol, it is recommended to prepare a stock solution in anhydrous ethanol .

    • If the compound is supplied in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be dissolved in ethanol.

    • Store the ethanolic stock solution in aliquots at -20°C.

  • Working Solutions (Aqueous):

    • Follow the same procedure as for U-46619, preparing fresh aqueous working solutions immediately before use by diluting the ethanolic stock solution.

    • Be mindful of its limited solubility in aqueous buffers and the potential for precipitation.

Visualizations

The signaling pathway for U-46619 serinol amide is expected to be identical to that of U-46619, as it is also a TP receptor agonist. The experimental workflow would also be similar.

U46619_Serinol_Amide_Logic cluster_parent U-46619 (Parent Compound) cluster_derivative U-46619 Serinol Amide (Derivative) U46619_props Known Stability & Storage Protocols Serinol_props Inferred Stability & Storage based on: - Parent Compound - Amide Chemistry - Lipid Properties U46619_props->Serinol_props Informs U46619_sig Well-defined Signaling Pathway Serinol_sig Assumed Similar Signaling Pathway U46619_sig->Serinol_sig Assumed Identical

Caption: Logical Relationship for U-46619 Serinol Amide Properties.

References

Troubleshooting U-46619 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with the thromboxane (B8750289) A2 receptor agonist, U-46619, in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

A1: U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, mimicking the effects of the highly unstable endogenous ligand, thromboxane A2 (TXA2).[1][2][3] Activation of the TP receptor, a G-protein-coupled receptor, initiates signaling cascades primarily through Gq and G13 proteins.[3][4] This leads to the activation of phospholipase C (PLC), an increase in intracellular calcium (Ca2+), and activation of the Rho/Rho-kinase pathway, ultimately resulting in physiological responses like platelet aggregation and smooth muscle contraction.[3][4][5]

Q2: How should I store U-46619 to ensure its stability?

A2: For long-term storage, U-46619 should be stored at -20°C under desiccating conditions, where it is stable for at least one to two years.[1][6][7] Stock solutions prepared in organic solvents like DMSO or ethanol (B145695) should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for at least one month, or at -80°C for up to six months.[2][8][9]

Q3: Can I store U-46619 in an aqueous solution?

A3: No, it is strongly recommended not to store U-46619 in aqueous solutions for more than one day.[1][6][7][10] U-46619 is sparingly soluble and significantly less stable in aqueous buffers.[6][10] Aqueous working solutions should always be prepared fresh immediately before each experiment, and any unused solution should be discarded.[8][10][11]

Q4: What are the recommended organic solvents for preparing a stock solution of U-46619?

A4: U-46619 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, dimethylformamide (DMF), and methyl acetate.[6][7][8] The solubility in these solvents is approximately 100 mg/mL.[6][7] The choice of solvent will depend on the specific requirements and tolerance of your experimental system.

Quantitative Data Summary

The following tables provide a quick reference for the solubility and effective concentrations of U-46619.

Table 1: Solubility of U-46619 in Various Solvents

SolventConcentrationReference
DMSO~100 mg/mL[6][7]
Ethanol~100 mg/mL[6][7]
Dimethylformamide (DMF)~100 mg/mL[6][7]
Methyl Acetate~100 mg/mL[6]
PBS (pH 7.2)~1-2 mg/mL[6][7]

Table 2: Effective Concentrations (EC50) of U-46619 in In Vitro Assays

AssaySpeciesEC50Reference
Platelet AggregationHuman0.58 µM - 1.31 µM[4]
Platelet Shape ChangeHuman0.013 µM - 0.035 µM[4][12]
Serotonin ReleaseHuman0.536 µM[4][12]
Fibrinogen Receptor BindingHuman0.53 µM[4][12]
Smooth Muscle Contraction (Human Penile Arteries)Human6.2 ± 2.2 nM[5]
Smooth Muscle Contraction (Rat Aorta)Rat~50 nM[5]

Signaling Pathway and Experimental Workflows

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca_Release->Response PKC->Response Rho_Kinase Rho Kinase RhoA->Rho_Kinase Activates Rho_Kinase->Response Sensitizes to Ca²⁺

Caption: U-46619 signaling via the Thromboxane A2 (TP) receptor.

Troubleshooting_Workflow start Start: Precipitation or Low Activity Observed check_solution Was aqueous solution prepared fresh? start->check_solution prepare_fresh Action: Prepare fresh aqueous solution for each use. Do not store. check_solution->prepare_fresh No check_stock Is stock solution (in organic solvent) clear and properly stored? check_solution->check_stock Yes prepare_fresh->check_stock prepare_new_stock Action: Prepare new stock solution. Aliquot and store at -20°C/-80°C. check_stock->prepare_new_stock No check_protocol Was the correct dissolution protocol followed? check_stock->check_protocol Yes end_success Issue Resolved prepare_new_stock->end_success follow_protocol Action: Evaporate shipping solvent. Reconstitute in buffer of choice. Use sonication if needed. check_protocol->follow_protocol No check_concentration Is the final concentration below the solubility limit in the aqueous buffer? (~1-2 mg/mL in PBS) check_protocol->check_concentration Yes follow_protocol->end_success lower_concentration Action: Lower the working concentration. check_concentration->lower_concentration No end_fail Issue Persists: Consider compound purity or experimental variables. check_concentration->end_fail Yes lower_concentration->end_success

Caption: Troubleshooting logic for U-46619 solubility issues.

Experimental Protocol: Preparation of U-46619 Solutions

This protocol details the preparation of U-46619 stock and aqueous working solutions to minimize solubility issues.

Materials:

  • Vial of U-46619 (often supplied in methyl acetate)[6]

  • Anhydrous DMSO or ethanol

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Gentle stream of nitrogen gas

  • Vortex mixer

  • Sonicator (optional)

Protocol:

Part 1: Preparing the High-Concentration Organic Stock Solution

  • Solvent Evaporation: If U-46619 is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas. This step is crucial for achieving maximum solubility in the subsequent aqueous buffer.[1][6]

  • Reconstitution in Organic Solvent: Immediately add the desired volume of an anhydrous organic solvent (e.g., DMSO, ethanol) to the dried compound to create a high-concentration stock solution (e.g., 10 mg/mL or ~28.5 mM).

  • Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, brief sonication or warming to 37°C can aid in complete dissolution.[1][13]

  • Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C.[8]

Part 2: Preparing the Aqueous Working Solution (Prepare Fresh Before Use)

  • Dilution: On the day of the experiment, thaw a single aliquot of the organic stock solution.

  • Direct Dilution Method: For maximum solubility in aqueous buffers, the recommended method is to perform a serial dilution of the organic stock solution directly into the aqueous buffer of choice.[6]

  • Final Concentration: Ensure the final concentration of the organic solvent in your assay is minimal and does not affect the biological system. Also, ensure the final concentration of U-46619 does not exceed its solubility limit in the aqueous buffer (approximately 1-2 mg/mL in PBS, pH 7.2).[6][7]

  • Mixing: Vortex the final aqueous solution gently.

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store.[6][10]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Precipitation in Aqueous Buffer Low Solubility: U-46619 is sparingly soluble in aqueous buffers.[6]1. Follow Protocol: Ensure the initial organic solvent (e.g., methyl acetate) was completely evaporated before reconstitution.[6][8]2. Fresh Preparation: Always prepare aqueous solutions immediately before use.[10]3. Aid Dissolution: Gentle vortexing or brief sonication may help dissolve the compound.[1]4. Lower Concentration: The desired concentration may exceed the solubility limit. Try working with a lower final concentration.
Inconsistent or Reduced Biological Activity Degradation in Aqueous Solution: U-46619 is not stable in aqueous buffers for extended periods.[10]1. No Storage: Never store U-46619 in aqueous buffers. Discard any unused solution after the experiment.[6][7]2. Check Stock Integrity: Ensure the organic stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[8]
Improper Stock Preparation: Residual shipping solvent or moisture can affect stability and solubility.1. Evaporate Fully: Confirm that the initial solvent was completely removed under nitrogen before adding the stock solvent (e.g., DMSO).[6]2. Use Anhydrous Solvent: Use high-quality, anhydrous DMSO or ethanol for stock solutions to prevent hydrolysis.
Variability Between Experiments Inconsistent Working Solution Preparation: Small variations in dilution can lead to different effective concentrations.1. Master Mix: For dose-response experiments, prepare a fresh serial dilution from a single stock aliquot for each experiment to minimize variability.[8]2. Vortexing: Ensure thorough but gentle mixing after each dilution step.
Batch-to-Batch Variability: If you suspect batch-to-batch variability, test a new batch against a previously validated one to ensure consistent activity. Always refer to the certificate of analysis for the specific batch.[8]

References

Optimizing U-46619 concentration for consistent results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: U-46619

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of U-46619, a stable thromboxane (B8750289) A₂ (TXA₂) mimetic, in experimental settings. Find answers to frequently asked questions, detailed troubleshooting steps, and standardized protocols to ensure consistent and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental mechanism of action for U-46619?

A1: U-46619 is a potent and stable synthetic analog of prostaglandin (B15479496) H₂ (PGH₂) that acts as a selective agonist for the thromboxane A₂ (TP) receptor.[1][2] The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 proteins.[3] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] These second messengers subsequently trigger an increase in intracellular calcium concentration ([Ca²⁺]i) and the activation of protein kinase C (PKC), which are key events leading to physiological responses like platelet aggregation and smooth muscle contraction.[1][3][5] The pathway also involves the activation of RhoA and its downstream effector, Rho-associated kinase (ROCK), which contributes to calcium sensitization of the contractile machinery.[1][6]

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TP_Receptor TP Receptor Gq_Protein Gαq/11 TP_Receptor->Gq_Protein Activates U46619 U-46619 U46619->TP_Receptor Binds PLC Phospholipase C (PLC) Gq_Protein->PLC Activates RhoA RhoA → ROCK Gq_Protein->RhoA Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i (from ER/SR) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Contraction, Aggregation) Ca_release->Response PKC->Response RhoA->Response

Caption: U-46619 signaling cascade via the TP receptor.

Q2: What are the recommended starting concentrations and typical EC₅₀ values for U-46619?

A2: The effective concentration of U-46619 is highly dependent on the tissue type and experimental model. It is a very potent agonist, with effective concentrations typically falling in the nanomolar to low micromolar range. A dose-response curve is always recommended to determine the optimal concentration for your specific system.[7]

ApplicationSpecies / TissueParameterTypical EC₅₀ ValueReference(s)
Platelet Function HumanAggregation0.58 µM - 1.31 µM[1][8][9]
HumanShape Change13 nM - 35 nM[1][8]
Vascular Smooth Muscle Human Penile ArteriesContraction6.2 nM[10]
Rat Caudal ArteryContraction~50 nM[5]
Airway Smooth Muscle Human BronchusContraction12 nM[11]

Q3: How should I prepare and store U-46619 stock solutions to ensure stability?

A3: Proper preparation and storage are critical for maintaining the activity of U-46619.

  • Solvent Exchange: U-46619 is often supplied in methyl acetate (B1210297).[12] To use a different solvent, evaporate the methyl acetate under a gentle stream of nitrogen gas and immediately reconstitute the compound in a high-purity organic solvent like DMSO, ethanol, or dimethylformamide (DMF).[12] Solubility in these solvents is high, approximately 100 mg/mL.[9]

  • Stock Solution Storage: Prepare high-concentration stock solutions (e.g., 10 mM in DMSO). Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[13] Store these aliquots protected from light at -20°C for up to one month or at -80°C for long-term stability of up to six months.[1][13]

  • Aqueous Solutions: U-46619 is sparingly soluble and unstable in aqueous buffers.[14] Always prepare aqueous working solutions fresh on the day of the experiment. Do not store aqueous solutions for more than one day.[12][14]

Q4: My experiment shows a weak or no response to U-46619. What are the common causes?

A4: A lack of response is a common issue that can often be resolved by systematically checking your protocol and reagents.

  • Reagent Integrity: The most common cause is the degradation of U-46619. Was the aqueous working solution prepared fresh?[13] Has the stock solution been subjected to multiple freeze-thaw cycles or stored improperly?[13]

  • Concentration: Verify your dilution calculations. Is it possible the final concentration is too low? Perform a full dose-response curve to ensure you are testing an effective range.

  • Solvent Issues: If using a solvent like DMSO, ensure the final concentration in your assay medium is low (typically <0.1%) as the solvent itself can have biological effects.

  • Biological Variability: The tissue or cells may be compromised. For tissue bath experiments, confirm viability with a depolarizing agent like potassium chloride (KCl).[10] For platelets, be aware that responsiveness to TP agonists can vary between donors.[13]

  • Receptor Desensitization: Prolonged exposure to an agonist can cause receptor desensitization. Ensure your experimental design accounts for this possibility.

Troubleshooting_Workflow Start Start: No/Weak Response to U-46619 Check_Reagent 1. Check Reagent Integrity Start->Check_Reagent Fresh_Prep Was aqueous solution prepared fresh today? Check_Reagent->Fresh_Prep  Yes Solve_Reagent Solution: Prepare fresh working solution from a new stock aliquot. Check_Reagent->Solve_Reagent  No Stock_Storage Was stock solution stored correctly (-80°C, aliquoted)? Fresh_Prep->Stock_Storage  Yes Fresh_Prep->Solve_Reagent  No Stock_Storage->Solve_Reagent  No Check_Protocol 2. Review Protocol Stock_Storage->Check_Protocol  Yes Calc_Verify Verify dilution calculations. Check_Protocol->Calc_Verify Solve_Protocol Solution: Recalculate and prepare fresh dilutions. Calc_Verify->Solve_Protocol  Error Found Check_System 3. Assess Biological System Calc_Verify->Check_System  Correct Viability Is tissue/cell viability confirmed? (e.g., with KCl) Check_System->Viability Solve_System Solution: Use fresh biological samples. Screen donors if needed. Viability->Solve_System  No

Caption: Troubleshooting workflow for a lack of U-46619 response.

Q5: I am observing high variability between experiments. How can I improve consistency?

A5: High variability can frustrate research efforts. Key areas to focus on for improving consistency include:

  • Standardize Reagent Preparation: Always use a fresh aliquot of your high-concentration stock to prepare serial dilutions for each experiment. This minimizes variability that can arise from using a stock that has been stored at working dilution or has undergone multiple temperature changes.[13]

  • Control for Biological Variation: When possible, use cells from the same passage number or tissue from age- and sex-matched animals. For human platelet studies, be mindful of donor-to-donor variability; pooling samples or increasing the sample size may be necessary to achieve statistical power.[13]

  • Maintain Consistent Environmental Conditions: Ensure that temperature, pH, and buffer composition are strictly controlled throughout the experiment and are identical between experimental runs.

  • Verify Compound Purity: If you suspect batch-to-batch variability, test a new lot of U-46619 against a previously validated batch to confirm consistent activity. Always refer to the certificate of analysis for the specific lot.[13]

Experimental Protocols

Protocol 1: Determining the EC₅₀ of U-46619 in Vascular Smooth Muscle (Isolated Organ Bath)

This protocol outlines the generation of a cumulative concentration-response curve for U-46619-induced contraction in isolated arterial rings.[10]

Materials:

  • U-46619 stock solution (e.g., 10 mM in DMSO)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Isolated organ bath system with force-displacement transducer

  • Dissected arterial rings (e.g., rat aorta)

Procedure:

  • Preparation: Mount a 2-3 mm arterial ring in the organ bath chamber containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C. Allow the tissue to equilibrate under a resting tension (e.g., 1-2 grams) for 60-90 minutes, replacing the buffer every 15-20 minutes.

  • Viability Check: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to confirm tissue health. Wash the tissue repeatedly with fresh buffer until tension returns to the baseline.[10]

  • Solution Preparation: On the day of the experiment, thaw a single aliquot of U-46619 stock. Prepare fresh serial dilutions in the physiological salt solution to create a range of working concentrations.

  • Cumulative Dosing: Once a stable baseline is achieved, add U-46619 to the bath in a cumulative manner. Start with a low concentration (e.g., 10⁻¹⁰ M) and increase in half-log or log increments (e.g., to 3x10⁻¹⁰ M, 10⁻⁹ M, etc.) once the response to the previous concentration has reached a stable plateau. Continue until a maximal contraction is achieved.

  • Data Analysis: Record the tension at each concentration. Normalize the data by expressing each contractile response as a percentage of the maximum response achieved with U-46619 or KCl. Plot the normalized response versus the log concentration of U-46619 and fit the data to a nonlinear regression (sigmoidal dose-response) curve to calculate the EC₅₀.

EC50_Workflow Start Start: Prepare Arterial Ring Equilibrate Equilibrate in Organ Bath (60-90 min) Start->Equilibrate Viability Check Viability with KCl Equilibrate->Viability Wash Wash to Baseline Viability->Wash Dose Add U-46619 (Cumulative Dosing) Wash->Dose Plateau Response Plateau? Dose->Plateau Plateau->Dose No Max Maximal Response? Plateau->Max Yes Max->Dose No End End Experiment Max->End Yes Analyze Normalize Data & Calculate EC₅₀ End->Analyze

Caption: Experimental workflow for an EC₅₀ determination.

References

How to avoid off-target effects of U-44069 serinol amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing U-44069 serinol amide while minimizing the potential for off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) H2.[1] Its primary mechanism of action is as a potent agonist of the thromboxane (B8750289) A2 (TP) receptor.[2] Activation of the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that can lead to various physiological responses, most notably vasoconstriction and platelet aggregation.[1][3][4]

Q2: What are the known off-target effects of this compound?

A2: Currently, there is limited publicly available information specifically detailing the off-target binding profile of this compound. However, as with any potent, selective ligand, the potential for off-target effects increases with concentration. It is crucial for researchers to empirically determine the optimal concentration that elicits the desired on-target effect while minimizing non-specific responses in their experimental system.

Q3: How can I confirm that the observed effects in my experiment are due to TP receptor activation?

A3: To ensure that the experimental results are a direct consequence of TP receptor activation by this compound, it is essential to include a co-treatment control with a specific TP receptor antagonist, such as Ifetroban or Ramatroban.[5][6] A significant reduction or complete blockage of the this compound-induced effect in the presence of the antagonist would strongly suggest an on-target mechanism.

Q4: What are some general strategies to minimize potential off-target effects of TP receptor agonists?

A4: To minimize off-target effects when using any TP receptor agonist, including this compound, consider the following:

  • Dose-Response Curve: Perform a dose-response experiment to identify the lowest effective concentration that produces the desired biological effect.

  • Use of Antagonists: As mentioned in Q3, use a specific TP receptor antagonist to confirm the observed effects are mediated through the intended receptor.[5][6]

  • Control Experiments: Include appropriate vehicle controls and consider using a structurally related but inactive compound if available.

  • Alternative Agonists: If off-target effects are suspected, consider using a different TP receptor agonist with a distinct chemical structure to see if the same biological effect is produced.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in experimental results. 1. Inconsistent concentration of this compound. 2. Cell passage number and health. 3. Potential for off-target effects at the concentration used.1. Ensure accurate and consistent dilution of the compound for each experiment. 2. Maintain consistent cell culture conditions and use cells within a defined passage number range. 3. Perform a concentration-response curve to determine the optimal concentration. Consider lowering the concentration.
Unexpected or contradictory biological effects. 1. Activation of an unknown off-target receptor. 2. Activation of multiple signaling pathways downstream of the TP receptor.1. Co-treat with a known TP receptor antagonist (e.g., Ifetroban) to see if the effect is blocked.[5] 2. Investigate downstream signaling pathways using specific inhibitors to dissect the mechanism.
Lack of a clear dose-response relationship. 1. The concentrations used are on the plateau of the dose-response curve. 2. Cellular toxicity at higher concentrations. 3. Compound degradation.1. Test a wider range of concentrations, including lower doses. 2. Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations used. 3. Ensure proper storage and handling of the compound as per the manufacturer's instructions.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Platelet Aggregation Assay

  • Prepare Platelet-Rich Plasma (PRP):

    • Collect whole blood from a healthy donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of working concentrations (e.g., 1 nM to 10 µM).

  • Platelet Aggregation Assay:

    • Pre-warm the PRP to 37°C.

    • Add a small volume of the this compound dilution or vehicle control to the PRP in an aggregometer cuvette with a stir bar.

    • Monitor the change in light transmittance for 5-10 minutes to measure the extent of platelet aggregation.

    • Plot the percentage of aggregation against the log of the this compound concentration to determine the EC50.

Protocol 2: Confirmation of On-Target Effect using a TP Receptor Antagonist

  • Prepare Cells or Tissue:

    • Culture cells known to express the TP receptor (e.g., vascular smooth muscle cells or platelets) or prepare isolated tissue preparations (e.g., aortic rings).

  • Pre-incubation with Antagonist:

    • Incubate the cells or tissue with a specific TP receptor antagonist (e.g., 1 µM Ifetroban) or vehicle control for 30 minutes prior to adding the agonist.

  • Stimulation with this compound:

    • Add this compound at a concentration known to elicit a robust response (e.g., the EC80 concentration determined from a dose-response curve).

  • Measure Biological Response:

    • Measure the relevant biological endpoint, such as calcium influx, vasoconstriction, or protein phosphorylation.

    • Compare the response in the presence and absence of the TP receptor antagonist. A significant inhibition of the response in the presence of the antagonist confirms an on-target effect.

Visualizations

TP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U44069 U-44069 Serinol Amide TP_Receptor TP Receptor U44069->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC_activation->Platelet_Aggregation PKC_activation->Vasoconstriction Experimental_Workflow_On_Target_Validation Group1 Group 1: Vehicle Control Result1 Basal Response Group1->Result1 Group2 Group 2: This compound Result2 Biological Effect (e.g., Aggregation) Group2->Result2 Group3 Group 3: TP Antagonist Result3 Basal Response Group3->Result3 Group4 Group 4: TP Antagonist + This compound Result4 Effect is Blocked Group4->Result4

References

U-46619 serinol amide lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the thromboxane (B8750289) A2 receptor agonist, U-46619. Here you will find troubleshooting guidance for potential lot-to-lot variability, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the consistency and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

A1: U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2. It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1] Activation of the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to various physiological responses, most notably platelet aggregation and smooth muscle contraction.[1][2]

Q2: What are the common solvents for U-46619 and what are the storage recommendations?

A2: U-46619 is soluble in organic solvents such as methyl acetate, ethanol, and DMSO.[3] For long-term storage, it is recommended to store the compound at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes. Aqueous solutions of U-46619 are not recommended for storage and should be prepared fresh for each experiment.

Q3: What are the known isoforms of the thromboxane A2 receptor?

A3: In humans, the gene for the thromboxane A2 receptor (TBXA2R) undergoes alternative splicing, giving rise to two different transcript variants: TPα and TPβ.[4] These isoforms may be expressed at different levels in various cell types, potentially contributing to varied responses to U-46619.[4]

Troubleshooting Guide: Addressing Lot-to-Lot Variability and Inconsistent Results

Issue: Observed EC50 values for U-46619 are inconsistent between experiments or different lots of the compound.

Potential Cause Troubleshooting Steps
Compound Degradation - Ensure U-46619 is stored correctly at -20°C in a desiccated environment. - Prepare fresh working solutions from a frozen stock for each experiment. Avoid using aqueous solutions that have been stored. - Protect stock solutions from light.
Solvent Effects - Use the same high-purity, anhydrous solvent for all experiments. - Ensure the final concentration of the solvent in the experimental system is consistent and does not exceed a level that could affect the biological preparation (typically <0.1%).
Pipetting and Dilution Errors - Calibrate pipettes regularly. - Prepare a fresh serial dilution series for each experiment to minimize cumulative errors.
Biological Variability - For platelet studies, consider donor-to-donor variability in platelet sensitivity.[5] - For tissue studies, ensure consistent dissection and handling procedures. - Use age- and sex-matched animals in preclinical studies.
Receptor Desensitization - Thromboxane A2 receptors can undergo rapid homologous desensitization.[2] Ensure that experimental protocols are designed to minimize pre-exposure of the tissue or cells to agonists.

Issue: The maximal response to U-46619 is lower than expected.

Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration - Perform a full dose-response curve to ensure that the concentrations used are sufficient to elicit a maximal response.
Tissue/Cell Viability - Ensure that isolated tissues or cells are viable and healthy. For tissue bath experiments, check the contractile response to a standard depolarizing agent like potassium chloride (KCl).
Presence of Antagonists - Ensure that no components of the experimental buffer or media have antagonistic effects on the TP receptor.

Quantitative Data Summary

The potency of U-46619 can vary depending on the biological system and the specific response being measured. The following table summarizes the half-maximal effective concentration (EC50) values from various studies.

Biological Response Test System EC50 (µM)
Platelet Shape ChangeHuman Platelets0.035
Myosin Light Chain PhosphorylationHuman Platelets0.057
Serotonin ReleaseHuman Platelets0.536
Platelet AggregationHuman Platelets1.31
Fibrinogen Receptor BindingHuman Platelets0.53

Note: These values are for guidance only. It is recommended that researchers determine the EC50 for their specific experimental system.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes a standard method for measuring U-46619-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate.

  • U-46619 stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

Procedure:

  • PRP Preparation: Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP).

  • U-46619 Dilutions: Prepare serial dilutions of the U-46619 stock solution in PBS to achieve the desired final concentrations.

  • Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Aggregation Measurement:

    • Pipette PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for 5 minutes.

    • Add a small volume of the U-46619 working solution to the PRP to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration and plot a dose-response curve to calculate the EC50.

Protocol 2: Isolated Smooth Muscle Contraction Assay

This protocol outlines the measurement of U-46619-induced contraction in isolated vascular smooth muscle rings using an organ bath system.

Materials:

  • Isolated arterial rings (e.g., rat aorta).

  • Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2).

  • U-46619 stock solution (e.g., 1 mM in ethanol).

  • Isometric force transducer and data acquisition system.

Procedure:

  • Tissue Preparation: Dissect and mount arterial rings in an organ bath containing Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension.

  • Viability Test: Contract the tissues with a high concentration of KCl (e.g., 60 mM) to ensure viability.

  • Concentration-Response Curve:

    • After a washout period, add U-46619 cumulatively to the organ bath, allowing the contractile response to stabilize at each concentration.

    • Record the isometric tension continuously.

  • Data Analysis: Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and Emax.

Mandatory Visualizations

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor binds Gq_protein Gq Protein TP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation

Caption: U-46619 signaling pathway via the TP receptor.

Experimental_Workflow_Platelet_Aggregation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_PPP_Prep 2. Centrifugation (PRP & PPP Preparation) Blood_Collection->PRP_PPP_Prep Aggregometer_Setup 4. Aggregometer Calibration (PRP=0%, PPP=100%) PRP_PPP_Prep->Aggregometer_Setup U46619_Dilution 3. U-46619 Serial Dilution Stimulation 6. Add U-46619 U46619_Dilution->Stimulation Equilibration 5. PRP Equilibration (37°C) Aggregometer_Setup->Equilibration Equilibration->Stimulation Recording 7. Record Light Transmission Stimulation->Recording Dose_Response 8. Plot Dose-Response Curve Recording->Dose_Response EC50_Calc 9. Calculate EC50 Dose_Response->EC50_Calc

Caption: Workflow for a platelet aggregation assay.

References

Best practices for handling U-46619 in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: U-46619

This guide provides best practices, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with U-46619, a stable thromboxane (B8750289) A2 (TXA2) mimetic.

Section 1: Frequently Asked Questions (FAQs)

General Handling and Storage

Q: What is U-46619 and what is its primary mechanism of action? A: U-46619 is a potent and stable synthetic analog of prostaglandin (B15479496) H2 (PGH2).[1] It functions as a selective agonist for the thromboxane A2 (TP) receptor, mimicking the effects of TXA2, such as inducing platelet aggregation and vasoconstriction.[1][2][3] U-46619 activates the TP receptor, which is a G-protein coupled receptor (GPCR). This leads to the activation of downstream signaling pathways, primarily through Gq and G13 proteins, stimulating phospholipase C (PLC), increasing intracellular calcium, and activating Rho kinase pathways.[4][5][6]

Q: How should I store U-46619? A: U-46619 is typically supplied as a solution in methyl acetate (B1210297) or as a powder/oil. For long-term stability (months to years), it should be stored at -20°C.[7] Some suppliers recommend storage at -80°C for stock solutions to extend shelf life up to 6 months.[8]

Q: What are the recommended solvents for preparing U-46619 stock solutions? A: U-46619 is highly soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF), with solubilities around 100 mg/mL.[9][10] If the compound is supplied in methyl acetate, the solvent can be evaporated under a gentle stream of nitrogen before redissolving in the desired solvent.[9]

Q: How stable is U-46619 in aqueous solutions? A: U-46619 is sparingly soluble in aqueous buffers.[9] While a solution in PBS (pH 7.2) can be prepared at approximately 1-2 mg/mL, it is not recommended to store aqueous solutions for more than one day due to instability.[9][10] For experiments, fresh dilutions in aqueous buffers should be made from a concentrated organic stock solution immediately before use.

Experimental Design

Q: What is the typical effective concentration (EC50) of U-46619? A: The EC50 of U-46619 varies significantly depending on the assay and biological system. It is a highly potent agonist, with EC50 values often in the nanomolar to low micromolar range. Refer to the table below for typical values found in the literature.

Q: Can U-46619 be used in both in vitro and in vivo experiments? A: Yes. It is widely used in vitro for platelet aggregation, vasoconstriction, and cell signaling assays.[11] It is also used in in vivo animal models to study cardiovascular effects, such as increases in blood pressure.[8][12]

Q: Are there different isoforms of the TP receptor I should be aware of? A: Yes, in humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing.[6][13] They share the same ligand-binding domain but differ in their C-terminal tails, which can lead to differences in G-protein coupling and downstream signaling.[5][14] Both isoforms are activated by U-46619.[15]

Section 2: Data Presentation

Table 1: Solubility and Stability of U-46619
SolventSolubilityRecommended StorageStability Notes
Methyl Acetate~10 mg/mL (often supplied in)[9]-20°CStable for ≥2 years.[9]
Ethanol, DMSO, DMF~100 mg/mL[9][10]-20°C or -80°C (stock)Prepare fresh working solutions.[16]
PBS (pH 7.2)~1-2 mg/mL[9][10]Use ImmediatelyDo not store for more than one day.[9][10]
Table 2: Reported EC50 Values for U-46619
Assay / EffectSystemEC50 ValueReference(s)
TP Receptor AgonismGeneric0.035 µM[17]
Platelet Shape ChangeHuman Platelets0.013 - 0.035 µM[8][15]
Platelet AggregationHuman Platelets0.58 - 1.31 µM[12][15]
Serotonin ReleaseHuman Platelets0.54 µM[12][15]
VasoconstrictionHuman Resistance Arteries~0.016 µM[11]
ERK1/2 ActivationHEK293 cells with TPα/βConcentration-dependent[15][17]

Section 3: Experimental Protocols & Workflows

Signaling Pathway of U-46619

U-46619 binds to the Thromboxane A2 Receptor (TP), a G-protein coupled receptor. This initiates signaling cascades primarily through Gαq/11 and Gα12/13 pathways, leading to key cellular responses like platelet activation and smooth muscle contraction.

U46619_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors cluster_response Cellular Response U46619 U-46619 TP_Receptor TP Receptor (TPα / TPβ) U46619->TP_Receptor Binds Gq Gαq/11 TP_Receptor->Gq Activates G13 Gα12/13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca ↑ [Ca²⁺]i IP3->Ca Mobilizes PKC PKC Activation DAG->PKC ROCK ROCK RhoA->ROCK Platelet Platelet Aggregation & Shape Change Ca->Platelet PKC->Platelet Vasc Vasoconstriction ROCK->Vasc

Caption: U-46619 signaling via the TP receptor through Gq and G12/13 pathways.

Protocol: In Vitro Platelet Aggregation Assay

This protocol outlines the measurement of U-46619-induced platelet aggregation using light transmission aggregometry (LTA).

Platelet_Aggregation_Workflow start Start blood 1. Collect venous blood into 3.2% sodium citrate (B86180) start->blood prp_prep 2. Centrifuge (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) blood->prp_prep ppp_prep 3. Centrifuge remaining blood (2000 x g, 10 min) for Platelet-Poor Plasma (PPP) prp_prep->ppp_prep adjust 4. Adjust PRP platelet count to ~2.5 x 10⁸/mL using PPP ppp_prep->adjust incubate 5. Pipette adjusted PRP into cuvette. Incubate at 37°C for 5 min adjust->incubate add_agonist 6. Add U-46619 working solution to achieve desired final concentration incubate->add_agonist record 7. Record change in light transmission for 5-10 min add_agonist->record analyze 8. Analyze data: Calculate % aggregation & EC50 record->analyze end End analyze->end

Caption: Experimental workflow for a U-46619 induced platelet aggregation assay.

Detailed Methodology: [11]

  • Blood Collection: Draw venous blood from healthy, consenting donors who have not taken anti-platelet medication. Collect blood into tubes containing 3.2% sodium citrate as an anticoagulant.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the citrated blood at 200 x g for 15 minutes at room temperature without brake. Carefully collect the supernatant, which is the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cells. The supernatant is the PPP, which is used as a blank (100% aggregation) and for dilutions.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pipette the adjusted PRP (e.g., 450 µL) into a glass aggregometer cuvette containing a small magnetic stir bar.

    • Incubate the cuvette at 37°C for 5 minutes in the aggregometer.

    • Add the U-46619 working solution (e.g., 50 µL) to achieve the desired final concentration. A concentration-response curve is typically generated (e.g., 10 nM to 10 µM).

    • Immediately begin recording the change in light transmission for 5-10 minutes. Increased light transmission corresponds to platelet aggregation.

  • Data Analysis: Set the baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation). Determine the maximum percentage of aggregation for each U-46619 concentration and calculate the EC50 value from the resulting curve.

Section 4: Troubleshooting Guide

Common Experimental Issues

Troubleshooting_Tree issue Issue: No/Low Response to U-46619 check_agonist Check Agonist Preparation & Storage issue->check_agonist Agonist? check_cells Check Cell/Tissue Viability & Handling issue->check_cells System? check_assay Check Assay Conditions issue->check_assay Setup? agonist_sol1 Was the aqueous solution prepared fresh? check_agonist->agonist_sol1 agonist_sol2 Is the stock solution expired or degraded? check_agonist->agonist_sol2 cells_sol1 Are platelets activated prematurely (e.g., by rough handling)? check_cells->cells_sol1 cells_sol2 Is the tissue healthy? (e.g., for vasoconstriction) check_cells->cells_sol2 assay_sol1 Is the receptor desensitized or defective in the biological system? check_assay->assay_sol1 assay_sol2 Is there an issue with the detection instrument? check_assay->assay_sol2 agonist_res1 Action: Prepare fresh U-46619 dilutions from stock just before use. agonist_sol1->agonist_res1 No agonist_res2 Action: Use a new vial of U-46619. Verify stock concentration. agonist_sol2->agonist_res2 Yes cells_res1 Action: Ensure gentle mixing and careful handling of PRP. cells_sol1->cells_res1 Yes cells_res2 Action: Perform viability check (e.g., with KCl for vessels). cells_sol2->cells_res2 No assay_res1 Action: Check literature for known receptor defects. Test other agonists. assay_sol1->assay_res1 Possible assay_res2 Action: Calibrate instrument. Run positive controls. assay_sol2->assay_res2 Possible

Caption: Troubleshooting logic for addressing a lack of response to U-46619.

Q: My experiment shows high variability between replicates. What could be the cause? A: High variability can stem from several sources:

  • Pipetting Inaccuracy: Ensure micropipettes are calibrated, especially when preparing serial dilutions of U-46619.

  • Inconsistent Timing: In kinetic assays like platelet aggregation, the time between adding the agonist and starting the measurement must be consistent.

  • Temperature Fluctuations: Assays should be performed at a stable, controlled temperature (typically 37°C), as biological responses are temperature-sensitive.

  • Biological Variation: When using primary samples like human platelets, donor-to-donor variability is expected. A significant portion of the normal population (~10-20%) may be less sensitive to U-46619.[18]

Q: The response to U-46619 is much lower than expected from the literature. Why? A:

  • Agonist Degradation: Aqueous solutions of U-46619 are unstable.[10][16] Always prepare fresh working solutions from a frozen stock in organic solvent immediately before your experiment.

  • Receptor Defect/Polymorphism: The biological source may have a defect in the TP receptor or its downstream signaling pathway.[19] In platelet studies, this can be investigated using other agonists that act through different pathways.

  • Presence of Antagonists: Ensure that media, buffers, or the biological sample itself do not contain substances that could interfere with TP receptor signaling. For example, if testing blood from donors, inquire about recent medication use (e.g., NSAIDs).

References

Factors affecting U-46619 activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of U-46619 in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH2.[1] Its primary and well-characterized mechanism of action is as a potent and selective agonist for the thromboxane (B8750289) A2 (TP) receptor.[1][2][3] The TP receptor is a G-protein coupled receptor, and its activation by U-46619 initiates signaling cascades that lead to various physiological responses, most notably platelet aggregation and smooth muscle contraction.[1][4]

Q2: What are the key downstream signaling pathways activated by U-46619?

A2: Upon binding to the TP receptor, U-46619 triggers several downstream signaling pathways. A primary pathway involves the activation of Gq proteins, which in turn stimulates phospholipase C (PLC).[5][6] This leads to the hydrolysis of phosphoinositides and an increase in intracellular calcium concentration ([Ca2+]i).[2][7] U-46619 also stimulates the activation of RhoA through TP receptor activation.[2] Additionally, it has been shown to activate the p38MAPK and ERK1/2 signaling pathways.[2][3][8]

Q3: What are the typical effective concentrations and EC50 values for U-46619 in cell culture?

A3: The potency and effective concentration of U-46619 are highly dependent on the cell type and the specific biological response being measured. For instance, in human platelets, the EC50 for shape change is approximately 0.035 µM, while for aggregation, it is around 1.31 µM.[9][10] In studies with rat airways, the EC50 for bronchoconstriction was 6.9 nM in small airways and 66 nM in large airways.[11] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.[4]

Q4: How should I prepare and store U-46619 stock solutions?

A4: U-46619 is soluble in organic solvents such as methyl acetate, ethanol, and DMSO.[6][9] For long-term storage, it is recommended to store the compound at -20°C, where it is stable for at least two years.[6][12] Stock solutions in organic solvents can be stored at -20°C for at least a month or at -80°C for up to six months.[6] It is highly advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Crucially, U-46619 is unstable in aqueous solutions, and it is strongly recommended to prepare fresh working solutions in your desired buffer immediately before each experiment. [6]

Q5: How can I differentiate between on-target TP receptor-mediated effects and potential off-target effects?

A5: The most effective way to confirm that the observed cellular response is mediated by the TP receptor is to use a selective TP receptor antagonist, such as SQ29548 or GR32191.[4][5][13] If the effect of U-46619 is significantly reduced or completely blocked in the presence of the antagonist, it is considered an on-target effect.[4] Conversely, if the effect persists, it may be due to an off-target mechanism.[4] At high concentrations, the potential for off-target effects increases.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced or No Biological Activity Degradation of U-46619 in aqueous working solution.Always prepare fresh aqueous working solutions of U-46619 immediately before each experiment. Do not store U-46619 in aqueous buffers.[6]
Improper storage of stock solution.Ensure stock solutions are stored at -20°C or -80°C in an appropriate organic solvent and are not subjected to frequent freeze-thaw cycles. Use single-use aliquots.[6]
Inconsistent EC50 values between experiments Variability in the preparation of working solutions.Prepare a fresh serial dilution from a single stock aliquot for each dose-response experiment to minimize variability.[6]
Inter-individual variability in biological samples (e.g., platelet donors).Be aware that platelet sensitivity to TP receptor agonists can vary between donors.[4]
Batch-to-batch variability of U-46619.If you suspect batch-to-batch variability, it is advisable to test a new batch against a previously validated one to ensure consistent activity. Always refer to the certificate of analysis for the specific batch.[6]
Observed vasoconstriction is not fully blocked by a TP receptor antagonist. Potential off-target effects of U-46619.Some studies suggest that U-46619 may have effects independent of TP receptor activation, such as potentiating norepinephrine-induced vasoconstriction or inhibiting KCa channels.[4][14] Consider these possibilities when interpreting your data.
Variability in platelet aggregation response. Donor-to-donor variability in platelet sensitivity.Standardize platelet preparation protocols and consider pooling platelets from multiple donors if appropriate for the experimental design.
Improper handling of platelet-rich plasma (PRP).Prepare PRP by centrifuging whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[15] Handle PRP carefully to avoid premature activation.

Quantitative Data Summary

Table 1: EC50 Values of U-46619 in Various In Vitro Assays

Biological ResponseSystemEC50 Value (µM)Reference(s)
Platelet Shape ChangeHuman Platelets0.035[9][10][16]
Myosin Light-Chain Phosphorylation (MLCP)Human Platelets0.057[9][10][16]
Serotonin ReleaseHuman Platelets0.536[9][16]
Fibrinogen Receptor BindingHuman Platelets0.53[9][16]
Platelet AggregationHuman Platelets1.31[9][16]
VasoconstrictionHuman Resistance Arteries~0.016[17]
Calcium EffluxCultured Human Vascular Smooth Muscle Cells0.398[18]
Bronchoconstriction (Small Airways, <250 µm)Rat Lung Slices0.0069[11]
Bronchoconstriction (Large Airways, >420 µm)Rat Lung Slices0.066[11]
VasoconstrictionPorcine Coronary Arteries (Control)0.012[19]
VasoconstrictionPorcine Coronary Arteries (Cultured)0.036[19]

Experimental Protocols & Visualizations

U-46619 Signaling Pathway

U-46619 binds to the G-protein coupled thromboxane (TP) receptor, initiating a cascade of intracellular events. This includes the activation of Phospholipase C (PLC), leading to increased intracellular calcium, and the activation of the RhoA and MAPK (ERK, p38) pathways, ultimately resulting in cellular responses like smooth muscle contraction and platelet aggregation.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq RhoA RhoA TP_Receptor->RhoA MAPK MAPK Pathway (ERK, p38) TP_Receptor->MAPK PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction, Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response ROCK ROCK RhoA->ROCK ROCK->Cellular_Response MAPK->Cellular_Response

Caption: U-46619 signaling cascade via the Thromboxane A2 receptor.

Experimental Workflow: In Vitro Platelet Aggregation Assay

This workflow outlines the key steps for measuring U-46619-induced platelet aggregation using light transmission aggregometry.

Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Collect Whole Blood (3.2% Sodium Citrate) PRP_Prep 2. Prepare Platelet-Rich Plasma (PRP) (Centrifuge 150-200 x g, 15-20 min) Blood_Collection->PRP_Prep PPP_Prep 3. Prepare Platelet-Poor Plasma (PPP) (Centrifuge 1500-2000 x g, 15 min) PRP_Prep->PPP_Prep Platelet_Adjustment 4. Adjust Platelet Count in PRP (e.g., 2.5 x 10⁸ platelets/mL) PPP_Prep->Platelet_Adjustment Equilibration 5. Equilibrate PRP in Aggregometer (37°C with stirring) Platelet_Adjustment->Equilibration U46619_Addition 6. Add U-46619 Working Solution Equilibration->U46619_Addition Record_Aggregation 7. Record Light Transmission (5-10 min) U46619_Addition->Record_Aggregation Dose_Response 8. Plot Dose-Response Curve Record_Aggregation->Dose_Response EC50_Calc 9. Calculate EC50 Dose_Response->EC50_Calc

Caption: Workflow for a U-46619-induced platelet aggregation assay.

Detailed Protocol: In Vitro Platelet Aggregation Assay [15][17]

  • Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (9:1 blood to anticoagulant ratio).[15]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain the upper layer of platelet-rich plasma (PRP).[15]

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank and for adjusting platelet counts.[15]

  • U-46619 Preparation: Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO or ethanol). On the day of the experiment, prepare serial dilutions of the stock solution in a physiological buffer (e.g., PBS) to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).[15]

  • Platelet Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[17]

  • Aggregation Measurement:

    • Set up a light transmission aggregometer according to the manufacturer's instructions, using PPP to set 100% aggregation and PRP for 0% aggregation.

    • Pipette the adjusted PRP into aggregometer cuvettes with a magnetic stir bar and allow them to equilibrate at 37°C for a few minutes.[12][17]

    • Add a small volume of the U-46619 working solution to the PRP to induce aggregation.[12]

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration of U-46619 and plot a concentration-response curve to calculate the EC50 value.[17]

Experimental Workflow: Intracellular Calcium Measurement

This workflow details the process of measuring changes in intracellular calcium concentration in response to U-46619 using a fluorescent calcium indicator.

Calcium_Measurement_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture Cells in 96-well plates Dye_Loading 2. Load Cells with Calcium Indicator (e.g., Fluo-4 AM, 45-60 min at 37°C) Cell_Culture->Dye_Loading Wash_Cells 3. Wash Cells to Remove Excess Dye Dye_Loading->Wash_Cells Baseline 4. Establish Stable Baseline Fluorescence Wash_Cells->Baseline U46619_Injection 5. Inject U-46619 Dilutions Baseline->U46619_Injection Record_Fluorescence 6. Measure Change in Fluorescence (e.g., every second for 2-3 min) U46619_Injection->Record_Fluorescence Analyze_Response 7. Analyze Fluorescence Change Record_Fluorescence->Analyze_Response EC50_Calc 8. Determine EC50 Analyze_Response->EC50_Calc

Caption: General workflow for measuring U-46619-induced calcium mobilization.

Detailed Protocol: Intracellular Calcium Measurement [15][17]

  • Cell Culture and Plating: Culture cells expressing TP receptors (e.g., HEK293-TP receptor cells, vascular smooth muscle cells) under standard conditions. Seed the cells onto black-walled, clear-bottom 96-well plates and grow to confluence.[15][17]

  • Loading with Calcium Indicator:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in a physiological salt solution such as Hank's Balanced Salt Solution (HBSS).[15]

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.[15][17]

  • Washing: After incubation, gently wash the cells two to three times with HBSS to remove any excess extracellular dye.[15][17]

  • Measurement of Calcium Response:

    • Prepare serial dilutions of U-46619 in HBSS at 2x the final desired concentration.

    • Place the plate in a fluorometric plate reader equipped with an automated injection system.

    • Establish a stable baseline fluorescence reading for each well.

    • Program the instrument to inject the U-46619 dilutions into the wells.[15]

    • Measure the change in fluorescence intensity over time (e.g., every second for 2-3 minutes). The change in fluorescence is proportional to the change in intracellular calcium concentration.[15]

  • Data Analysis: Analyze the fluorescence data to determine the peak response for each concentration of U-46619. Plot a concentration-response curve to calculate the EC50.

References

Minimizing experimental artifacts with U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize experimental artifacts when using U-46619, a potent thromboxane (B8750289) A₂ (TP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is U-46619 and what is its primary mechanism of action?

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH₂.[1] It functions as a potent and selective agonist for the thromboxane A₂ (TP) receptor, which is a G-protein coupled receptor (GPCR).[2] Upon binding to the TP receptor, U-46619 initiates intracellular signaling cascades that lead to physiological responses such as platelet aggregation and smooth muscle contraction.[1]

Q2: How should I prepare and store U-46619 stock solutions?

U-46619 is typically supplied as a solution in methyl acetate (B1210297). To prepare a stock solution in a different solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen, followed by immediate reconstitution in a solvent of choice such as ethanol, DMSO, or dimethylformamide (DMF).[2]

  • Stock Solution Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4]

  • Aqueous Solutions: U-46619 is sparingly soluble and unstable in aqueous buffers. It is strongly advised to prepare working aqueous solutions fresh for each experiment and discard any unused solution at the end of the day.[2][4]

Q3: What are the typical working concentrations for U-46619?

The effective concentration of U-46619 varies depending on the experimental system and the response being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no response to U-46619 Degradation of U-46619: Improper storage or handling of stock solutions. Repeated freeze-thaw cycles. Use of old aqueous solutions.Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.
Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure of cells or tissues to U-46619 can lead to rapid desensitization of TP receptors.Minimize the pre-incubation time with U-46619. If studying signaling kinetics, be aware that responses may diminish over time.[5]
Experimental Variability: Differences in cell lines, primary cell donors, tissue age, or disease state (e.g., hypertension) can alter the responsiveness to U-46619.[6] A significant portion of the normal human population (~10-20%) shows non-sensitivity to U-46619 in platelet aggregation assays.Standardize experimental conditions as much as possible. Use appropriate controls and screen donors if necessary. For platelet aggregation, consider using whole blood aggregometry with chemiluminescence to improve sensitivity.[7]
Unexpected or Off-Target Effects Activation of other receptors: At high concentrations, U-46619 may have off-target effects. Known off-target effects include the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and potentiation of norepinephrine-induced vasoconstriction, which may be independent of TP receptor activation.[8][9]Perform a comprehensive dose-response curve to identify the concentration range for on-target versus potential off-target effects. Use the lowest effective concentration possible.
To confirm that the observed effect is mediated by the TP receptor, perform experiments in the presence of a selective TP receptor antagonist (e.g., SQ29548). If the antagonist blocks the effect of U-46619, it confirms an on-target mechanism.[8][9]
Variability in Vasoconstriction Assays Endothelial Function: The presence or absence of a functional endothelium can influence the contractile response to U-46619.[10]Clearly state whether experiments are conducted in endothelium-intact or endothelium-denuded vessels. Endothelial integrity can be assessed using an acetylcholine (B1216132) challenge after pre-constriction.
Vessel Standardization: Improper mounting and normalization of vascular rings in wire myography can lead to high variability.Follow a strict normalization protocol to determine the optimal resting tension for each vessel segment before starting the experiment. This ensures reproducibility.[11][12]

Quantitative Data Summary

The following table summarizes key quantitative parameters for U-46619 from various in vitro experiments.

ParameterValueSystem / Assay
EC₅₀ 35 nMTP Receptor Agonism / Platelet Shape Change (Human)
EC₅₀ ~16 nMVasoconstriction (Human Resistance Arteries)
EC₅₀ 0.58 µMPlatelet Aggregation (Rabbit)
Concentration Range 1 nM - 10 µMIncreased Intracellular Ca²⁺ (Rat Cardiomyocytes)
Concentration Range 0.1 - 1 µMPlatelet Aggregation (General)

EC₅₀ values can vary significantly between species, tissues, and experimental conditions.

Key Experimental Protocols

Protocol 1: Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures the ability of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP).

1. Materials and Reagents:

  • U-46619 stock solution (e.g., 10 mM in DMSO)

  • Human whole blood collected in 3.2% Sodium Citrate

  • Saline or appropriate buffer for dilutions

  • Light Transmission Aggregometer and cuvettes with stir bars

2. Preparation of Platelet-Rich Plasma (PRP):

  • Collect venous blood from healthy, consenting donors. Discard the first few mL to avoid activation from venipuncture.[13]

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.[8]

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP is used as a blank and for adjusting platelet counts.[8]

3. Assay Procedure:

  • Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.[8]

  • Pipette 450 µL of adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.

  • Incubate the cuvette at 37°C for 5 minutes in the heating block of the aggregometer.[8]

  • Add 50 µL of the U-46619 working solution to achieve the desired final concentration (e.g., for a concentration-response curve from 10 nM to 10 µM).[8]

  • Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.[8]

4. Data Analysis:

  • Set 0% aggregation with PRP and 100% aggregation with PPP.

  • Determine the maximum percentage of aggregation for each U-46619 concentration.

  • Calculate the EC₅₀ value from the resulting concentration-response curve using non-linear regression.

Protocol 2: Vasoconstriction Assay (Wire Myography)

This protocol assesses the contractile effect of U-46619 on isolated small arteries.

1. Materials and Reagents:

  • U-46619 stock solution

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • High-potassium solution (e.g., 60 mM KCl)

  • Wire myograph system with force transducer

2. Tissue Preparation and Mounting:

  • Dissect small arteries (e.g., mesenteric or cerebral) in cold Krebs-Henseleit solution.[11]

  • Cut the artery into 2 mm long rings, carefully removing adhering connective tissue.[11]

  • Thread two fine tungsten wires through the lumen of the arterial segment and mount it on the jaws of the wire myograph in a chamber filled with Krebs-Henseleit solution maintained at 37°C and bubbled with carbogen.[11]

3. Normalization and Viability Check:

  • Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension. Wash with fresh Krebs-Henseleit solution every 15-20 minutes.[11]

  • Perform a normalization procedure by stepwise stretching to determine the optimal resting tension for maximal active tension development.[11][12]

  • Check the viability of the vessel by inducing contraction with a high-potassium solution (e.g., 60 mM KCl). A robust contraction indicates a viable vessel.[8][12]

  • Wash the vessel and allow the tension to return to baseline.

4. Concentration-Response Curve:

  • Add U-46619 to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).[8]

  • Allow the contractile response to stabilize at each concentration before adding the next.

  • Continuously record the isometric tension.

5. Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by KCl.

  • Plot the log concentration of U-46619 against the contractile response to generate a concentration-response curve.

  • Calculate the EC₅₀ value using non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

experimental_workflow_platelet_aggregation cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood (3.2% Sodium Citrate) centrifuge1 Centrifuge (200 x g, 15 min) blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 Centrifuge (2000 x g, 10 min) centrifuge1->centrifuge2 adjust Adjust Platelet Count (2.5 x 10⁸/mL with PPP) prp->adjust ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust incubate Incubate Adjusted PRP (450 µL at 37°C, 5 min) adjust->incubate add_u46619 Add U-46619 (50 µL of working solution) incubate->add_u46619 record Record Light Transmission (5-10 min) add_u46619->record analyze Calculate % Aggregation record->analyze curve Generate Dose-Response Curve analyze->curve ec50 Determine EC₅₀ curve->ec50

Workflow for a Platelet Aggregation Assay.

signaling_pathway_u46619 cluster_gq Gq Pathway cluster_rho G12/13 Pathway cluster_mapk MAPK Pathway U46619 U-46619 TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Gq Gαq TP_Receptor->Gq G1213 Gα12/13 TP_Receptor->G1213 MAPK_activation MAPK Activation TP_Receptor->MAPK_activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR/ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_entry Ca²⁺ Entry Ca_entry->Ca_increase Physiological_Response Physiological Response (e.g., Vasoconstriction, Platelet Aggregation) Ca_increase->Physiological_Response PKC->Physiological_Response RhoGEF RhoGEF G1213->RhoGEF RhoA RhoA Activation RhoGEF->RhoA ROCK ROCK RhoA->ROCK MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition MLCP_inhibition->Physiological_Response ERK ERK1/2 MAPK_activation->ERK p38 p38 MAPK_activation->p38 ERK->Physiological_Response p38->Physiological_Response

U-46619 Signaling Pathways.

References

Validation & Comparative

A Comparative Guide to U-46619 and Thromboxane A2 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of thromboxane (B8750289) A2 (TXA2) receptor agonists is critical for investigating a range of physiological and pathological processes, including hemostasis, thrombosis, and cardiovascular disease. This guide provides a detailed comparison of the endogenous agonist Thromboxane A2 and its stable synthetic mimetic, U-46619, with a focus on their performance supported by experimental data.

Thromboxane A2 is a potent, naturally occurring eicosanoid that plays a crucial role in platelet aggregation and vasoconstriction.[1] However, its utility in experimental settings is severely limited by its extreme instability in aqueous solutions, with a half-life of approximately 30 seconds.[1] This inherent instability led to the development of stable synthetic analogs, among which U-46619 has become a widely used and invaluable tool for studying TXA2-mediated effects. U-46619 is a stable analog of the prostaglandin (B15479496) endoperoxide PGH2 and acts as a potent and selective thromboxane A2 (TP) receptor agonist, effectively mimicking the physiological and pathological actions of TXA2.[1][2]

Performance Comparison: U-46619 vs. Thromboxane A2

U-46619 has been shown to be a potent and selective mimetic of TXA2, displaying a similar pattern of activity across various smooth muscle preparations.[3] It is a potent agonist on vascular and lung tissues while being relatively inactive on others, a selectivity that mirrors that of TXA2.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the potency and receptor binding affinity of U-46619. Direct comparative data for Thromboxane A2 is scarce due to its instability.

Table 1: Potency of U-46619 in Various Experimental Systems
Parameter Value System / Assay
EC5035 nMTP Receptor Agonism[4]
EC5016 nMVasoconstriction (Human Resistance Arteries)[2]
EC500.58 µMPlatelet Aggregation (Rabbit)[2]
EC500.035 µMPlatelet Shape Change (Human)[2]
Ki~31.6 nM (pKi 7.5)TP Receptor Binding (Human)
Table 2: Receptor Binding Affinity of U-46619
Parameter Value
Ki6.5 ± 0.29 nM
Ki3.7 ± 0.31 nM

Signaling Pathways

Both U-46619 and Thromboxane A2 exert their effects through the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[5] Activation of the TP receptor initiates downstream signaling cascades primarily through two G-proteins: Gq and G13.[5][6]

  • Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is fundamental for platelet aggregation and vasoconstriction.[2][6]

  • G13 Pathway: The TP receptor also couples to G13, which activates the small GTPase Rho.[5] Through its downstream effector Rho-kinase (ROCK), this pathway leads to the phosphorylation of myosin light chain, sensitizing the contractile machinery to Ca2+ and promoting smooth muscle contraction.[7]

Thromboxane_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors cluster_response Cellular Response U46619 U-46619 / TXA2 TP_receptor TP Receptor U46619->TP_receptor binds Gq Gαq TP_receptor->Gq activates G13 Gα13 TP_receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK Rho-kinase (ROCK) RhoA->ROCK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P promotes MLC_P->Vasoconstriction

Caption: Thromboxane A2 Receptor Signaling Pathway.

Experimental Protocols

Platelet Aggregation Assay

This assay measures the ability of U-46619 to induce platelet aggregation in vitro, a key function mediated by TP receptors.

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[2]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[2]

  • Assay Procedure:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a magnetic stir bar.[2]

    • Incubate the cuvette at 37°C for 5 minutes in a lumi-aggregometer.[2]

    • Add the agonist (U-46619 or a freshly prepared solution of TXA2) to achieve the desired final concentration. A concentration-response curve can be generated using a range of concentrations (e.g., 10 nM to 10 µM).[2]

    • Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.[2]

  • Data Analysis: Determine the maximum percentage of aggregation for each concentration and calculate the EC50 value from the resulting concentration-response curve.[2]

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Venous Blood Collection (3.2% Sodium Citrate) Centrifugation 2. Centrifugation (200 x g, 15 min, RT) Blood_Collection->Centrifugation PRP_Preparation 3. Platelet-Rich Plasma (PRP) Isolation Centrifugation->PRP_Preparation Incubation 4. PRP Incubation (37°C, 5 min) PRP_Preparation->Incubation Agonist_Addition 5. Add U-46619 / TXA2 (Concentration-Response) Incubation->Agonist_Addition Measurement 6. Measure Light Transmission (5-10 min) Agonist_Addition->Measurement Max_Aggregation 7. Determine Max % Aggregation Measurement->Max_Aggregation EC50_Calculation 8. Calculate EC50 Max_Aggregation->EC50_Calculation

Caption: Workflow for a Platelet Aggregation Assay.

Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize an animal model (e.g., rat) according to institutional guidelines.

    • Dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.

    • Clean the artery of connective tissue and cut it into rings of 2-4 mm in length.

  • Mounting: Mount the arterial rings in a wire myograph system under a standardized resting tension.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes in Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.

  • Viability Test: Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the vessels and allow them to return to baseline.

  • Concentration-Response Curve:

    • Add U-46619 to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

    • Record the isometric tension continuously.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the concentration of U-46619 against the contractile response to generate a concentration-response curve and calculate the EC50 value.

Vasoconstriction_Workflow cluster_preparation Tissue Preparation cluster_mounting Myograph Setup cluster_experiment Experiment cluster_analysis Data Analysis Dissection 1. Artery Dissection Cleaning 2. Cleaning & Cutting into Rings Dissection->Cleaning Mounting 3. Mount Rings in Myograph Cleaning->Mounting Equilibration 4. Equilibration (60-90 min) Mounting->Equilibration Viability_Test 5. Viability Test (KCl) Equilibration->Viability_Test CRC 6. Cumulative Concentration- Response Curve (U-46619) Viability_Test->CRC Recording 7. Record Isometric Tension CRC->Recording Normalization 8. Normalize to KCl Response Recording->Normalization EC50_Calculation 9. Calculate EC50 Normalization->EC50_Calculation

Caption: Workflow for a Vasoconstriction Assay.

Conclusion

U-46619 serves as a reliable and potent surrogate for the highly unstable Thromboxane A2 in a wide array of experimental contexts. Its stability and selective agonist activity at the TP receptor make it an indispensable tool for elucidating the roles of TXA2 in health and disease. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at understanding and modulating the thromboxane signaling pathway.

References

A Comparative Guide to U-46619 and Other Thromboxane A2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic thromboxane (B8750289) A2 (TP) receptor agonist, U-46619, with other commonly used TP receptor agonists. The information presented is supported by experimental data to assist in the selection of appropriate pharmacological tools for research and drug development.

Introduction to TP Receptor Agonists

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator that plays a crucial role in hemostasis and vascular tone by activating TP receptors. Due to its short half-life, stable synthetic analogs have been developed to study its physiological and pathophysiological effects. U-46619 is a widely used, potent, and stable PGH2 analog that acts as a selective TP receptor agonist.[1][2] This guide compares U-46619 with other notable TP receptor agonists, focusing on their potency in functional assays and their engagement of downstream signaling pathways.

Quantitative Comparison of Agonist Potency

The following tables summarize the available quantitative data for U-46619 and other TP receptor agonists. It is important to note that the data are collated from various studies, and direct comparisons should be made with caution as experimental conditions may differ.

Table 1: Potency in Platelet Aggregation

AgonistSpeciesPreparationParameterValue (µM)Reference
U-46619HumanWashed PlateletsEC50 (Aggregation)1.31 ± 0.34[3]
U-46619HumanWashed PlateletsEC50 (Shape Change)0.035 ± 0.005[3][4]
U-46619HumanPlatelet-Rich PlasmaEC50 (Aggregation)~0.5 - 0.8[5]

Table 2: Potency in Smooth Muscle Contraction

AgonistSpeciesTissueParameterValue (nM)Reference
U-46619HumanVascular Smooth MuscleEC50 (Ca2+ Efflux)398 ± 26[6]
U-46619Guinea PigLung StripPotent Agonist-[7][8]
U-46619DogSaphenous VeinPotent Agonist-[7][8]
U-46619RatAortaPotent Agonist-[7][8]
U-46619RabbitAortaPotent Agonist-[7][8]

Table 3: Receptor Binding Affinity

AgonistSpeciesPreparationParameterValue (µM)Reference
U-46619HumanWashed PlateletsKd (High Affinity)0.041 ± 0.009[4]
U-46619HumanWashed PlateletsKd (Low Affinity)1.46 ± 0.47[4]

Table 4: Activation of G-Proteins in HEK 293 Cells Expressing TPα

AgonistG-ProteinParameterValue (nM)Reference
U-46619GqEC50~80[9]
U-46619G13EC50~80[9]

Signaling Pathways

TP receptors primarily couple to two major G-protein signaling pathways: Gq and G12/13.[10]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • G12/13 Pathway: Activation of G12/13 stimulates the RhoA signaling cascade through Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which leads to the phosphorylation of myosin light chain phosphatase, inhibiting its activity and thereby promoting smooth muscle contraction.

G_Protein_Signaling_Pathways cluster_receptor TP Receptor Activation cluster_gq Gq Pathway cluster_g1213 G12/13 Pathway cluster_response Cellular Response Agonist U-46619 / Other Agonists TP_Receptor TP Receptor Agonist->TP_Receptor Binds Gq Gαq PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca_Release ↑ Intracellular Ca2+ Response Platelet Aggregation & Smooth Muscle Contraction Ca_Release->Response PKC Protein Kinase C (PKC) PKC->Response G1213 Gα12/13 RhoGEF RhoGEF RhoA RhoA ROCK ROCK MLCP_Inhibition Inhibition of MLCP MLCP_Inhibition->Response

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Platelet Aggregation Assay

This assay measures the ability of TP receptor agonists to induce platelet aggregation in vitro.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Measurement cluster_analysis Data Analysis Blood_Collection 1. Collect whole blood in sodium citrate PRP_Prep 2. Centrifuge to obtain platelet-rich plasma (PRP) Blood_Collection->PRP_Prep Platelet_Count 3. Adjust platelet count in PRP PRP_Prep->Platelet_Count Incubation 4. Incubate PRP at 37°C in aggregometer Agonist_Addition 5. Add TP receptor agonist (e.g., U-46619) Incubation->Agonist_Addition Measurement 6. Record changes in light transmission Agonist_Addition->Measurement EC50_Calc 7. Determine EC50 values Measurement->EC50_Calc

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Platelet Count Adjustment: Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a small volume of the adjusted PRP into an aggregometer cuvette with a magnetic stir bar.

    • Establish a baseline reading.

    • Add the TP receptor agonist (U-46619, I-BOP, or STA-2) at various concentrations.

    • Record the change in light transmittance over time as platelets aggregate.

  • Data Analysis: Construct dose-response curves and calculate the EC50 value for each agonist.

Vascular Smooth Muscle Contraction Assay

This assay measures the contractile response of isolated vascular smooth muscle to TP receptor agonists.

VSM_Contraction_Workflow cluster_prep Tissue Preparation cluster_assay Contraction Measurement cluster_analysis Data Analysis Tissue_Isolation 1. Isolate vascular tissue (e.g., aorta) Ring_Prep 2. Cut into rings and mount in organ bath Tissue_Isolation->Ring_Prep Equilibration 3. Equilibrate under tension in physiological salt solution Viability_Test 4. Test viability with KCl Equilibration->Viability_Test Agonist_Addition 5. Add TP receptor agonist cumulatively Viability_Test->Agonist_Addition Measurement 6. Record isometric tension Agonist_Addition->Measurement EC50_Calc 7. Determine EC50 values Measurement->EC50_Calc

Methodology:

  • Tissue Preparation: Isolate a blood vessel (e.g., rat aorta) and cut it into rings of a specific width.

  • Mounting: Mount the vascular rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension for a set period.

  • Viability Test: Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

  • Cumulative Concentration-Response: After a washout period and return to baseline, add the TP receptor agonist in a cumulative manner, increasing the concentration stepwise.

  • Tension Recording: Record the isometric tension generated by the vascular rings using a force transducer.

  • Data Analysis: Plot the concentration-response curves and determine the EC50 for each agonist.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to TP receptor activation.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing TP receptors Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Baseline 3. Measure baseline fluorescence Agonist_Addition 4. Add TP receptor agonist Baseline->Agonist_Addition Measurement 5. Record changes in fluorescence intensity Agonist_Addition->Measurement EC50_Calc 6. Determine EC50 values Measurement->EC50_Calc

Methodology:

  • Cell Culture: Culture cells endogenously expressing or transfected with TP receptors in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Fluorescence Measurement:

    • Wash the cells to remove excess dye.

    • Place the plate in a fluorescence plate reader or a microscope equipped for fluorescence imaging.

    • Measure the baseline fluorescence.

    • Add the TP receptor agonist at various concentrations.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Calculate the peak fluorescence response for each concentration and determine the EC50 value for each agonist.

Inositol Phosphate (B84403) Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a downstream product of PLC activation.[11][12]

Methodology:

  • Cell Labeling: Label cells expressing TP receptors with [3H]-myo-inositol overnight.

  • Agonist Stimulation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with the TP receptor agonist for a defined period.

  • Extraction: Stop the reaction and extract the soluble inositol phosphates.

  • Separation and Quantification: Separate the different inositol phosphate isomers (IP1, IP2, IP3) using anion-exchange chromatography.

  • Measurement: Quantify the amount of radioactivity in each fraction using liquid scintillation counting.

  • Data Analysis: Determine the dose-dependent increase in total inositol phosphates for each agonist and calculate the EC50 values.

RhoA Activation Assay

This assay measures the activation of the small GTPase RhoA.[13]

Methodology:

  • Cell Stimulation: Stimulate cells expressing TP receptors with the desired TP receptor agonist for a short period.

  • Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of RhoA.

  • Pull-Down Assay: Incubate the cell lysates with a GST-fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the active, GTP-bound form of RhoA.

  • Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE.

  • Detection: Detect the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.

  • Quantification: Quantify the band intensity and normalize it to the total amount of RhoA in the cell lysate to determine the relative level of RhoA activation.

Conclusion

U-46619 is a potent and widely used TP receptor agonist that effectively activates both Gq and G12/13 signaling pathways, leading to robust physiological responses such as platelet aggregation and smooth muscle contraction. While direct comparative data with other agonists like I-BOP and STA-2 in identical experimental systems are limited, the available information suggests that all three are potent activators of the TP receptor. The choice of agonist for a particular study will depend on the specific research question, the experimental system being used, and the desired pharmacological profile. The detailed protocols provided in this guide offer a starting point for researchers to design and execute experiments to directly compare the performance of these and other TP receptor agonists.

References

Validation of U-46619's Mechanism of Action with Specific Thromboxane Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data validating the mechanism of action of U-46619, a potent thromboxane (B8750289) A2 (TXA2) receptor agonist. The focus is on the use of specific antagonists to demonstrate that the physiological effects of U-46619 are mediated through the thromboxane prostanoid (TP) receptor. This guide includes quantitative data, detailed experimental protocols, and signaling pathway and workflow diagrams to support researchers in their understanding and application of this valuable pharmacological tool.

Introduction to U-46619

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1] It is a potent and selective agonist for the thromboxane A2 (TP) receptor, mimicking the physiological effects of the endogenous ligand, thromboxane A2. These effects primarily include platelet aggregation and vasoconstriction.[2] Due to its stability in aqueous solutions compared to the highly unstable TXA2, U-46619 is widely used as a research tool to investigate the roles of the TP receptor in various physiological and pathophysiological processes.

The validation of U-46619's mechanism of action relies on the principle of competitive antagonism. Specific antagonists of the TP receptor should be able to block or reverse the effects of U-46619 in a concentration-dependent manner. This guide will explore the experimental evidence supporting this mechanism.

Data Presentation: U-46619 and its Antagonism

The following tables summarize the quantitative data from various studies investigating the potency of U-46619 and the efficacy of different TP receptor antagonists in blocking its effects.

Table 1: Potency of U-46619 in Inducing Platelet Aggregation and Shape Change

ParameterValue (µM)Biological System
EC50 (Platelet Aggregation)~1.3Human Platelet-Rich Plasma
EC50 (Platelet Shape Change)~0.035Washed Human Platelets

Table 2: Potency of Various TP Receptor Antagonists in Inhibiting U-46619-Induced Platelet Aggregation

AntagonistpA2 ValueSpecies
EP 169> AH 23848Human, Rat
AH 23848> EP 092Human, Rat
EP 092> ONO 11120Human, Rat
ONO 11120> EP 115Human, Rat
EP 115= 16,20-methano PTA2Human, Rat
16,20-methano PTA2> BM 13177Human, Rat
BM 13177-Human, Rat
SQ 29548~8.4 (in rat aorta)Rat

Signaling Pathways and Validation Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways activated by U-46619 and the experimental workflows used to validate its mechanism of action.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 U-46619 TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (Platelet Aggregation, Vasoconstriction) Ca2_release->Physiological_Response PKC->Physiological_Response ROCK ROCK RhoA->ROCK MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation MLC_Phosphorylation->Physiological_Response G start Start: Isolate Biological Sample (e.g., Platelets, Aortic Rings) prepare_sample Prepare Sample for Assay (e.g., Platelet-Rich Plasma, Mount Aortic Rings) start->prepare_sample establish_baseline Establish Baseline Response prepare_sample->establish_baseline add_agonist Generate Dose-Response Curve for U-46619 (Agonist) establish_baseline->add_agonist wash Wash Sample add_agonist->wash add_antagonist Incubate with Specific TP Receptor Antagonist (e.g., SQ29548) wash->add_antagonist add_agonist_again Generate Dose-Response Curve for U-46619 in Presence of Antagonist add_antagonist->add_agonist_again analyze_data Data Analysis (e.g., Schild Plot, pA2 Calculation) add_agonist_again->analyze_data conclusion Conclusion: Validate Mechanism of Action analyze_data->conclusion G hypothesis Hypothesis: U-46619 acts via the TP receptor prediction Prediction: A specific TP receptor antagonist will block the effects of U-46619 hypothesis->prediction experiment Experiment: Measure U-46619-induced response with and without the antagonist prediction->experiment observation1 Observation 1: Antagonist causes a rightward shift in the U-46619 dose-response curve experiment->observation1 observation2 Observation 2: Antagonist has no effect experiment->observation2 conclusion1 Conclusion: Hypothesis supported. U-46619 acts via the TP receptor. observation1->conclusion1 conclusion2 Conclusion: Hypothesis not supported. U-46619 may act via other mechanisms. observation2->conclusion2

References

A Comparative Guide to the Efficacy of U-44069 Serinol Amide and Its Parent Compound U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thromboxane (B8750289) A2 (TP) receptor agonist U-46619 and its derivative, U-44069 serinol amide. While extensive experimental data is available for U-46619, directly comparative quantitative data on the efficacy of this compound is limited in publicly available literature. This document summarizes the known activities of both compounds to inform research and development.

Introduction

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1] Its activity has been extensively characterized in various in vitro and in vivo systems, particularly in relation to platelet aggregation and smooth muscle contraction. This compound is a derivative of U-46619.[2] Both U-46619 and the related compound U-44069 have been shown to interact with human platelet membranes, where they inhibit the basal activity of adenylate cyclase and activate a high-affinity hormone-sensitive GTPase, suggesting a shared mechanism of action through TP receptors.[3]

Quantitative Data Comparison

Due to a lack of direct comparative studies in the available literature, this table primarily presents the well-documented efficacy of U-46619. Information for this compound is qualitative at present.

CompoundBiological ActivityAssay SystemEC50 / IC50Reference
U-46619 Platelet Shape ChangeHuman Platelets~35 nM[4]
Platelet AggregationHuman PlateletsVaries (e.g., ~0.58 µM)[5]
Serotonin ReleaseHuman Platelets~0.54 µM[5]
Fibrinogen Receptor BindingHuman Platelets~0.53 µM[5]
VasoconstrictionHuman Subcutaneous Resistance Arteries1.6 x 10⁻⁸ M[6]
Adenylate Cyclase InhibitionHuman Platelet Membranes10⁻⁸ - 10⁻⁶ M (20-25% inhibition)[3]
This compound Adenylate Cyclase InhibitionHuman Platelet Membranes10⁻⁸ - 10⁻⁶ M (20-25% inhibition, as U-44069)[3]
VasoconstrictionPreglomerular VasculatureInduces Ca²⁺ influx (qualitative)[7]

Signaling Pathways

U-46619, as a TP receptor agonist, activates multiple downstream signaling cascades. Upon binding to its G-protein coupled receptor, it primarily initiates signaling through Gq and G12/13 pathways.

U46619_Signaling_Pathway U46619 U-46619 TP_Receptor Thromboxane Receptor (TP) U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Platelet Aggregation, Vasoconstriction ROCK->Cellular_Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: U-46619 Signaling Pathway.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a typical method to assess platelet aggregation induced by U-46619.

1. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Collect the upper PRP layer.

  • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

2. Instrument Setup:

  • Use a light transmission aggregometer.

  • Calibrate the instrument using PRP to set 0% aggregation and PPP to set 100% aggregation.

3. Aggregation Measurement:

  • Place a cuvette with a specific volume of PRP (e.g., 250 µL) into the aggregometer and allow it to equilibrate to 37°C with constant stirring.

  • Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions to the desired concentrations.

  • Add a small volume of the U-46619 working solution to the PRP to induce aggregation.

  • Record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

4. Data Analysis:

  • The maximum percentage of aggregation is determined from the aggregation curve.

  • Dose-response curves can be generated by testing a range of U-46619 concentrations to calculate the EC50 value.

Platelet_Aggregation_Workflow start Start: Whole Blood Collection centrifuge1 Low-Speed Centrifugation start->centrifuge1 prp Collect Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 Remaining Blood aggregometer Calibrate Aggregometer (PRP=0%, PPP=100%) prp->aggregometer incubation Incubate PRP at 37°C with Stirring prp->incubation ppp Collect Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->aggregometer add_agonist Add U-46619 incubation->add_agonist measure Record Light Transmission add_agonist->measure analysis Data Analysis (EC50) measure->analysis

Caption: Platelet Aggregation Assay Workflow.

Conclusion

U-46619 is a well-established and potent TP receptor agonist with a robust dataset characterizing its efficacy in inducing platelet aggregation and vasoconstriction. Its signaling pathways are well-defined, making it a valuable tool for studying thromboxane-mediated physiological and pathological processes.

This compound, a derivative of U-46619, is also known to interact with the thromboxane receptor system. However, there is a notable lack of publicly available, direct, and quantitative comparative studies on its efficacy relative to the parent compound. The available information suggests it shares a similar mechanism of action by interacting with TP receptors. Further research is required to fully elucidate the pharmacological profile of this compound and to quantitatively compare its potency and efficacy with U-46619. For researchers considering the use of these compounds, U-46619 offers a wealth of supporting data, while the specific effects of the serinol amide modification on efficacy remain to be thoroughly characterized.

References

A Comparative Analysis of U-46619 and Prostaglandin H2: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of thromboxane (B8750289) A2 receptor agonists is critical for investigating a wide range of physiological and pathological processes. This guide provides a detailed comparative analysis of U-46619, a stable synthetic analog, and its endogenous counterpart, Prostaglandin (B15479496) H2 (PGH2), focusing on their chemical properties, receptor binding, signaling pathways, and functional effects. Due to the inherent instability of PGH2, direct comparative experimental data is limited; therefore, this guide leverages data on U-46619 as a surrogate to provide a comprehensive overview for experimental design.

Chemical and Physical Properties

U-46619 was first synthesized in 1975 as a stable mimic of the highly unstable endoperoxide prostaglandin H2.[1] PGH2, a key intermediate in the biosynthesis of all 2-series prostaglandins (B1171923) and thromboxanes from arachidonic acid, has a short half-life of approximately 90-100 seconds in aqueous solution, rapidly converting to other prostanoids.[2][3] This instability makes U-46619 an invaluable tool for studying the physiological effects mediated by the thromboxane A2 (TP) receptor.

PropertyU-46619Prostaglandin H2 (PGH2)
Chemical Name (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid(5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3S)-3-hydroxyoct-1-enyl]-5,6-dioxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Molecular Formula C₂₁H₃₄O₄[4]C₂₀H₃₂O₅[5]
Molar Mass 350.49 g/mol [1]352.47 g/mol [2]
Key Structural Difference Methylene-ether bridge (-CH₂-O-) replacing the endoperoxide bridgeEndoperoxide bridge (-O-O-)[2]
Stability StableHighly unstable (half-life ~90-100s)[3]

Receptor Binding and Affinity

Both U-46619 and PGH2 exert their effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][6] U-46619 is a potent and selective agonist for the TP receptor.[3] While direct comparative binding studies with PGH2 are scarce due to its instability, studies with radiolabeled U-46619 have provided valuable insights into the receptor's affinity.

Binding studies of [³H]U-46619 to human platelets have revealed the presence of high-affinity binding sites. One study reported a dissociation constant (Kd) of 0.041 ± 0.009 µM, with approximately 1,166 ± 310 sites per platelet.[7] Another study identified a single class of high-affinity binding sites with a Kd of 20 ± 7 nM and 550 ± 141 binding sites per platelet.[8]

Signaling Pathways

Upon binding of either U-46619 or PGH2, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascades initiated involve Gαq and Gα13.

  • Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of downstream events, including platelet shape change, aggregation, and smooth muscle contraction.[9]

  • Gα13 Pathway: The activation of Gα13 leads to the stimulation of Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the inhibition of myosin light chain phosphatase via Rho-kinase, leading to increased phosphorylation of the myosin light chain and subsequent smooth muscle contraction.

TP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_g_proteins G Proteins cluster_downstream_q Gαq Pathway cluster_downstream_13 Gα13 Pathway TP TP Receptor Gq Gαq TP->Gq G13 Gα13 TP->G13 Ligand U-46619 or PGH2 Ligand->TP PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Response Platelet Aggregation Smooth Muscle Contraction Ca->Response PKC->Response RhoA RhoA RhoGEF->RhoA ROCK Rho-kinase RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC ↑ Myosin Light Chain Phosphorylation MLCP->pMLC pMLC->Response

Functional Effects: A Comparative Overview

Both U-46619 and PGH2 are potent inducers of platelet aggregation and vasoconstriction. Due to the challenges of working with PGH2, most quantitative data on functional potency comes from studies using U-46619.

Platelet Activation

U-46619 induces a range of responses in platelets, including shape change, aggregation, and the release of granular contents. The potency of U-46619 varies for these different responses, suggesting complex underlying regulatory mechanisms.

Platelet ResponseEC₅₀ of U-46619 (µM)Reference
Shape Change0.035 ± 0.005[7]
Myosin Light-Chain Phosphorylation0.057 ± 0.021[7]
Serotonin Release0.54 ± 0.13[7]
Fibrinogen Receptor Exposure0.53 ± 0.21[7]
Platelet Aggregation1.31 ± 0.34[7]
Smooth Muscle Contraction

U-46619 is a potent vasoconstrictor, mimicking the effects of thromboxane A2.[1] Comparative studies on isolated smooth muscle preparations have shown that U-46619 exhibits a similar pattern of selectivity to thromboxane A2, being a potent agonist on vascular tissues like the guinea-pig lung strip and rat and rabbit aortae. In contrast, PGH2 shows less selectivity and is active on a wider range of smooth muscle preparations, though its effects may be partially mediated by its conversion to other prostanoids.[10]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a standard method for measuring platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry (LTA).

Materials:

  • Freshly drawn human blood in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • U-46619 or other agonists.

  • Saline or appropriate buffer.

  • Light transmission aggregometer.

  • Aggregometer cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

  • Aggregometer Setup:

    • Set the aggregometer to 37°C.

    • Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

  • Aggregation Measurement:

    • Pipette a specific volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.

    • Add a small volume (e.g., 50 µL) of the agonist (U-46619 at various concentrations) to the cuvette to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The maximum percentage of aggregation is determined from the aggregation curve.

    • Dose-response curves can be generated to calculate the EC₅₀ value for the agonist.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 Centrifuge2 High-Speed Centrifugation Blood->Centrifuge2 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Adjust Adjust Platelet Count PRP->Adjust PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Adjust->Calibrate Equilibrate Equilibrate PRP at 37°C Adjust->Equilibrate Add_Agonist Add U-46619/PGH2 Equilibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Determine Max Aggregation (%) Record->Analyze EC50 Calculate EC₅₀ Analyze->EC50

Conclusion: A Tale of Two Agonists

U-46619 and Prostaglandin H2, while structurally similar and targeting the same receptor, present a classic case of a stable tool compound versus an ephemeral endogenous mediator. U-46619's stability has made it an indispensable pharmacological tool, allowing for the detailed characterization of the TP receptor's signaling and function. In contrast, the fleeting existence of PGH2 underscores its role as a transient signaling molecule, rapidly converted to a variety of other bioactive prostanoids. For researchers, the data obtained using U-46619 provides a robust framework for understanding the physiological and pathological roles of the thromboxane A2 receptor, while acknowledging that the in vivo actions of PGH2 are likely more complex due to its metabolic fate.

Logical_Relationship cluster_receptor Receptor Interaction cluster_effects Functional Effects PGH2 Prostaglandin H2 (PGH2) (Endogenous, Unstable) TP_Receptor Thromboxane A2 (TP) Receptor PGH2->TP_Receptor binds and activates U46619 U-46619 (Synthetic, Stable Analog) U46619->TP_Receptor binds and activates Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Vasoconstriction Vasoconstriction TP_Receptor->Vasoconstriction

References

Validating U-46619-Induced Signaling: A Comparative Guide to Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibitors used to validate the signaling pathways induced by U-46619, a potent and stable thromboxane (B8750289) A2 (TP) receptor agonist. U-46619 is a critical tool in cardiovascular and physiological research, mimicking the effects of the endogenous ligand thromboxane A2, a key player in platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] Understanding its signaling cascades is paramount for developing novel therapeutics targeting a range of pathologies, including thrombosis, hypertension, and asthma.

U-46619 primarily signals through the G-protein coupled TP receptor, activating multiple downstream effector pathways. The most well-characterized of these include the Gq/Phospholipase C (PLC) pathway leading to an increase in intracellular calcium ([Ca²⁺]i), the G12/13/Rho/Rho-kinase (ROCK) pathway which sensitizes the contractile machinery to calcium, and the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly involving Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which is implicated in cell growth and inflammation.[3][4][5]

This guide presents quantitative data on the efficacy of various inhibitors targeting these pathways, detailed experimental protocols for key validation assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a deeper understanding and practical application in a research setting.

Comparative Performance of Inhibitors

The following table summarizes the inhibitory potency of commonly used pharmacological agents against U-46619-induced cellular responses. These values, presented as IC50 (half-maximal inhibitory concentration) or pA2 (a measure of antagonist potency), are essential for selecting the appropriate inhibitor and concentration for your experiments. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and tissue used.

InhibitorTargetU-46619-Induced EffectCell/Tissue TypePotency (IC50/pA2)Reference(s)
TP Receptor Antagonists
GR32191TP ReceptorVasoconstrictionMouse Intrarenal ArteryComplete abolition[6]
Platelet AggregationHuman PlateletsNon-competitive inhibition[7]
SQ29548TP ReceptorPlatelet AggregationHuman PlateletsIC50: 28 nM[8]
VasoconstrictionNewborn Piglet Cerebral ArteriesAttenuation at 10⁻⁸ M, Abolition at 10⁻⁶ M[9]
Downstream Signaling Inhibitors
U73122Phospholipase C (PLC)VasoconstrictionMouse Intrarenal ArterySignificant inhibition at 10 µM[6]
Platelet Aggregation & P-selectin expressionHuman PlateletsConcentration-dependent inhibition[10]
Bradykinin-induced Ca²⁺ releaseNG108-15 cellsIC50: ~200 nM[11]
Y-27632Rho-kinase (ROCK)VasoconstrictionMouse Intrarenal ArteryPartial inhibition at 10 µM[6]
Ca²⁺-sensitization of forcePermeabilized Smooth MuscleRelaxation of U-46619-induced sensitization[12]
U0126MEK1/2ERK PhosphorylationMicrogliaAttenuation of U-46619-induced effects[13]
Cell ProliferationAnaplastic Large Cell Lymphoma CellsSynergistic inhibition with ALK silencing[14]

Signaling Pathways and Inhibitor Targets

To visually represent the complex signaling networks activated by U-46619 and the points of intervention for the discussed inhibitors, the following diagrams are provided.

U46619_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_proteins G-Proteins cluster_plc_pathway Gq/PLC Pathway cluster_rho_pathway G12/13-Rho Pathway cluster_mapk_pathway MAPK Pathway cluster_inhibitors Inhibitors cluster_cellular_responses Cellular Responses U-46619 U-46619 TP Receptor TP Receptor U-46619->TP Receptor Binds Gq Gq TP Receptor->Gq Activates G12_13 G12_13 TP Receptor->G12_13 Activates Ras Ras TP Receptor->Ras Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G12_13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition Leads to MLCP_inhibition->Vasoconstriction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation GR32191 GR32191 SQ29548 GR32191->TP Receptor Inhibits U73122 U73122 U73122->PLC Inhibits Y27632 Y27632 Y27632->ROCK Inhibits U0126 U0126 U0126->MEK Inhibits

Caption: U-46619 signaling pathways and points of inhibition.

Key Experimental Protocols

Detailed methodologies for cornerstone assays used to validate U-46619 signaling and the efficacy of its inhibitors are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of U-46619 to induce platelet aggregation, a hallmark of its activity, by monitoring changes in light transmission through a platelet suspension.

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood_collection 1. Whole Blood Collection (Sodium Citrate) prp_prep 2. Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) blood_collection->prp_prep ppp_prep 3. Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) prp_prep->ppp_prep platelet_adjustment 4. Adjust Platelet Count in PRP prp_prep->platelet_adjustment incubation 5. Pre-incubate PRP in Aggregometer (37°C with stirring) platelet_adjustment->incubation inhibitor_add 6. (Optional) Add Inhibitor and incubate incubation->inhibitor_add agonist_add 7. Add U-46619 to initiate aggregation inhibitor_add->agonist_add measurement 8. Record Light Transmission over time agonist_add->measurement baseline 9. Set Baseline (PRP=0%, PPP=100%) measurement->baseline curve_generation 10. Generate Aggregation Curve baseline->curve_generation quantification 11. Calculate % Aggregation and IC50 curve_generation->quantification

Caption: Workflow for a platelet aggregation assay.

Detailed Protocol:

  • Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which serves as a blank (100% aggregation).

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pipette a known volume of adjusted PRP into an aggregometer cuvette with a magnetic stir bar.

    • Incubate the cuvette at 37°C for 5 minutes in the heating block of a light transmission aggregometer.

    • To test inhibitors, add the desired concentration of the inhibitor and incubate for a specified period before adding the agonist.

    • Add U-46619 to the cuvette to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximal percentage of aggregation for each condition. For inhibitor studies, calculate the IC50 value from the concentration-response curve.

Vasoconstriction Assay (Wire Myography)

This ex vivo assay measures the contractile response of isolated blood vessels to U-46619, providing insights into its effects on vascular tone.

Vasoconstriction_Workflow cluster_preparation Tissue Preparation cluster_assay Contraction Assay cluster_analysis Data Analysis tissue_isolation 1. Isolate Blood Vessel (e.g., mesenteric artery, aorta) ring_prep 2. Cut into 2-4 mm rings tissue_isolation->ring_prep mounting 3. Mount rings on myograph wires ring_prep->mounting equilibration 4. Equilibrate in Krebs buffer (37°C, 95% O₂/5% CO₂) mounting->equilibration viability_test 5. Viability Test with KCl equilibration->viability_test inhibitor_incubation 6. (Optional) Pre-incubate with inhibitor viability_test->inhibitor_incubation agonist_addition 7. Cumulative addition of U-46619 inhibitor_incubation->agonist_addition tension_recording 8. Record isometric tension agonist_addition->tension_recording normalization 9. Normalize data to KCl response tension_recording->normalization curve_fitting 10. Plot concentration-response curve normalization->curve_fitting parameter_calculation 11. Calculate EC50 or IC50 curve_fitting->parameter_calculation

Caption: Workflow for a vasoconstriction assay.

Detailed Protocol:

  • Tissue Preparation: Isolate the desired artery (e.g., rat mesenteric artery or aorta) and place it in cold, oxygenated Krebs-Henseleit solution. Carefully clean the vessel of surrounding connective tissue and cut it into 2-4 mm rings.

  • Mounting: Mount the arterial rings on two fine wires in a wire myograph chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration and Viability Test: Allow the rings to equilibrate under a standardized resting tension. Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Concentration-Response Curve: After washing out the KCl and allowing the tension to return to baseline, pre-incubate with an inhibitor if applicable. Then, add U-46619 in a cumulative manner, increasing the concentration stepwise.

  • Data Recording and Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximal response induced by KCl and plot the concentration-response curve to determine the EC50 of U-46619 or the IC50 of the inhibitor.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic free calcium ([Ca²⁺]i) in response to U-46619, a key event in the Gq signaling pathway, using a fluorescent calcium indicator.

Calcium_Assay_Workflow cluster_preparation Cell Preparation cluster_assay Calcium Measurement cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_seeding->dye_loading washing 3. Wash to remove extracellular dye dye_loading->washing baseline_reading 4. Measure baseline fluorescence washing->baseline_reading inhibitor_addition 5. (Optional) Add inhibitor baseline_reading->inhibitor_addition agonist_injection 6. Inject U-46619 inhibitor_addition->agonist_injection fluorescence_monitoring 7. Record fluorescence intensity over time agonist_injection->fluorescence_monitoring response_quantification 8. Quantify peak fluorescence response fluorescence_monitoring->response_quantification curve_generation 9. Generate concentration-response curve response_quantification->curve_generation parameter_calculation 10. Calculate EC50 or IC50 curve_generation->parameter_calculation

Caption: Workflow for an intracellular calcium mobilization assay.

Detailed Protocol:

  • Cell Culture and Dye Loading: Plate cells expressing TP receptors (e.g., vascular smooth muscle cells or HEK293 cells transfected with the TP receptor) in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a loading buffer at 37°C.

  • Washing: Gently wash the cells to remove any extracellular dye.

  • Assay Procedure: Place the plate into a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a short period.

    • If using an inhibitor, add it to the wells and incubate as required.

    • Inject U-46619 at various concentrations into the wells.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619. Generate a concentration-response curve to calculate the EC50. For inhibitor studies, determine the IC50 value.

This guide provides a foundational framework for researchers to design and execute experiments aimed at validating U-46619-induced signaling pathways and characterizing the effects of pharmacological inhibitors. The provided data, protocols, and diagrams are intended to facilitate robust and reproducible research in this critical area of pharmacology and drug discovery.

References

A Comparative Analysis of U-46619 and S-145 on Platelet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of U-46619 and S-145 on platelet function, supported by experimental data and protocols. U-46619, a stable thromboxane (B8750289) A2 (TXA2) analog, is a potent platelet agonist, while S-145 is a selective TXA2 receptor antagonist.[1][2] Understanding their distinct mechanisms of action is crucial for research into thrombosis, hemostasis, and the development of novel antiplatelet therapies.

Introduction to U-46619 and S-145

U-46619 is a synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and acts as a potent agonist of the thromboxane A2 (TP) receptor.[2] Its stability compared to the highly unstable native ligand, TXA2, makes it an invaluable tool for studying TP receptor-mediated signaling and platelet activation.[3] U-46619 mimics the pro-thrombotic effects of TXA2, inducing platelet shape change, aggregation, and degranulation.[3]

In contrast, S-145 is a potent and selective competitive antagonist of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor.[4][5] It effectively blocks the actions of TXA2 and its analogs, like U-46619, thereby inhibiting platelet activation and aggregation.[6] Some studies suggest that due to a low dissociation rate, S-145 can produce a noncompetitive antagonism in human platelets.[5]

Quantitative Comparison of Efficacy and Binding Affinity

The following tables summarize the key quantitative parameters for U-46619 and S-145, providing a clear comparison of their potency and receptor interaction.

Table 1: Potency in Platelet Function Assays

CompoundParameterSpeciesValueReference(s)
U-46619EC50 (Platelet Aggregation)Human0.035 µM - 1.31 µM[7][8]
U-46619EC50 (Serotonin Release)Human0.54 ± 0.13 µM[7][8]
U-46619EC50 (Fibrinogen Receptor Exposure)Human0.53 ± 0.21 µM[7][8]
S-145IC50 (vs. U-46619 induced aortic contraction)Rat1.4 nM[9]

Table 2: Thromboxane A2 (TP) Receptor Binding Affinity

CompoundParameterPreparationValueReference(s)
U-46619Kd Washed Human Platelets11 ± 4 nM[10]
U-46619Kd (High-affinity site)Washed Human Platelets0.041 ± 0.009 µM[7][8]
U-46619Kd (Low-affinity site)Washed Human Platelets1.46 ± 0.47 µM[7][8]
S-145Kd Washed Human Platelets3.64 nM[11]
S-145Kd Human Platelet Membranes0.20 ± 0.02 nM ((+)-isomer)[12]
S-145Kd Human Platelet Membranes2.87 ± 0.08 nM ((-)-isomer)[12]
S-145Ki (vs. [3H]S-145)Human Platelet Membranes0.75 nM[4]

Signaling Pathways

U-46619 binding to the TP receptor on platelets initiates a cascade of intracellular events leading to platelet activation. The TP receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G12/13 proteins.[13][14] S-145 acts by competitively blocking this initial binding step.

Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored Ca2+ into the cytoplasm.[15] The subsequent increase in intracellular calcium is a critical trigger for platelet shape change, granule secretion, and the "inside-out" activation of integrins, such as GPIIb/IIIa, which is necessary for platelet aggregation.[3]

Activation of G12/G13 pathways leads to the activation of the small GTPase Rho, which is involved in platelet shape change.[14]

U46619_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol U46619 U-46619 TP_receptor TP Receptor U46619->TP_receptor binds & activates S145 S-145 S145->TP_receptor binds & inhibits Gq Gq TP_receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DTS Dense Tubular System (DTS) IP3->DTS binds to receptor Platelet_Activation Platelet Activation (Shape Change, Aggregation, Secretion) DAG->Platelet_Activation activates PKC Ca2_release Ca²⁺ Release DTS->Ca2_release Ca2_release->Platelet_Activation triggers

Caption: U-46619 signaling pathway in platelets.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of U-46619-induced platelet aggregation and its inhibition by S-145 using a light transmission aggregometer.

1. Materials:

  • Whole blood from healthy, consenting donors.

  • 3.2% Sodium Citrate (B86180) (anticoagulant).

  • U-46619 stock solution (in a suitable solvent, e.g., DMSO).

  • S-145 stock solution (in a suitable solvent, e.g., DMSO).

  • Saline or appropriate buffer.

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

  • Centrifuge.

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[16]

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.[17] Carefully collect the upper PRP layer.

  • To obtain PPP, centrifuge the remaining blood at 1500-2500 x g for 10-15 minutes.[16][17] The PPP will serve as the 100% aggregation reference.

  • Keep PRP and PPP at room temperature and use within 4 hours.[16]

3. Experimental Procedure:

  • Set the aggregometer to 37°C.[18]

  • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

  • For inhibition studies, add S-145 or vehicle control to the PRP and incubate for a specified time.

  • Place the cuvette in the aggregometer and allow the baseline to stabilize. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

  • Initiate aggregation by adding a small volume of U-46619 solution to achieve the desired final concentration.

  • Record the change in light transmission for 5-10 minutes.

  • The aggregation is quantified as the maximum percentage change in light transmission.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2500g, 10-15 min) Centrifuge1->Centrifuge2 Cuvette PRP in Cuvette (37°C) PRP->Cuvette PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Incubate Incubate with S-145 (for inhibition studies) Cuvette->Incubate Calibrate Calibrate Aggregometer (0% with PRP, 100% with PPP) Cuvette->Calibrate Incubate->Calibrate Add_U46619 Add U-46619 Calibrate->Add_U46619 Record Record Light Transmission Add_U46619->Record

Caption: Workflow for Light Transmission Aggregometry.
Intracellular Calcium Mobilization Assay (Fura-2 AM)

This protocol describes the measurement of changes in intracellular calcium concentration in platelets in response to U-46619 using the fluorescent indicator Fura-2 AM.

1. Materials:

  • Platelet-rich plasma (PRP) or washed platelets.

  • Fura-2 AM stock solution (in DMSO).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • U-46619 stock solution.

  • Fluorometric plate reader or fluorescence microscope capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

  • Black-walled, clear-bottom microplates.

2. Platelet Loading with Fura-2 AM:

  • Incubate PRP or washed platelets with Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 for 45-60 minutes at 30-37°C in the dark.[19][20]

  • After incubation, wash the platelets to remove extracellular dye. This can be done by centrifugation and resuspension in fresh buffer.[19]

  • Resuspend the Fura-2 loaded platelets in a suitable buffer at the desired concentration.

3. Measurement of Calcium Response:

  • Pipette the Fura-2 loaded platelet suspension into the wells of a microplate.

  • Place the plate in the fluorometer and allow the temperature to equilibrate to 37°C.

  • Establish a stable baseline fluorescence reading by alternating excitation between 340 nm and 380 nm and measuring emission at ~510 nm.

  • Inject U-46619 into the wells to achieve the desired final concentration.

  • Continuously record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration. The ratio is proportional to the intracellular free calcium concentration.[21]

Calcium_Imaging_Workflow cluster_loading Dye Loading cluster_measurement Calcium Measurement Platelets PRP or Washed Platelets Incubate Incubate with Fura-2 AM (30-37°C, 45-60 min) Platelets->Incubate Wash Wash to remove extracellular dye Incubate->Wash Resuspend Resuspend in Buffer Wash->Resuspend Plate Aliquot into Microplate Resuspend->Plate Baseline Record Baseline Fluorescence (F340/F380) Plate->Baseline Add_U46619 Inject U-46619 Baseline->Add_U46619 Record Record F340/F380 Ratio over time Add_U46619->Record

Caption: Workflow for Intracellular Calcium Imaging.

Conclusion

U-46619 and S-145 represent powerful pharmacological tools for the investigation of platelet biology and the thromboxane A2 signaling pathway. U-46619 serves as a reliable and potent agonist for inducing platelet activation, while S-145 provides a highly specific means of antagonizing these effects. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricate mechanisms of platelet function and for the development of novel antithrombotic agents.

References

A Comparative Guide to Thromboxane A2 Receptor Agonist Activity: Benchmarking U-46619 Serinol Amide Against Known Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the biological activity of U-46619 serinol amide, a derivative of the potent thromboxane (B8750289) A2 (TXA2) receptor agonist, U-46619. Due to the current lack of publicly available biological data for U-46619 serinol amide, this document focuses on providing established benchmarks using well-characterized TXA2 receptor agonists, U-46619 and I-BOP. Detailed experimental protocols are provided to enable researchers to effectively characterize the activity of U-46619 serinol amide and compare it against these standards.

Introduction to Thromboxane A2 Receptor Agonists

Thromboxane A2 (TXA2) is a potent, yet unstable, lipid mediator that plays a crucial role in hemostasis and thrombosis.[1] It exerts its effects by activating the G-protein coupled thromboxane receptor (TP receptor), leading to platelet activation, aggregation, and vasoconstriction.[1][2] Stable synthetic analogs of TXA2, such as U-46619, are invaluable tools for studying the physiological and pathophysiological roles of the TXA2-TP receptor signaling pathway.[2] U-46619 is a widely used TP receptor agonist in various in vitro preparations.[2] The introduction of a serinol amide moiety to U-46619 may alter its physicochemical properties and, consequently, its biological activity, making a direct comparison to established standards essential for its pharmacological characterization. Another TXA2 mimetic, I-BOP, is also utilized in research and serves as an additional standard for comparison.

Quantitative Comparison of Standard TXA2 Receptor Agonists

The following table summarizes the potency of the standard TXA2 receptor agonists, U-46619 and I-BOP, in various functional assays. This data provides a benchmark for evaluating the activity of novel derivatives like U-46619 serinol amide.

AgonistAssaySystemEC50 (nM)Reference
U-46619 Platelet AggregationHuman Platelet-Rich Plasma13 - 580[3][4]
Platelet Shape ChangeHuman Platelets13[4]
Calcium MobilizationHuman Platelets-
VasoconstrictionRat Pulmonary Arteries-[5]
I-BOP Platelet AggregationHuman Platelets~30[6]
Calcium MobilizationHuman Platelets-

Note: EC50 values can vary depending on the specific experimental conditions, such as tissue preparation and assay methodology. Researchers should establish their own baseline values for these standards under their experimental settings.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the characterization of U-46619 serinol amide.

Platelet Aggregation Assay

This assay measures the ability of a compound to induce platelet aggregation, a primary functional response mediated by TP receptors.

a. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.

  • Carefully collect the upper PRP layer.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at 2000 x g for 10 minutes.[3]

b. Aggregation Measurement:

  • Pre-warm the PRP to 37°C.

  • Place a stir bar in a cuvette containing a known volume of PRP and place it in a light transmission aggregometer.

  • Establish a baseline reading.

  • Add the agonist (U-46619 serinol amide, U-46619, or I-BOP) at various concentrations and record the change in light transmission over time.[3][7] An increase in light transmission corresponds to platelet aggregation.

  • Construct a dose-response curve and calculate the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following TP receptor activation.

a. Platelet Preparation and Dye Loading:

  • Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Incubate the washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM, according to the manufacturer's instructions.[8] This allows the dye to enter the cells.

  • Wash the platelets to remove extracellular dye.

b. Fluorescence Measurement:

  • Resuspend the dye-loaded platelets in a calcium-containing buffer.

  • Use a fluorometer or a fluorescence plate reader to measure the baseline fluorescence.

  • Add the agonist at various concentrations.

  • Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[9][10]

  • Determine the EC50 from the dose-response curve.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the TP receptor.

a. Membrane Preparation:

  • Isolate cell membranes from platelets or cells expressing the TP receptor.

  • Determine the protein concentration of the membrane preparation.

b. Binding Assay:

  • In a multi-well plate, combine the cell membranes, a non-hydrolyzable GTP analog ([³⁵S]GTPγS), and varying concentrations of the agonist.[11][12]

  • Incubate the mixture to allow for [³⁵S]GTPγS to bind to activated G proteins.

  • Separate the membrane-bound [³⁵S]GTPγS from the free form by filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Plot the specific binding against the agonist concentration to determine the EC50 and Emax values.[13]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for comparing TXA2 receptor agonists.

TXA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist TXA2 Agonist (e.g., U-46619) TP_Receptor TP Receptor Agonist->TP_Receptor Gq Gq TP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Platelet_Response Platelet Response (Aggregation, Secretion) Ca_Release->Platelet_Response PKC->Platelet_Response

Caption: Thromboxane A2 (TXA2) Receptor Signaling Pathway.

Experimental_Workflow cluster_assays Functional Assays start Start: Prepare Test Compounds (U-46619 serinol amide, U-46619, I-BOP) prep_platelets Prepare Platelet Suspension (PRP or Washed Platelets) start->prep_platelets platelet_aggregation Platelet Aggregation Assay prep_platelets->platelet_aggregation calcium_mobilization Calcium Mobilization Assay prep_platelets->calcium_mobilization gtp_binding GTPγS Binding Assay prep_platelets->gtp_binding data_analysis Data Analysis: - Construct Dose-Response Curves - Calculate EC50 and Emax platelet_aggregation->data_analysis calcium_mobilization->data_analysis gtp_binding->data_analysis comparison Compare Potency and Efficacy of U-46619 serinol amide to Standards data_analysis->comparison

Caption: Experimental Workflow for Comparing TXA2 Receptor Agonists.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of U-44069 Serinol Amide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of U-44069 serinol amide, a stable analog of the endoperoxide prostaglandin (B15479496) H2.[1] Adherence to these procedures is vital to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₂₄H₄₁NO₅
Molecular Weight 423.59 g/mol
Appearance Powder
Storage -20°C for up to 2 years (as powder)

Hazard Identification and Safety Precautions

Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.

  • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for laboratory chemical waste and the known hazards of similar compounds.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.

  • Segregate this waste from other laboratory waste streams to prevent cross-contamination.

2. Waste Collection and Storage:

  • Solid Waste:

    • Collect unused this compound powder and contaminated solids in a clearly labeled, sealable, and chemically compatible waste container.

    • The container should be labeled "Hazardous Waste: this compound" and include the primary hazards (e.g., "Acutely Toxic," "Hazardous to the Aquatic Environment").

  • Liquid Waste:

    • Collect solutions containing this compound in a labeled, leak-proof, and chemically compatible container.

    • If the solvent is flammable, store the waste container in a designated flammable waste storage area.

  • Store waste containers in a designated satellite accumulation area that is at or near the point of generation. Keep containers closed except when adding waste.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash. Due to its high aquatic toxicity, this is critical to prevent environmental contamination.[2]

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Provide the waste disposal personnel with a completed hazardous waste manifest, accurately describing the contents of the container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid or Liquid) start->identify_waste solid_waste Solid Waste (Unused powder, contaminated labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing U-44069) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled, Sealable Container for Solids solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container for Liquids liquid_waste->collect_liquid label_container Label Container: 'Hazardous Waste: this compound' Include Hazards collect_solid->label_container collect_liquid->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Waste Transferred for Approved Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.